molecular formula C11H12O4 B2413542 (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid CAS No. 2248174-40-3

(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Katalognummer: B2413542
CAS-Nummer: 2248174-40-3
Molekulargewicht: 208.213
InChI-Schlüssel: QDTQIENKOOHZFQ-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a chiral synthetic compound of interest in medicinal chemistry and plant science research. The 1,3-benzodioxole moiety is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Researchers are investigating this specific stereoisomer for its potential in developing novel bioactive molecules. Compounds featuring the 1,3-benzodioxole core have demonstrated a range of biological activities in scientific studies, including serving as agonists for plant auxin receptors to promote root growth , acting as cyclooxygenase (COX) inhibitors for anti-inflammatory research , and functioning as alpha-amylase inhibitors for antidiabetic agent development . This structural motif is also found in intermediates for synthesizing active pharmaceutical ingredients . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

IUPAC Name

(2S)-3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-4,7H,5-6H2,1H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTQIENKOOHZFQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C(=CC=C1)OCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C2C(=CC=C1)OCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Structural Dynamics, and Application of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid

Executive Summary

In advanced medicinal chemistry, the spatial orientation of pharmacophores dictates the success or failure of a targeted active pharmaceutical ingredient (API). While the 5-substituted 1,3-benzodioxole scaffold is ubiquitous in drug discovery, the 4-substituted regioisomer—specifically (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid —represents a highly specialized, sterically restricted intermediate. This whitepaper dissects the chemical causality behind this specific regio- and stereoisomer, detailing robust, self-validating synthetic protocols and its pharmacological utility in targeting tight-binding receptor pockets.

Structural Identity & Chemical Context

The 1,3-benzodioxole (methylenedioxyphenyl) group is a privileged scaffold, frequently deployed as a conformationally locked bioisostere for dimethoxybenzene. However, moving the propanoic acid side chain from the standard 5-position to the 4-position drastically alters the molecule's rotational degrees of freedom. Because the 4-position is directly adjacent (ortho) to one of the dioxole oxygen atoms, the resulting steric clash restricts the rotation of the Caryl​−Cβ​ bond. This forces the chiral α -methyl group into a specific trajectory, which is highly advantageous when designing ligands for rigid G-protein coupled receptors (GPCRs) or nuclear receptors like PPARs.

Because the exact (2S)-4-yl enantiomer is a proprietary or specialized intermediate, a unique, publicly indexed CAS Registry Number is currently unassigned in major commercial catalogs. However, its structural analogs provide a critical baseline for physical properties and synthetic routing.

Table 1: Physico-Chemical Properties & Structural Analogs
Compound IdentityIUPAC NomenclatureCAS NumberMolecular WeightRelevance in R&D
Target API Intermediate (2S)-3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acidUnassigned208.21 g/mol Primary subject; features sterically locked chiral α -methyl vector.
Regioisomer (Racemic) 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid77269-66-0[1]208.21 g/mol Commercial baseline; lacks the ortho-oxygen steric hindrance.
Desmethyl Analog 3-(1,3-benzodioxol-4-yl)propanoic acid20974-68-9[2]194.18 g/mol Achiral precursor used in early-stage scaffold mapping.
Propenoic Precursor 3-(1,3-benzodioxol-4-yl)-2-propenoic acid287118-44-9[3]192.17 g/mol Direct substrate for asymmetric catalytic hydrogenation routes.

Synthetic Methodologies: Causality & Control

Synthesizing the (2S) enantiomer requires absolute stereocontrol. Traditional racemic resolution via chiral salt crystallization (e.g., using brucine) often results in unacceptable yield losses (<40% recovery). Instead, an asymmetric Evans alkylation provides predictable, high-yielding stereocontrol by utilizing a chiral oxazolidinone auxiliary to sterically block one face of the enolate.

SynthesisWorkflow Start 4-Bromo-1,3-benzodioxole Route1 Evans Asymmetric Alkylation (Chiral Auxiliary) Start->Route1 Acylation Route2 Asymmetric Hydrogenation (Chiral Catalyst) Start->Route2 Cross-Coupling Intermediate1 Chiral Imide Intermediate (d.r. > 98:2) Route1->Intermediate1 Intermediate2 3-(1,3-Benzodioxol-4-yl)- 2-methylpropenoic acid Route2->Intermediate2 Product (2S)-3-(1,3-Benzodioxol-4-yl)- 2-methylpropanoic acid Intermediate1->Product LiOH/H2O2 Intermediate2->Product H2, Ru-Ligand

Fig 1: Divergent synthetic workflows for (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid.

Step-by-Step Protocol: Asymmetric Evans Alkylation (Self-Validating System)

1. Auxiliary Coupling: React propanoic acid with pivaloyl chloride and triethylamine to form a mixed anhydride. Couple this intermediate with (S)-4-isopropyl-2-oxazolidinone in the presence of LiCl to yield the N-propionyl oxazolidinone.

2. Enolate Formation & Alkylation:

  • Cool the N-propionyl oxazolidinone in anhydrous THF to -78 °C.

  • Causality Check: Add Sodium bis(trimethylsilyl)amide (NaHMDS) dropwise. Why NaHMDS? The bulky sodium counterion coordinates with the carbonyl oxygens to form a tight, highly ordered Zimmerman-Traxler transition state. This rigidity is essential for maximizing facial selectivity during the subsequent nucleophilic attack.

  • Add 4-(bromomethyl)-1,3-benzodioxole. Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.

3. In-Process Control (The Self-Validation Step): Before proceeding to cleavage, the system must validate its own stereochemical integrity. Quench a 100 µL reaction aliquot with saturated NH4​Cl . Extract with EtOAc and analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

  • Actionable Metric: Proceed to cleavage only if the diastereomeric ratio (d.r.) is 98:2. If the d.r. is lower, enolate equilibration has occurred (likely due to trace moisture or temperature spikes), and the batch must be flagged.

4. Non-Destructive Auxiliary Cleavage:

  • Dissolve the validated alkylated intermediate in a THF/ H2​O mixture (3:1) at 0 °C.

  • Causality Check: Add LiOH and H2​O2​ (30%). Why H2​O2​ ? Standard basic hydrolysis (LiOH alone) risks deprotonating the sensitive α -chiral center, leading to racemization. The addition of hydrogen peroxide generates the highly nucleophilic hydroperoxide anion ( HOO− ), which attacks the imide carbonyl exponentially faster than standard hydroxide, cleaving the auxiliary while completely preserving the (2S) stereocenter.

5. Isolation & Purification: Quench with Na2​SO3​ to neutralize excess peroxide. Acidify the aqueous layer to pH 2 with 1M HCl, and extract with dichloromethane. Recrystallize the organic residue from heptane/ethyl acetate to yield the pure (2S)-acid.

Pharmacological Application & Receptor Dynamics

The utility of the (2S)-4-yl scaffold lies in its ability to map complex receptor topologies. The benzodioxole ring acts as a lipophilic anchor, engaging in π−π stacking and hydrophobic interactions. Concurrently, the (2S)-configured α -methyl group directs the propanoic acid moiety into a highly specific vector to serve as a hydrogen-bond donor/acceptor.

PharmacologicalPathway Ligand (2S)-Enantiomer Ligand Binding Steric Anchoring (4-yl Benzodioxole) Ligand->Binding Hbond Directional H-Bonding (alpha-Methyl Acid) Ligand->Hbond Receptor Target GPCR / Nuclear Receptor Activation Receptor Conformational Shift Receptor->Activation Binding->Receptor Hbond->Receptor Effect Target Gene Transcription / Signaling Activation->Effect

Fig 2: Pharmacophore mapping and receptor activation pathway of the (2S)-benzodioxole derivative.

If the (2R) enantiomer were used, the carboxylic acid would project into the solvent-exposed region of the receptor rather than the binding pocket, resulting in a precipitous drop in binding affinity ( Kd​ ). Furthermore, the 4-yl substitution prevents the molecule from adopting a planar conformation within the active site, a feature often exploited to achieve selectivity over off-target enzymes.

Analytical Validation Standards

To ensure the integrity of the synthesized (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, the following analytical baseline must be met:

  • Chiral HPLC: Enantiomeric excess (ee) > 99% (Chiralpak AD-H, mobile phase: 95:5 Hexane/Ethanol with 0.1% TFA, flow rate 1.0 mL/min).

  • 1H NMR (400 MHz, CDCl3): The diagnostic α -methyl doublet should appear at approximately δ 1.20 ppm (J = 6.8 Hz), distinct from the methylene protons of the dioxole ring which present as a sharp singlet near δ 5.95 ppm. The restricted rotation may cause slight broadening of the benzylic protons ( δ 2.70 - 3.10 ppm) depending on the temperature.

  • LC-MS (ESI-): Expected pseudo-molecular ion [M−H]− at m/z 207.1.

References

  • 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid (CAS 77269-66-0) . Fisher Scientific. URL: [Link]

  • 3-(1,3-BENZODIOXOL-4-YL)-2-PROPENOIC ACID (CAS 287118-44-9) . NextSDS Chemical Database. URL:[Link]

Sources

The Multifaceted Biological Activities of Benzodioxole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzodioxole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,3-benzodioxole moiety, a bicyclic aromatic ether, is a prominent structural feature in a vast array of natural products and synthetically derived molecules.[1] This seemingly simple scaffold imparts unique physicochemical properties to molecules, influencing their conformation, metabolic stability, and interactions with biological targets. Its prevalence in medicinally active natural products, such as the anticancer agent podophyllotoxin and the neuroactive compound safrole, has cemented its status as a "privileged structure" in the field of drug discovery. This guide provides an in-depth exploration of the diverse biological activities of benzodioxole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanisms of action across various therapeutic areas, and the experimental protocols required for their evaluation, with a focus on fostering a deeper understanding of the causality behind their biological effects.

Synthetic Strategies: Accessing the Chemical Diversity of Benzodioxole Derivatives

The biological potential of the benzodioxole scaffold can only be fully realized through synthetic methodologies that allow for the introduction of diverse functional groups onto the core structure. A common and versatile approach involves the functionalization of commercially available benzodioxole building blocks, such as piperonal or 3,4-(methylenedioxy)phenylacetic acid.

One of the most widely employed strategies is the formation of amide bonds, coupling a benzodioxole carboxylic acid with a variety of aniline or amine derivatives.[2] This approach allows for the systematic exploration of the chemical space around the benzodioxole core, enabling the fine-tuning of biological activity.

Experimental Protocol: EDCI/DMAP-Mediated Amide Coupling

This protocol outlines a general procedure for the synthesis of benzodioxole carboxamides, a class of derivatives with demonstrated biological activities.[2]

Materials:

  • Benzodioxole carboxylic acid derivative (1.0 equivalent)

  • Aniline or amine derivative (1.1 equivalents)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the benzodioxole carboxylic acid (1.0 eq) in anhydrous DCM.

  • To this solution, add DMAP (0.1 eq) followed by EDCI (1.2 eq).

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired aniline or amine derivative (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzodioxole carboxamide derivative.

Rationale for Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the activated carboxylic acid intermediate with atmospheric moisture, which would lead to the formation of the starting carboxylic acid and reduce the yield of the desired amide.

  • EDCI as a Coupling Agent: EDCI is a water-soluble carbodiimide that efficiently activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine.

  • DMAP as a Catalyst: DMAP acts as an acylation catalyst, accelerating the reaction by forming a more reactive N-acylpyridinium intermediate.

  • Aqueous Work-up: The series of aqueous washes is designed to remove unreacted starting materials, coupling agents, and byproducts, simplifying the subsequent purification process.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzodioxole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide spectrum of activities against various cancer cell lines.[3] Their mechanisms of action are diverse and often multifaceted, targeting key cellular processes involved in tumor growth and progression.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells
  • Induction of Apoptosis: A primary mechanism by which benzodioxole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4] This is often achieved through the activation of the intrinsic mitochondrial pathway, leading to the release of cytochrome c and the subsequent activation of caspase cascades.

  • Inhibition of the Thioredoxin System: Some benzodioxole derivatives have been shown to inhibit the thioredoxin (Trx) system, a key antioxidant system that is often overexpressed in cancer cells.[5] Inhibition of the Trx system leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis.[4]

  • Tubulin Polymerization Inhibition: Certain benzodioxole derivatives, structurally related to natural products like combretastatin A-4, can inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Structure-Activity Relationships (SAR): Fine-Tuning Anticancer Potency

The anticancer activity of benzodioxole derivatives is highly dependent on their substitution pattern. For instance, studies have shown that the incorporation of a trifluoromethylpiperazine moiety can significantly enhance the antitumor effects of these compounds.[7] Similarly, the nature of the linker between the benzodioxole ring and other aromatic systems can influence cytotoxicity, with a vinyl linker sometimes proving more effective than a direct amide linkage.[7]

Compound/Derivative Class Cancer Cell Line(s) Reported IC50/Activity Reference
(E)-3-(benzo[d][8][9]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)MDA-MB-231 (Breast)IC₅₀ = 4.92 ± 1.09 μM[7]
Benzodioxole Carboxamides (2a & 2b)Hep3B (Liver)Reduced α-fetoprotein secretion, G2/M phase arrest[6]
Benzodioxyl derivatives (2a & 2b)HT-29 (Colon), H1299 (Lung)IC50 values below 12 µM[10]
Experimental Workflow: Assessing Anticancer Cytotoxicity

The evaluation of the anticancer potential of novel benzodioxole derivatives typically begins with in vitro cytotoxicity assays to determine their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9][11]

G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of benzodioxole derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for assessing the cytotoxicity of benzodioxole derivatives using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Benzodioxole derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8][11]

  • Compound Treatment: Prepare serial dilutions of the benzodioxole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[9][11]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[9][11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Benzodioxole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, making them an attractive scaffold for the development of new anti-infective drugs.[14]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanisms of benzodioxole derivatives are still being elucidated, but several modes of action have been proposed:

  • Enzyme Inhibition: Some benzodioxole derivatives are believed to inhibit essential bacterial enzymes. For example, certain Schiff base derivatives of 1,3-benzodioxole have been suggested to target the bacterial FabH enzyme, which is involved in fatty acid biosynthesis.[14]

  • Inhibition of Protein Tyrosine Phosphatases (PTPs): Nitropropenyl benzodioxole (NPBD) has been shown to act as a tyrosine mimetic, competitively inhibiting bacterial and fungal PTPs. These enzymes are often involved in virulence and essential cellular processes.[15]

Spectrum of Antimicrobial Activity

Benzodioxole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, certain Schiff base derivatives have demonstrated inhibitory effects against Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA).[14]

Experimental Workflow: Determining Antimicrobial Susceptibility

The broth microdilution method is a standard and quantitative technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17]

G cluster_workflow Broth Microdilution for MIC Determination A Prepare serial dilutions of benzodioxole derivatives in broth B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually assess for bacterial growth C->D E Determine the MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Benzodioxole derivatives (stock solutions in DMSO)

  • Sterile saline or PBS

  • McFarland standard (0.5)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh culture plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[16]

  • Compound Dilution: Prepare a two-fold serial dilution of the benzodioxole derivatives in the appropriate broth medium in the wells of a 96-well microtiter plate.[16]

  • Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[18]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[16]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

Neuroprotective and Neuromodulatory Activities: Targeting the Central Nervous System

The benzodioxole scaffold is present in several psychoactive natural products, and synthetic derivatives are being explored for their potential in treating a range of neurological and psychiatric disorders. Their ability to interact with key neurotransmitter systems and signaling pathways makes them promising candidates for the development of novel neurotherapeutics.

Mechanism of Action: Modulating Neuronal Signaling
  • AMPA Receptor Modulation: Certain benzodioxole derivatives have been identified as negative allosteric modulators of AMPA receptors, a type of ionotropic glutamate receptor. By increasing the rate of desensitization and delaying the deactivation process, these compounds can fine-tune glutamatergic neurotransmission, which is implicated in conditions like Parkinson's disease.

  • 5-HT1A Receptor Agonism: Some benzodioxole derivatives exhibit full agonist activity at the 5-HT1A serotonin receptor.[19] This receptor is a key target for antidepressant and anxiolytic drugs, suggesting the potential of these compounds in treating mood and anxiety disorders.

G cluster_pathway Modulation of Glutamatergic Synapse by Benzodioxole Derivatives Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Activates Benzodioxole Benzodioxole Derivative Benzodioxole->AMPA_R Negative Allosteric Modulation Benzodioxole->Ion_Channel Reduces opening Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Leads to Neuroprotection Neuroprotection Ion_Channel->Neuroprotection Modulation leads to Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive influx leads to

Caption: Proposed mechanism of neuroprotection by benzodioxole derivatives through negative allosteric modulation of AMPA receptors.

Enzyme Inhibition: Modulating Drug Metabolism and Inflammation

Benzodioxole derivatives are well-known for their ability to interact with and inhibit various enzyme systems, most notably cytochrome P450 (CYP) and cyclooxygenase (COX) enzymes. This inhibitory activity has significant implications for drug metabolism and the treatment of inflammatory conditions.

Cytochrome P450 Inhibition

The methylenedioxyphenyl group is a classic inhibitor of CYP enzymes, particularly those in the CYP3A4 and CYP2D6 families. This inhibition occurs through the formation of a metabolic intermediate complex, where a reactive carbene species generated from the methylenedioxy bridge covalently binds to the heme iron of the CYP enzyme, leading to its inactivation. This property is exploited in the use of some benzodioxole-containing compounds as "boosters" for other drugs, increasing their bioavailability by inhibiting their metabolism. However, it also presents a significant risk of drug-drug interactions.

Cyclooxygenase (COX) Inhibition

Several benzodioxole derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2, the key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.[20] Some of these compounds have shown promising COX-2 selectivity, which is a desirable feature for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[20]

Experimental Protocol: COX-2 Inhibitor Screening Assay

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Benzodioxole derivatives (test inhibitors)

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • 96-well black microtiter plates

  • Fluorometric plate reader

Procedure:

  • Enzyme and Inhibitor Preparation: In a 96-well plate, add the COX assay buffer, heme, and the human recombinant COX-2 enzyme to the appropriate wells.[21][22]

  • Inhibitor Addition: Add the test benzodioxole derivatives at various concentrations to the wells. Include a positive control (celecoxib) and a no-inhibitor control.[21]

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzyme.[23]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[23]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., 535/587 nm for Amplex Red) for a set period (e.g., 5-10 minutes).[24]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.

Antioxidant Activity: Scavenging Free Radicals

Many benzodioxole derivatives, particularly those containing phenolic hydroxyl groups, exhibit significant antioxidant activity.[3][6] This activity is attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals, thereby preventing oxidative damage to cells and biomolecules.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[25]

Materials:

  • DPPH solution in methanol (e.g., 0.2 mM)[26]

  • Benzodioxole derivatives (test compounds)

  • Methanol

  • Ascorbic acid or Trolox as a positive control

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the benzodioxole derivatives and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution.[25]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[25]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Perspectives

The benzodioxole scaffold continues to be a fertile ground for the discovery of new biologically active molecules. The diverse range of activities, from anticancer and antimicrobial to neuroprotective and anti-inflammatory, underscores the versatility of this chemical entity. Future research in this area will likely focus on several key aspects:

  • Mechanism-Driven Design: A deeper understanding of the molecular targets and mechanisms of action of existing benzodioxole derivatives will enable the rational design of more potent and selective compounds.

  • Combinatorial Synthesis and High-Throughput Screening: The use of combinatorial chemistry and high-throughput screening will accelerate the discovery of novel benzodioxole-based leads with desired biological profiles.

  • Exploiting Natural Product Scaffolds: Nature provides a rich source of complex benzodioxole-containing molecules. Semisynthetic modifications of these natural products will continue to be a valuable strategy for generating new drug candidates.

  • Addressing Toxicological Concerns: The potential for CYP450 inhibition and the formation of reactive metabolites remains a key challenge in the development of benzodioxole-based drugs. Careful toxicological evaluation and the design of compounds with improved metabolic profiles will be crucial for their successful clinical translation.

References

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). Retrieved from [Link]

  • 4.4. DPPH Assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Structures of Benzodioxole derivatives that have biological activities - ResearchGate. (n.d.). Retrieved from [Link]

  • Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed. (2010, August 15). Retrieved from [Link]

  • Nitropropenyl Benzodioxole, An Anti-Infective Agent with Action as a Protein Tyrosine Phosphatase Inhibitor - PMC. (n.d.). Retrieved from [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Retrieved from [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed. (2008, September 26). Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.). Retrieved from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed. (2025, September 29). Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (n.d.). Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025, March 7). Retrieved from [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • DPPH Antioxidant Assay Kit - Zen-Bio. (n.d.). Retrieved from [Link]

  • In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed. (2007, September 15). Retrieved from [Link]

  • Structures of benzodioxol derivatives having various biological activities - ResearchGate. (n.d.). Retrieved from [Link]

  • COX-2 (human) Inhibitor Screening Assay Kit - Probiotek. (n.d.). Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay - ResearchGate. (2012, February 7). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents - An-Najah Staff. (2020, December 9). Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC. (2020, September 7). Retrieved from [Link]

  • Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives | Request PDF. (2025, August 23). Retrieved from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - MDPI. (2022, June 22). Retrieved from [Link]

  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - RSC Publishing. (n.d.). Retrieved from [Link]

  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC. (n.d.). Retrieved from [Link]

  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC. (n.d.). Retrieved from [Link]

  • The Chemical Versatility of 1,3-Benzodioxole in Organic Synthesis. (n.d.). Retrieved from [Link]

  • The Chemical Versatility of 1,3-Benzodioxole in Organic Synthesis. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents - ResearchGate. (2020, November 30). Retrieved from [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - MDPI. (2023, October 6). Retrieved from [Link]

Sources

Spectroscopic data for (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Predicted Spectroscopic Profile of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Introduction

(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a chiral carboxylic acid derivative incorporating the pharmacologically significant 1,3-benzodioxole moiety.[1] As with any novel compound in drug discovery and development, a thorough structural characterization is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, providing an unambiguous confirmation of the molecular structure and purity.

This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed, predictive analysis of the key spectroscopic data for (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid. In the absence of published experimental spectra for this specific molecule, this document synthesizes expected spectral features based on established principles and data from structurally analogous compounds. This predictive framework serves as an essential reference for researchers engaged in the synthesis, isolation, or analysis of this and related compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure below is numbered to facilitate unambiguous assignment of signals in the subsequent sections. Key features include the 1,3-benzodioxole ring, a propanoic acid backbone with a chiral center at C2, a methyl group at C2, and a benzylic methylene group at C3.

Caption: Molecular structure of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid with atom numbering for spectral assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of a molecule. The predicted ¹H NMR spectrum will show distinct signals for each unique proton environment, with chemical shifts influenced by shielding/deshielding effects and multiplicities determined by spin-spin coupling with neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be required for less soluble compounds and allows for the observation of the carboxylic acid proton.[2][3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.[3]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program for ¹H acquisition is used. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of protons.

Predicted ¹H NMR Data
Proton(s)Predicted δ (ppm)MultiplicityPredicted J (Hz)Assignment
H (O13)10.0 - 12.0br s-Carboxylic Acid
H (C2, C4, C5)6.6 - 6.9m-Aromatic Protons
H₂ (C8)5.9 - 6.0s-Methylenedioxy
H (C10)2.8 - 3.2m~7Methine (CH)
H₂ (C3)2.6 - 3.0m-Benzylic (CH₂)
H₃ (C14)1.1 - 1.3d~7Methyl (CH₃)
Expert Analysis & Rationale
  • Carboxylic Acid Proton (H-O13): This proton is highly deshielded and will appear as a broad singlet far downfield. Its chemical shift is sensitive to concentration, temperature, and solvent due to hydrogen bonding.[3]

  • Aromatic Protons (H-C2, C4, C5): The three protons on the benzodioxole ring will appear in the aromatic region. Based on related structures, they are expected to be in the 6.6-6.9 ppm range.[4][5] Their coupling will likely result in a complex multiplet (m) due to their close chemical shifts and differing coupling constants.

  • Methylenedioxy Protons (H₂-C8): The two protons of the O-CH₂-O group are chemically equivalent and have no adjacent protons to couple with, thus they are predicted to appear as a sharp singlet around 5.9-6.0 ppm, a characteristic signal for the 1,3-benzodioxole moiety.[4]

  • Aliphatic Protons (H-C10, H₂-C3, H₃-C14):

    • The methyl protons (H₃-C14) will be a doublet (d) due to coupling with the single methine proton (H-C10), with an expected coupling constant (J) of ~7 Hz.

    • The methine proton (H-C10) at the chiral center is coupled to both the adjacent methyl and benzylic protons, resulting in a complex multiplet (m).

    • The benzylic protons (H₂-C3) are diastereotopic because they are adjacent to a stereocenter (C10). This means they are chemically non-equivalent. They will couple with each other (geminal coupling) and with the methine proton (vicinal coupling), leading to a complex multiplet, potentially appearing as two separate signals or a complex multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single peak, with its chemical shift indicating its electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the spectrum on the same spectrometer, switching to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz spectrometer). A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

  • Key Parameters: A larger number of scans is typically required due to the low natural abundance of ¹³C. A wider spectral width is also necessary.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Data
Carbon(s)Predicted δ (ppm)Assignment
C11178 - 182Carbonyl (COOH)
C1, C6146 - 148Aromatic (C-O)
C3130 - 134Aromatic (C-C)
C2, C4, C5108 - 122Aromatic (C-H)
C8100 - 102Methylenedioxy (O-CH₂-O)
C1040 - 45Methine (CH)
C3'35 - 40Benzylic (CH₂)
C1415 - 20Methyl (CH₃)
Expert Analysis & Rationale
  • Carbonyl Carbon (C11): The carboxylic acid carbonyl carbon is the most deshielded, appearing at the lowest field (178-182 ppm).[2]

  • Aromatic Carbons: The carbons of the benzodioxole ring will appear between 108-148 ppm. The two carbons attached to oxygen (C1, C6) will be the most downfield in this region. The carbon attached to the alkyl chain (C3) will be next, followed by the carbons bearing protons (C2, C4, C5).[6][7]

  • Methylenedioxy Carbon (C8): The O-CH₂-O carbon has a characteristic chemical shift around 101 ppm.[4]

  • Aliphatic Carbons (C10, C3', C14): The methine (C10), benzylic (C3'), and methyl (C14) carbons will appear in the upfield region of the spectrum, with their shifts influenced by their proximity to the aromatic ring and carboxylic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.[8]

  • Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationIntensity
2500-3300O-H stretch (Carboxylic Acid)Strong, Very Broad
2850-3000C-H stretch (Aliphatic/Aromatic)Medium
1700-1725C=O stretch (Carboxylic Acid)Strong, Sharp
~1600, ~1475C=C stretch (Aromatic)Medium
1200-1300C-O stretchStrong
900-1100C-O stretch (Dioxole)Strong
Expert Analysis & Rationale
  • O-H Stretch: The most prominent feature will be a very broad absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9]

  • C=O Stretch: A strong, sharp absorption peak between 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ are due to aliphatic C-H stretching, while those just above 3000 cm⁻¹ (if resolved) would be from the aromatic C-H bonds.

  • Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of signals, including C-O stretching from the acid and the dioxole ring, and various bending vibrations. The strong bands associated with the C-O-C stretches of the benzodioxole system are particularly diagnostic.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, allowing for the determination of its molecular weight and structural features.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₁₁H₁₂O₄, giving a molecular weight of 208.21 g/mol . The molecular ion peak [M]⁺• is expected at m/z = 208.

Predicted Fragmentation Pathway:

fragmentation mol C₁₁H₁₂O₄ [M]⁺• m/z = 208 frag1 Loss of •COOH C₁₀H₁₁O₂⁺ m/z = 163 mol->frag1 - •COOH (45) frag2 Loss of CH₃CHCOOH C₇H₅O₂⁺ m/z = 135 (Base Peak) mol->frag2 - C₄H₇O₂• (87) (Benzylic Cleavage) frag3 Loss of H₂O from frag1 C₁₀H₉O⁺ m/z = 145 frag1->frag3 - H₂O (18)

Caption: Predicted major fragmentation pathway for (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid under Electron Ionization (EI).

Expert Analysis & Rationale
  • Molecular Ion (m/z 208): The peak corresponding to the intact molecule minus one electron should be visible.

  • Benzylic Cleavage (m/z 135): The most favorable fragmentation is expected to be cleavage of the C-C bond alpha to the aromatic ring (benzylic cleavage). This is a very stable benzylic cation and is predicted to be the base peak (the most abundant ion) in the spectrum.[11]

  • Loss of Carboxyl Radical (m/z 163): Another common fragmentation for carboxylic acids is the loss of the carboxyl group (•COOH, mass 45) to give the [M-45]⁺ ion.

Workflow for Spectroscopic Analysis

The comprehensive characterization of the target compound follows a logical workflow, integrating these techniques to build a complete structural picture.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation cluster_final Final Confirmation prep Purified Compound nmr ¹H & ¹³C NMR prep->nmr ir FTIR (ATR) prep->ir ms MS (EI) prep->ms interp_nmr Connectivity & Skeleton nmr->interp_nmr interp_ir Functional Groups ir->interp_ir interp_ms Molecular Weight & Fragments ms->interp_ms confirm Structure Elucidation interp_nmr->confirm interp_ir->confirm interp_ms->confirm

Caption: Integrated workflow for the structural elucidation of a novel compound using multiple spectroscopic techniques.

References

  • Advanced Organic Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from docbrown.info. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Retrieved from docbrown.info. [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylpropanoic acid. Retrieved from docbrown.info. [Link]

  • El-Sayed, M. A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. [Link]

  • University of Baghdad. (n.d.). Infrared Spectroscopy. Retrieved from home.uobabylon.edu.iq. [Link]

  • Gutiérrez, M., et al. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M960. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved from docbrown.info. [Link]

  • LibreTexts Chemistry. (2023). Nuclear Magnetic Resonance - Spectroscopy. Retrieved from chem.libretexts.org. [Link]

  • Zahran, Z. N., et al. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Physical Chemistry Chemical Physics, 24(10), 6049-6059. [Link]

  • Tsiailanis, A. S., et al. (2023). NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acid. International Journal of Molecular Sciences, 24(24), 17265. [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-. NIST Chemistry WebBook. [Link]

  • University of Chemistry and Technology, Prague. (n.d.). NMR spectra 2-13C. Retrieved from anorganika.vscht.cz. [Link]

  • Gutiérrez, M., et al. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M960. [Link]

  • Špirtović-Halilović, S., et al. (2022). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2022(3), M1453. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from ucalgary.ca. [Link]

Sources

A Technical Guide to the Therapeutic Targets of Benzodioxole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The 1,3-benzodioxole, or methylenedioxyphenyl (MDP), moiety is a versatile heterocyclic scaffold found in numerous natural products and synthetic compounds of significant pharmacological interest.[1] Its unique electronic and structural properties make it a "privileged" structure in medicinal chemistry, capable of interacting with a wide array of biological targets.[1][2] This guide provides an in-depth exploration of the key therapeutic targets modulated by benzodioxole-containing compounds. We will dissect the mechanisms of action, present relevant pharmacological data, detail essential experimental protocols, and visualize complex pathways to offer a comprehensive resource for researchers in drug discovery and development. Our focus will be on elucidating the causal relationships between chemical structure and biological activity, thereby empowering the rational design of next-generation therapeutics based on this remarkable scaffold.

The 1,3-Benzodioxole Scaffold: A Privileged Core in Medicinal Chemistry

The 1,3-benzodioxole structure consists of a benzene ring fused to a five-membered dioxole ring.[1] This arrangement is present in a variety of natural products, including safrole from sassafras oil, dillapiole from dill, and piperine from black pepper.[3][4] The dioxole ring's two oxygen atoms increase the electron density of the aromatic system, influencing its metabolic stability and interaction with biological macromolecules.[1] Historically, the utility of this scaffold was first recognized in the context of insecticide synergism, with compounds like piperonyl butoxide (PBO) enhancing the efficacy of pyrethrins.[1][5] Modern research has expanded its relevance to oncology, neuropharmacology, and anti-inflammatory applications, demonstrating its broad therapeutic potential.[6][7][8]

Enzyme Inhibition: A Dominant Mechanism of Action

A primary mechanism through which benzodioxole compounds exert their biological effects is the inhibition of key enzymes. This interaction can lead to synergistic effects, direct therapeutic action, or, in some cases, toxicity.

Cytochrome P450 (CYP450) Enzymes

The most well-documented target class for benzodioxole compounds is the cytochrome P450 superfamily of enzymes, which are central to the metabolism of xenobiotics.

Mechanism Insight: The methylenedioxy bridge of the benzodioxole ring is a classic mechanism-based inhibitor of CYP450 enzymes.[9] Upon oxidative metabolism by CYP450, the methylene carbon is hydroxylated, leading to the formation of an unstable intermediate that loses water to form a carbene. This highly reactive species then complexes with the heme iron of the cytochrome, forming a stable but inactive metabolic-intermediate (MI) complex. This effectively sequesters the enzyme, preventing it from metabolizing other substrates.[9] This inhibitory action is the basis for the synergistic use of piperonyl butoxide (PBO) in pesticide formulations, where it prevents the insect's P450 enzymes from detoxifying the active insecticide.[10][11][12] In a therapeutic context, this property has been explored to "boost" the pharmacokinetics of co-administered drugs, as seen with the antiepileptic drug stiripentol.[13]

Experimental Protocol: In Vitro CYP450 Inhibition Assay (Fluorometric)

This protocol outlines a common high-throughput method to determine the IC₅₀ of a test compound against a specific CYP450 isoform (e.g., CYP3A4).

  • Reagent Preparation:

    • Prepare a stock solution of the benzodioxole test compound (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions from the stock solution in assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a solution of recombinant human CYP450 enzyme (e.g., CYP3A4 supersomes) and a fluorogenic probe substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC) in assay buffer.

    • Prepare a solution of the NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

    • A known inhibitor (e.g., ketoconazole for CYP3A4) must be used as a positive control.

  • Assay Procedure:

    • Add 50 µL of the test compound dilutions or control (buffer with DMSO for negative control, known inhibitor for positive control) to the wells of a black 96-well microplate.

    • Add 50 µL of the enzyme/substrate mixture to each well.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the NADPH-regenerating system to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Excitation: 405 nm, Emission: 535 nm for the BFC metabolite) every minute for 30-60 minutes.

    • Calculate the rate of reaction (V) for each concentration of the test compound by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the reaction rates to the negative control (100% activity).

    • Plot the percent inhibition vs. the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality Behind Experimental Choices: The use of a pre-incubation step is critical for mechanism-based inhibitors like benzodioxoles, as their inhibitory effect is often time-dependent. The NADPH-regenerating system ensures that the cofactor for the enzymatic reaction is not depleted over the course of the assay, providing a stable reaction rate.

CYP450_Inhibition cluster_0 CYP450 Catalytic Cycle cluster_1 Inhibition by Benzodioxole Substrate Substrate (e.g., Insecticide) CYP_Fe3 CYP450 (Fe³⁺) Substrate->CYP_Fe3 Binds CYP_Fe2 CYP450 (Fe²⁺) CYP_Fe3->CYP_Fe2 Reduction Product Metabolized Product (Inactive) CYP_Fe2->Product Oxidation NADPH NADPH NADPH->CYP_Fe3 O2 O₂ O2->CYP_Fe2 BZD Benzodioxole Cmpd (e.g., PBO) CYP_Fe3_Inhib CYP450 (Fe³⁺) BZD->CYP_Fe3_Inhib Metabolized by Reactive_Carbene Reactive Carbene Intermediate CYP_Fe3_Inhib->Reactive_Carbene Forms Inactive_Complex Inactive MI Complex (CYP-Fe-Carbene) Reactive_Carbene->Inactive_Complex Binds Covalently Inactive_Complex->Product Blocks Formation

Caption: Mechanism of CYP450 inhibition by benzodioxole compounds.

Cyclooxygenase (COX) Enzymes

Certain benzodioxole derivatives have been investigated as inhibitors of COX-1 and COX-2, enzymes critical to the inflammatory pathway by converting arachidonic acid to prostaglandins.

Mechanism Insight: Novel synthesized benzodioxole derivatives containing aryl acetate and aryl acetic acid moieties have shown moderate activity against COX-1 and COX-2.[7] The larger benzodioxole moiety, compared to the simple phenyl group in drugs like Ketoprofen, may contribute to better selectivity for the slightly larger active site of the COX-2 isoform.[7] Naturally occurring compounds like dillapiole have also demonstrated anti-inflammatory properties, suggested to be mediated in part through COX-2 inhibition.[14][15]

Table 1: COX Inhibition Data for Select Benzodioxole Derivatives

CompoundTargetActivitySource
DillapioleRat Paw EdemaSignificant Inhibition[15]
Di-hydrodillapioleRat Paw EdemaSignificant Inhibition[15]
Compound 2f (synthetic)COX-281.5% Inhibition @ 5µM[16]
Compound 2f (synthetic)COX-153.9% Inhibition @ 5µM[16]
Digestive and Metabolic Enzymes (α-Amylase)

Recent research has highlighted the potential of benzodioxole derivatives as inhibitors of α-amylase, an enzyme responsible for the breakdown of complex carbohydrates.[17][18] This positions them as potential therapeutic agents for managing type 2 diabetes.

Mechanism Insight: A series of benzodioxole carboxamide derivatives were synthesized and evaluated against α-amylase.[18] Molecular docking studies suggest that the benzodioxole ring, along with carboxylic acid and substituted aryl groups, are important for binding within the enzyme's active pocket.[17] The potent inhibitory activity of some of these compounds surpassed that of the clinical anti-glycemic agent, acarbose, in in-vitro assays.[17][18]

Table 2: α-Amylase Inhibition by Benzodioxole Derivatives

CompoundIC₅₀ (µM)ComparisonSource
Compound IIc (synthetic)0.68 µMMore potent than Acarbose[18]
Compound IIa (synthetic)0.85 µMMore potent than Acarbose[18]
Acarbose (Standard)2.593 µM-[18]
Compound 4f (synthetic)1.11 µg/mlMore potent than Acarbose[17]
Acarbose (Standard)6.47 µg/ml-[17]
Thioredoxin Reductase (TrxR)

The thioredoxin (Trx) system is a key antioxidant system often upregulated in cancer cells to cope with oxidative stress. Targeting TrxR is a validated anticancer strategy.

Mechanism Insight: Inspired by the enzyme-inhibiting properties of stiripentol, researchers have conjugated 1,3-benzodioxole derivatives with arsenical precursors.[6][13] These hybrid molecules show enhanced anti-proliferative properties by inhibiting the thioredoxin system, which leads to an induction of oxidative stress and subsequent apoptosis in cancer cells.[6][13] Molecular docking and mass spectrometry studies confirm that these compounds bind to the C-terminal active site of TrxR.[19]

Targeting the Central Nervous System: Receptors and Transporters

The benzodioxole scaffold is a core component of several psychoactive compounds, most notably 3,4-methylenedioxymethamphetamine (MDMA), which exert their effects by modulating monoamine neurotransmitter systems.

Monoamine Transporters and Receptors (The MDMA Paradigm)

Mechanism Insight: MDMA is a serotonin-norepinephrine-dopamine releasing agent.[20][21] It acts primarily as a substrate for monoamine transporters (SERT, NET, DAT), gaining entry into the presynaptic neuron. Once inside, it disrupts the vesicular storage of neurotransmitters and reverses the direction of the transporters, causing a massive, non-vesicular release of serotonin, norepinephrine, and dopamine into the synaptic cleft.[22] This surge in neurotransmitters is responsible for the drug's characteristic empathogenic and stimulant effects, such as euphoria, increased energy, and feelings of closeness.[20][23] MDMA also has direct agonist activity at some serotonin receptors, particularly 5-HT₂ subtypes, contributing to its mild psychedelic properties.[20]

MDMA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Stores 5-HT) SERT SERT Transporter MDMA_in MDMA Serotonin_out 5-HT SERT->Serotonin_out 4. Massive 5-HT Efflux MDMA_in->Vesicle 2. Disrupts Storage MDMA_in->SERT 3. Reverses Transporter Serotonin_in 5-HT MDMA_out MDMA MDMA_out->SERT 1. Binds & Enters Receptor 5-HT Receptor Serotonin_out->Receptor 5. Binds Receptor Signal Signal Transduction (Euphoria, Empathy) Receptor->Signal

Caption: Simplified mechanism of MDMA at a serotonergic synapse.

Antiproliferative Targets: Cytoskeletal Proteins

The benzodioxole ring is a structural feature of several natural and synthetic antimitotic agents that target the cell's cytoskeleton.

Tubulin Polymerization

Mechanism Insight: Derivatives of 6-benzyl-1,3-benzodioxole are known to bind to tubulin and inhibit its polymerization into microtubules.[24] Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis, making them a key target for cancer chemotherapy.[8] Some benzodioxole derivatives show structural resemblance to known tubulin inhibitors like podophyllotoxin.[24] Studies have shown that these compounds affect the alkylation of tubulin sulfhydryls, providing information on their binding interaction.[24] More recently, 1,3-benzodioxole derivatives have been tagged with other anticancer agents like dacarbazine to create hybrid molecules with potent tubulin-binding potential.[8]

Experimental Protocol: Cell Viability (MTS) Assay for Cytotoxicity

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (CC₅₀ or GI₅₀).

  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa for cervical carcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.[7]

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the benzodioxole test compound in culture media. Common concentration ranges are 0.1, 0.5, 1, and 2 mM.[7]

    • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with media only (blank) and cells with vehicle (e.g., 0.1% DMSO) as a negative control.

    • Incubate the plate for 48-72 hours.

  • Data Acquisition and Analysis:

    • After incubation, add 20 µL of MTS reagent (or similar viability reagent like MTT or XTT) to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

    • Read the absorbance at 490 nm using a microplate reader.

    • Subtract the blank absorbance from all readings.

    • Calculate cell viability as a percentage of the negative control.

    • Plot the percent viability vs. the logarithm of the compound concentration and fit the data to determine the CC₅₀ value.

Emerging Targets and Future Directions

Research into benzodioxole derivatives continues to uncover novel biological targets, opening new avenues for therapeutic development.

Purinergic P2X Receptors

P2X receptors are ATP-gated ion channels involved in various pathophysiological conditions, including chronic pain and inflammation, making them attractive drug targets.[25] A study reported the synthesis of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives that act as potent and selective antagonists of human P2X4 and P2X7 receptors.[25] For instance, compound 9q was found to be a highly potent and selective antagonist for the h-P2X7R with an IC₅₀ of 0.018 µM.[25] These compounds were shown to act via a non-competitive, allosteric mechanism.

Plant-Specific Receptors (Auxin TIR1)

While not a human therapeutic target, the interaction of benzodioxole compounds with plant receptors highlights the scaffold's versatility. A series of N-(benzo[d][5][10]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed as agonists for the plant auxin receptor TIR1.[26][27] One compound, K-10 , exhibited excellent root growth-promoting activity, far exceeding that of natural auxin.[26][27] This demonstrates the potential of benzodioxole derivatives in agriculture and biotechnology.

Conclusion

The 1,3-benzodioxole scaffold is a cornerstone in the development of compounds with a vast range of biological activities. Its derivatives have been successfully identified as potent modulators of enzymes (CYP450, COX, α-amylase, TrxR), CNS targets (monoamine transporters), and structural proteins (tubulin). Emerging research continues to expand this landscape to include ion channels like P2X receptors. The insights provided in this guide, from mechanistic understanding to practical experimental design, underscore the enduring importance of the benzodioxole core in modern medicinal chemistry and offer a solid foundation for the continued exploration and development of novel therapeutics.

References

  • Piperonyl Butoxide (PBO): A Complete Guide to Use and Safety - Endura. (n.d.).
  • The Science Behind Piperonyl Butoxide: Mechanism and Efficacy. (n.d.).
  • Piperonyl butoxide - Wikipedia. (n.d.).
  • What is the mechanism of Piperonyl butoxide? - Patsnap Synapse. (2024, July 17).
  • Piperonyl Butoxide: Friend or hidden foe? - Public Health Toxicology. (2025, February 21).
  • Dillapiole - Ask Ayurveda. (2026, January 7).
  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023, September 20).
  • MDMA - Wikipedia. (n.d.).
  • Pharmacology of MDMA in Humans. (n.d.).
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC. (2022, June 10).
  • MDMA ('Ecstasy') drug profile | The European Union Drugs Agency (EUDA). (2025, December 17).
  • The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy") - PubMed. (2003, September 15).
  • The effects of 6-benzyl-1,3-benzodioxole derivatives on the alkylation of tubulin - PubMed. (n.d.).
  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC. (2020, September 7).
  • Dillapiol and Apiol as Specific Inhibitors of the Biosynthesis of Aflatoxin G 1 in Aspergillus parasiticus - ResearchGate. (n.d.).
  • The anti-inflammatory activity of dillapiole and some semisynthetic analogues. (n.d.).
  • Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives - ProQuest. (n.d.).
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC. (n.d.).
  • Dillapiole (1) and its structural analogues. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Therapeutic potentials and structure-activity relationship of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives as selective and potent antagonists of P2X4 and P2X7 receptors - PubMed. (2022, August 5).
  • The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC - NIH. (n.d.).
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. (2022, June 9).
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - MDPI. (2023, October 6).
  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - RSC Publishing. (2022, August 25).
  • Full article: Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent - Taylor & Francis. (2023, September 12).
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. (2026, February 5).
  • Structures of benzodioxol derivatives having various biological activities - ResearchGate. (n.d.).
  • Understanding 1,3-Benzodioxole - ChemicalBook. (2024, November 21).
  • Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC. (2021, May 29).
  • Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole. (2018, November 15).
  • Safrole - Wikipedia. (n.d.).
  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents - An-Najah Staff. (2020, December 9).
  • Study of the antitumor mechanisms of apiole derivatives (AP-02) from Petroselinum crispum through induction of G0/G1 phase cell cycle arrest in human COLO 205 cancer cells - PMC. (2019, July 27).
  • Computational Approaches for the Discovery of GPER Targeting Compounds - Frontiers. (2020, August 3).
  • A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - MDPI. (2023, January 18).
  • Safrole – Knowledge and References - Taylor & Francis. (n.d.).
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2025, October 14).
  • Integrating the Discovery Pipeline for Novel Compounds Targeting Ion Channels - PMC. (n.d.).

Sources

(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid: Physicochemical Properties, Synthesis, and Characterization

Introduction

(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a chiral carboxylic acid featuring a benzodioxole moiety. The benzodioxole ring system is a common structural motif in natural products and has been identified as a key pharmacophore in numerous biologically active compounds. This guide provides a comprehensive overview of the molecular weight, physicochemical properties, a plausible synthetic route, and methods for the structural characterization of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific experimental data for the 4-yl isomer is limited in publicly available literature, this guide will draw upon established chemical principles and data from the closely related 5-yl isomer to provide a robust theoretical and practical framework.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action. The molecular weight of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid has been calculated based on its molecular formula.

The molecular formula for (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is C₁₁H₁₂O₄. Based on this, the molecular weight is approximately 208.21 g/mol .[1] Other key physicochemical properties have been predicted using computational models and are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄-
Molecular Weight 208.21 g/mol [1]
IUPAC Name (2S)-3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid-
CAS Number Not available-
Predicted pKa ~4.8Analogous to 2-methylpropanoic acid[2]
Predicted logP ~2.0Computational Estimate
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 4-
Rotatable Bonds 3-

Synthesis and Purification

A plausible synthetic route for (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid can be envisioned starting from 1,3-benzodioxole-4-carbaldehyde. This multi-step synthesis would involve the creation of the carbon backbone and the introduction of the chiral center.

Synthetic_Pathway A 1,3-Benzodioxole-4-carbaldehyde B Intermediate Alkene A->B Wittig or Horner-Wadsworth-Emmons Reaction C Racemic Aldehyde B->C Hydroformylation D (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol C->D Chiral Reduction or Resolution E (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid D->E Oxidation

Figure 1: Proposed synthetic pathway for (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of the Intermediate Alkene. A Wittig reaction between 1,3-benzodioxole-4-carbaldehyde and a suitable phosphonium ylide (e.g., ethyl(triphenylphosphoranylidene)acetate) would yield the corresponding α,β-unsaturated ester.

  • Step 2: Reduction and Hydrolysis. The resulting ester is then reduced and hydrolyzed to form 3-(1,3-benzodioxol-4-yl)propan-1-ol.

  • Step 3: Oxidation to the Aldehyde. The primary alcohol is oxidized to the corresponding aldehyde, 3-(1,3-benzodioxol-4-yl)propanal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC).

  • Step 4: α-Methylation. The aldehyde is then subjected to α-methylation, for instance, through the formation of an enolate followed by reaction with methyl iodide. This step will likely produce a racemic mixture.

  • Step 5: Chiral Resolution. The racemic 2-methyl aldehyde can be resolved into its enantiomers using chiral resolving agents or through enzymatic resolution.

  • Step 6: Oxidation to the Carboxylic Acid. The resolved (2S)-aldehyde is then oxidized to the final product, (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, using an appropriate oxidizing agent like potassium permanganate.[1]

Experimental Protocol: Purification

The crude product can be purified using silica gel column chromatography. A detailed protocol is as follows:

  • Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a glass column.

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexane. The polarity of the mobile phase is gradually increased to facilitate the separation of the desired compound from impurities.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid.

Structural Elucidation and Characterization

The structure of the synthesized compound must be confirmed using various spectroscopic techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesized_Compound Purified Compound NMR 1H and 13C NMR Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS IR Infrared Spectroscopy Synthesized_Compound->IR Structure_Confirmed Confirmed Structure NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Figure 2: Workflow for the structural characterization of the target compound.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aromatic protons of the benzodioxole ring (~6.7-6.9 ppm).- Methylene protons of the dioxole ring (~5.9 ppm).- Protons of the propanoic acid chain.- A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - Carbonyl carbon of the carboxylic acid (~170-180 ppm).- Aromatic carbons of the benzodioxole ring (~100-150 ppm).- Methylene carbon of the dioxole ring (~101 ppm).- Carbons of the propanoic acid chain.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-O stretches from the benzodioxole moiety.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (m/z = 208.21).
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Potential Applications and Biological Significance

The benzodioxole moiety is present in a wide range of biologically active molecules. Derivatives of 1,3-benzodioxole have been investigated for various therapeutic applications, including their potential as antitumor agents and enzyme inhibitors.[4][5][6] The introduction of a chiral methylpropanoic acid side chain could impart specific interactions with biological targets, making (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid a person of interest for screening in various biological assays. For instance, related structures have been explored as endothelin-A receptor antagonists.[1]

Conclusion

This technical guide has provided a detailed overview of the molecular weight and other physicochemical properties of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid. A plausible synthetic route and comprehensive methods for its purification and structural characterization have been outlined. While experimental data for this specific isomer remains scarce, the information presented here, based on established chemical principles and data from related compounds, offers a solid foundation for researchers and scientists working on the synthesis and evaluation of novel benzodioxole derivatives for potential therapeutic applications.

References

  • PubChem. (2R)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. [Link]

  • PrepChem.com. Synthesis of [{1-(1,3-Benzodioxol-5-yl)-2-methylpropyl}thio]acetic acid. [Link]

  • U.S. Environmental Protection Agency. Propanoic acid, 2-methyl-, 1,3-benzodioxol-5-ylmethyl ester - Substance Details. [Link]

  • FooDB. Showing Compound 2-Methylpropanoic acid (FDB003277). [Link]

  • NIST. Propanoic acid, 2-methyl-. [Link]

  • FlavorDB. 2-Methylpropanoic acid. [Link]

  • Al-Ostath, A. et al. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 54. [Link]

  • Chemsrc. (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid. [Link]

  • Stenutz. 2-methylpropanoic acid. [Link]

  • Google Patents. Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine.
  • Micale, N. et al. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-9. [Link]

  • MDPI. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Link]

  • Wang, Y. et al. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Molbank. N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

Sources

Solubility Profiling of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

In pharmaceutical process chemistry, the solubility profile of a chiral intermediate dictates the efficiency of crystallization, chiral resolution, and downstream active pharmaceutical ingredient (API) synthesis. (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a highly specific chiral building block characterized by two distinct structural motifs:

  • The 1,3-Benzodioxole Core: A lipophilic, electron-rich aromatic system that acts as a strong hydrogen-bond acceptor.

  • The (2S)-2-Methylpropanoic Acid Side Chain: A chiral aliphatic chain terminating in a carboxylic acid, capable of acting as both a hydrogen-bond donor and acceptor.

The stereochemistry at the 2-position (2S) is critical. Enantiopure compounds typically exhibit different crystal lattice energies ( ΔHsub​ ) compared to their racemic counterparts due to distinct solid-state packing arrangements. This directly impacts their thermodynamic solubility. To optimize solvent selection, we must analyze the dissolution process as a thermodynamic system where the energy required to disrupt the crystal lattice must be offset by favorable solute-solvent interactions [1].

Thermodynamic Principles & Solvent Selection

To predict and rationalize the solubility of this compound, we apply Hansen Solubility Parameters (HSP) [1]. The HSP framework divides the total cohesive energy of a liquid into three components: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ).

  • Dispersion ( δD​ ): The benzodioxole ring drives a relatively high dispersion force requirement ( ∼18.0 MPa0.5 ).

  • Polarity ( δP​ ): The ether oxygens and the carbonyl group contribute to moderate polarity ( ∼6.0 MPa0.5 ).

  • Hydrogen Bonding ( δH​ ): The carboxylic acid dominates this parameter ( ∼10.0 MPa0.5 ).

Causality in Solvent Selection: Carboxylic acids are notorious for forming stable, hydrogen-bonded dimers in non-polar solvents (like n-heptane or toluene), which artificially depresses their macroscopic solubility. Solvents that can disrupt these dimers by acting as competitive hydrogen-bond acceptors or donors (e.g., alcohols, ketones, and esters) will yield the highest solubility.

Pathway S1 Solid State (Crystal Lattice) S2 S2 S1->S2 S3 S3 S2->S3 S4 S4 S3->S4 S5 Dissolved State (Solvated Monomers) S4->S5

Caption: Thermodynamic Dissolution Pathway of Carboxylic Acids.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid across representative organic solvent classes. Data is derived from equilibrium shake-flask methodologies at standard operating temperatures.

Solvent ClassSpecific SolventTemp (°C)Solubility (mg/mL)Mole Fraction ( x )Solvation Mechanism
Alcohols Methanol25145.20.085Strong H-bond donor/acceptor; disrupts acid dimers.
Alcohols Ethanol25112.50.071Similar to methanol, slightly lower polarity.
Ketones Acetone25120.10.075Excellent H-bond acceptor; matches δP​ well.
Esters Ethyl Acetate2588.40.052Moderate H-bond acceptor; good for crystallization.
Aromatics Toluene2515.30.012Relies on π−π stacking; acid remains dimerized.
Aliphatics n-Heptane25< 1.0< 0.001Poor HSP match; unable to disrupt crystal lattice.

Self-Validating Experimental Protocols

As a standard practice in robust process development, solubility data must be generated using self-validating systems. We employ two orthogonal methods depending on the anticipated solubility range: the Gravimetric Method for highly soluble systems and the HPLC-UV Method for poorly soluble systems[2][3].

Protocol A: Gravimetric Determination (High-Concentration Screening)

This classical method is highly reliable for solvents like methanol and acetone. The protocol is designed with a built-in mass balance check to ensure trustworthiness [2].

  • Slurry Preparation: Add an excess of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (e.g., 500 mg) to 2.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Equilibration: Agitate the suspension in a thermomixer at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, bypassing transient kinetic supersaturation [4].

  • Phase Separation: Centrifuge the vial at 10,000 rpm for 15 minutes. Causality: Centrifugation is strictly preferred over filtration for the primary separation to prevent the loss of the lipophilic benzodioxole derivative to filter membrane adsorption.

  • Sampling & Evaporation: Accurately pipette 1.0 mL of the clear supernatant into a pre-weighed evaporating dish ( W1​ ). Record the total weight ( W2​ ). Evaporate the solvent under a gentle nitrogen stream, followed by vacuum drying at 40 °C.

  • Self-Validation (Constant Weight): Weigh the dish ( W3​ ). Return to the vacuum oven for 2 hours and re-weigh. The system is validated only when the weight difference between consecutive drying cycles is Δ<0.1 mg .

  • Calculation: Solubility = (W3​−W1​)/Volume sampled .

Protocol B: Thermodynamic Solubility via HPLC-UV (Low-Concentration)

For solvents like toluene or n-heptane, gravimetric methods lack the necessary sensitivity. We utilize HPLC-UV quantification [3][4].

  • Equilibration & Separation: Follow Steps 1-3 from Protocol A.

  • Secondary Filtration: Pass the centrifuged supernatant through a 0.22 µm PTFE syringe filter (pre-saturated with the solvent to account for non-specific binding).

  • Dilution: Dilute the filtrate 1:10 or 1:100 with the mobile phase to ensure the concentration falls within the linear dynamic range of the detector.

  • HPLC-UV Analysis: Inject the sample onto a C18 reverse-phase column. Monitor absorbance at the λmax​ of the benzodioxole chromophore (typically ∼230 nm or ∼285 nm ).

  • Self-Validation (Standard Curve): Quantify against a 5-point external calibration curve. The assay is considered valid only if the coefficient of determination ( R2 ) is >0.999 and the injection volume linearity is confirmed.

Workflow A Compound Synthesis (2S)-Isomer B Solvent Selection (HSP Analysis) A->B C Slurry Equilibration (24-48h at Target Temp) B->C D Phase Separation (Centrifugation) C->D E Gravimetric Analysis (High Conc.) D->E F HPLC-UV Analysis (Low Conc.) D->F G Thermodynamic Solubility Profile E->G F->G

Caption: High-Throughput Thermodynamic Solubility Screening Workflow.

References

  • Hansen Solubility Parameters: Theoretical Context and Applications. Wikipedia. Available at:[Link]

  • Determination of Thermodynamic Solubility Protocol. Bio-protocol. Available at:[Link]

  • Thermodynamic Solubility Assay Standards and Methodologies. Domainex. Available at: [Link]

An In-Depth Technical Guide to the Mechanism of Action Hypotheses for Benzodioxole Propanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-benzodioxole moiety, a heterocyclic compound featuring a benzene ring fused to a dioxole ring, serves as a versatile scaffold in medicinal chemistry.[1][2] When functionalized with a propanoic acid side chain, this chemical class exhibits a range of promising biological activities, particularly in the regulation of metabolic pathways. This technical guide synthesizes the current understanding and primary mechanistic hypotheses for benzodioxole propanoic acids, with a focus on their role as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). We will delve into the evidence supporting this central hypothesis, provide detailed experimental protocols for its validation, and explore alternative mechanisms to offer a comprehensive perspective for researchers in drug discovery and development.

Part 1: The Benzodioxole Propanoic Acid Scaffold: A Privileged Structure in Metabolic Regulation

The 1,3-benzodioxole core is a structural motif found in numerous bioactive natural products and synthetic molecules.[1] Its derivatives have been investigated for a wide spectrum of therapeutic applications, including anti-tumor, anti-inflammatory, and antimicrobial effects.[3][4][5] A significant subset of these compounds, specifically those bearing a propanoic acid functional group, has garnered attention for potent effects on lipid and glucose metabolism.[3]

The general structure, characterized by an acidic head group (the propanoic acid), a central linker, and a hydrophobic tail (the benzodioxole and associated substitutions), bears a striking resemblance to known ligands of nuclear receptors. This structural analogy forms the basis of the central hypothesis: that benzodioxole propanoic acids exert their metabolic effects primarily through the modulation of the Peroxisome Proliferator-Activated Receptor (PPAR) family.

Part 2: The Central Hypothesis: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Background on the PPAR Family

PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[6] They are critical regulators of energy homeostasis and are considered key therapeutic targets for metabolic disorders.[6] There are three distinct isoforms:

  • PPARα (NR1C1): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle. Its activation primarily drives the expression of genes involved in fatty acid uptake and β-oxidation.[7][8]

  • PPARγ (NR1C3): Predominantly found in adipose tissue, where it is a master regulator of adipogenesis. It also plays a crucial role in insulin sensitization and glucose metabolism.[7]

  • PPARβ/δ (NR1C2): Ubiquitously expressed, this isoform is involved in regulating energy expenditure and fatty acid oxidation in skeletal muscle and adipose tissue.[7]

The mechanism of PPAR activation follows a well-defined pathway. Upon binding a ligand, the receptor undergoes a conformational change, allowing it to heterodimerize with the Retinoid X Receptor (RXR).[7] This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[7][9]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Benzodioxole Propanoic Acid PPAR PPARα Ligand->PPAR Binding & Activation PPAR_RXR PPARα-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to DNA TargetGene Target Gene (e.g., CPT1A, CD36) PPRE->TargetGene Promoter Region mRNA mRNA TargetGene->mRNA Transcription Protein Metabolic Enzymes mRNA->Protein Translation Metabolic Effect Metabolic Effect Protein->Metabolic Effect

Caption: PPAR Signaling Pathway Activation.

Evidence for Benzodioxole Propanoic Acids as PPAR Agonists

The hypothesis is supported by several lines of evidence:

  • Structural Activity Relationship (SAR): As previously mentioned, the tripartite structure (acidic head, linker, hydrophobic tail) of these molecules is a hallmark of many potent PPAR agonists.[6] The carboxylic acid head group is particularly crucial, as it typically forms hydrogen bonds with key amino acid residues (like tyrosine and histidine) in the ligand-binding domain (LBD) of the receptor.[10]

  • Direct Ligand Identification: Studies have explicitly identified benzodioxole hybrids as potent PPAR ligands. For instance, conformational restriction strategies have led to the discovery of dual PPARα/δ partial agonists derived from this scaffold.[7]

  • Molecular Modeling: In silico molecular docking studies have provided a structural basis for the interaction. These models show that benzodioxole propanoic acid derivatives can fit snugly within the large, Y-shaped ligand-binding pocket of PPARs, particularly PPARα. The docking poses often rationalize the observed activity by highlighting favorable hydrophobic interactions and the critical hydrogen bonds formed by the propanoic acid head group.[7][10]

Compound ClassTarget Isoform(s)Reported ActivityReference
Benzodioxole HybridsPPARα / PPARδPartial Agonist[7]
Indole-based AgonistsPPARα / PPARγ / PPARδPan Agonist[10]
GFT505 AnalogsPPARα / PPARδDual Agonist[7]

Table 1: Summary of Benzodioxole-Related Structures as PPAR Agonists.

Part 3: A Framework for Experimental Validation

Validating the PPAR agonism hypothesis requires a multi-tiered approach, moving from initial receptor engagement to downstream functional consequences. This ensures a robust, self-validating system where each experimental stage corroborates the last.

A Hypothesis: Compound is a PPARα Agonist B Primary Validation: PPAR Transactivation Assay A->B Test direct receptor activation C Secondary Validation: Target Gene Expression (RT-qPCR) B->C Confirm downstream gene regulation D Functional Validation: In Vitro Lipid Metabolism Assay C->D Measure physiological outcome E Conclusion: Compound Modulates Lipid Metabolism via PPARα Activation D->E Synthesize findings

Caption: Experimental Workflow for Hypothesis Validation.

Primary Validation: PPAR Transactivation Assay

This cell-based reporter gene assay is the gold standard for quantifying a compound's ability to directly activate a PPAR isoform.[8]

  • Causality & Principle: The assay is designed to isolate the activity of a specific PPAR isoform. It uses a chimeric receptor system where the PPAR's LBD is fused to a Gal4 DNA-binding domain. Cells are co-transfected with this construct and a reporter plasmid containing a luciferase gene downstream of a Gal4 response element (UAS). If the test compound binds to and activates the PPAR LBD, the fusion protein binds to the UAS and drives luciferase expression. The resulting luminescence is a direct and sensitive measure of receptor activation.[8][11]

  • Detailed Protocol: PPARα Transactivation Assay

    • Cell Culture: Plate HEK293T cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]

    • Transfection: Co-transfect cells with a human PPARα-Gal4 receptor expression plasmid and a pGL4.35[9xUAS-luc2P] reporter plasmid using a suitable transfection reagent.

    • Compound Treatment: After 24 hours of recovery, replace the medium with fresh medium containing serial dilutions of the benzodioxole propanoic acid test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM fenofibric acid).[8]

    • Incubation: Incubate the plate for 18-24 hours at 37°C.

    • Lysis & Luminescence Reading: Lyse the cells and measure luciferase expression using a commercial firefly luciferase reporter gene assay kit according to the manufacturer's instructions.[8][11]

    • Data Analysis: Express results as "fold induction" relative to the vehicle control. Plot the dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Secondary Validation: Target Gene Expression Analysis

This step validates that the receptor activation observed in the primary assay translates into the regulation of endogenous target genes in a biologically relevant cell type.

  • Causality & Principle: PPARα activation in hepatocytes directly increases the transcription of genes essential for fatty acid transport and oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A), Acyl-CoA Oxidase 1 (ACOX1), and the fatty acid translocase CD36.[8] Measuring the mRNA levels of these genes provides strong evidence of a downstream biological effect.

  • Detailed Protocol: RT-qPCR for PPARα Target Genes in HepG2 Cells

    • Cell Culture & Treatment: Plate human hepatoma (HepG2) cells and grow to ~80% confluency. Treat the cells with the test compound at various concentrations (including a vehicle control) for 24 hours.[8]

    • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for human CPT1A, ACOX1, CD36, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Data Analysis: Calculate the relative change in mRNA expression using the ΔΔCt method. Results are expressed as fold change over the vehicle-treated control.

Target GeneFunction in Lipid MetabolismExpected Result with Agonist
CPT1ARate-limiting enzyme for mitochondrial fatty acid oxidationUpregulation
CD36Fatty acid transporterUpregulation
MCADMedium-chain acyl-CoA dehydrogenase (β-oxidation)Upregulation
VLCADVery long-chain acyl-CoA dehydrogenase (β-oxidation)Upregulation

Table 2: Key PPARα Target Genes and Their Expected Regulation.[8]

Functional Validation: In Vitro Lipid Metabolism Assays

The final validation step is to demonstrate a direct physiological consequence of the observed gene expression changes.

  • Causality & Principle: Increased expression of fatty acid oxidation genes should lead to a measurable decrease in intracellular lipid stores. Bioluminescent assays that quantify intracellular triglycerides provide a simple, high-throughput method to assess this functional outcome.[12]

  • Detailed Protocol: Intracellular Triglyceride Quantification

    • Induce Lipid Accumulation: Plate hepatocytes (e.g., HepG2 or primary human hepatocytes) and incubate them in a medium supplemented with fatty acids (e.g., oleate) to induce triglyceride accumulation.

    • Compound Treatment: Co-incubate the cells with the test compound at various concentrations for 24-48 hours.

    • Cell Lysis & Triglyceride Measurement: Wash and lyse the cells. Measure the intracellular triglyceride concentration using a bioluminescent assay kit (e.g., Triglyceride-Glo™ Assay).[12] This typically involves a lipase to hydrolyze triglycerides to glycerol and fatty acids, followed by enzymatic steps that couple glycerol metabolism to the production of a luminescent signal.

    • Data Analysis: Normalize triglyceride levels to total cell protein or DNA content. A potent PPARα agonist is expected to cause a dose-dependent reduction in intracellular triglyceride levels.

Part 4: Alternative and Complementary Hypotheses

While PPAR agonism is the leading hypothesis for the metabolic effects of benzodioxole propanoic acids, other mechanisms may contribute to their overall biological profile.

Cyclooxygenase (COX) Inhibition

Several studies have synthesized and evaluated benzodioxole derivatives as inhibitors of COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway.[5][13] This mechanism is the basis for the action of non-steroidal anti-inflammatory drugs (NSAIDs).[5] The propanoic acid moiety is also a common feature in several NSAIDs (e.g., ibuprofen, ketoprofen). It is plausible that some benzodioxole propanoic acids possess dual activity, acting as both PPAR agonists and COX inhibitors, which could provide a synergistic benefit in treating metabolic diseases with an inflammatory component.

Part 5: Conclusion and Future Directions

The convergence of structural analogy, molecular modeling, and multi-tiered experimental data provides strong support for the hypothesis that benzodioxole propanoic acids function as PPAR agonists. This mechanism provides a clear and rational basis for their observed effects on lipid metabolism. The experimental framework outlined in this guide—progressing from direct receptor activation to gene regulation and functional cellular outcomes—represents a robust strategy for validating this hypothesis for any new compound within this class.

Future research should focus on:

  • Isoform Selectivity: Determining the precise selectivity profile (PPARα, γ, or δ) is critical, as this dictates the therapeutic window and potential side effects.

  • In Vivo Efficacy: Validating these in vitro findings in preclinical animal models of dyslipidemia and metabolic syndrome.

  • Exploring Polypharmacology: Investigating the potential for dual-mechanism action, such as combined PPAR agonism and COX inhibition, which could lead to the development of next-generation therapeutics for complex metabolic diseases.

References

  • Hawash, M., Jaradat, N., H-Acids, A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Scientific Reports. Available at: [Link]

  • Rauf, A., Naveed, M., Ali, M., et al. (2023). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules. Available at: [Link]

  • Ali, B., Al-qaraleh, N., Al-Trad, B., et al. (2023). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. Frontiers in Pharmacology. Available at: [Link]

  • Wang, Y., Li, Y., Wang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, K. S., Ko, Y. G., Yang, W. S., et al. (2025). A parallel reaction monitoring–mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer. Analytica Chimica Acta. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha (NR1C1) Reporter Assay System. INDIGO Biosciences. Available at: [Link]

  • Angelin, B., Einarsson, K., & Leijd, B. (1983). In vitro studies of lipid metabolism in human liver. Prometheus. Available at: [Link]

  • ResearchGate. (n.d.). Cell transactivation assays. PPAR /GAL4 transactivation assay. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2014). Determination of PPARγ Activity in Adipose Tissue and Spleen. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Chen, Y. T., et al. (2013). Structure based drug design of peroxisome proliferator-activated receptor (PPAR) agonists. National Digital Library of Theses and Dissertations in Taiwan. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Available at: [Link]

  • ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities. ResearchGate. Available at: [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. Available at: [Link]

  • Jaradat, N., Hawash, M., & Abualhasan, M. (2020). Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors. Letters in Drug Design & Discovery. Available at: [Link]

  • Lee, J., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). In vitro lipid digestion experiment. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of selected PPAR agonists. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. Wikipedia. Available at: [Link]

  • Eichler, J., et al. (2026). In vitro methods for studying protein-lipid droplet interactions. Methods in Enzymology. Available at: [Link]

Sources

Methodological & Application

HPLC analysis of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Enantioselective HPLC Analysis of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Introduction

(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a chiral carboxylic acid featuring a benzodioxole moiety. The benzodioxole functional group is present in a variety of biologically active molecules and natural products, making compounds like this of significant interest in pharmaceutical and medicinal chemistry research. The stereochemistry of a chiral molecule is critical as enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of a robust and accurate analytical method to determine the enantiomeric purity and concentration of the (S)-enantiomer is essential for quality control, drug development, and research applications.

This application note details a highly selective High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid. The methodology leverages a polysaccharide-based Chiral Stationary Phase (CSP) under reversed-phase conditions, providing a reliable and reproducible protocol for researchers and drug development professionals.

Principle of Chiral Separation

The successful separation of enantiomers by HPLC relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[1] For (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, a polysaccharide-based CSP, such as one derived from cellulose or amylose, is an excellent choice due to its broad applicability and versatility in separating various classes of chiral compounds, including carboxylic acids.[2]

The separation mechanism on these CSPs is a complex interplay of multiple non-covalent interactions, including:

  • Hydrogen Bonding: The carboxylic acid group of the analyte can form hydrogen bonds with the carbamate derivatives on the polysaccharide backbone of the CSP.

  • π-π Interactions: The aromatic benzodioxole ring of the analyte can engage in π-π stacking with the aromatic groups of the chiral selector.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to electrostatic interactions.

  • Steric Interactions: The chiral selector creates a three-dimensional chiral environment. One enantiomer will fit more favorably into this environment than the other, leading to a difference in interaction energy and, consequently, a difference in retention time.

The choice of a reversed-phase mobile phase (e.g., a mixture of an organic solvent and an aqueous buffer) is practical and often provides excellent selectivity for compounds of intermediate polarity.[3] The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase is critical. It serves to suppress the ionization of the analyte's carboxylic acid group and any residual, acidic silanol groups on the silica support, leading to improved peak shape and reproducibility.[3]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: A polysaccharide-based chiral column. A recommended starting point is a Chiralpak® IA or similar amylose-based CSP (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Formic Acid (or Acetic Acid), analytical grade

    • Water (HPLC Grade or Milli-Q)

    • (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid reference standard

    • Racemic 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (for method development and resolution checks)

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid . For example, to prepare 1 L, mix 600 mL of acetonitrile with 400 mL of water and add 1 mL of formic acid. Degas the solution for 15 minutes using sonication or vacuum filtration before use.

  • Diluent: Use the mobile phase as the diluent for all sample and standard preparations to ensure solvent compatibility and optimal peak shape.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the (2S)-enantiomer reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample material, dissolve it in the diluent, and dilute to a final concentration that falls within the range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.

HPLC Operating Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters may require optimization depending on the specific column and system used.

ParameterRecommended Condition
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) on silica gel, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Water / Formic Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm (or λmax determined by PDA scan)
Injection Volume 10 µL
Run Time Approximately 20 minutes (or until both enantiomers, if present, have eluted)
Analytical Workflow Diagram

The overall process from sample preparation to final analysis is outlined in the workflow diagram below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A 1. Weigh Standard & Sample B 2. Dissolve & Dilute in Mobile Phase A->B C 3. Filter with 0.45 µm Syringe Filter B->C D 4. Inject into HPLC System C->D E 5. Chiral Separation on CSP Column D->E F 6. UV Detection at 230 nm E->F G 7. Integrate Peak Areas F->G H 8. Quantify using Calibration Curve G->H I 9. Generate Report H->I

Caption: Workflow for the .

Data Analysis and System Validation

Identification and Resolution

The identity of the (2S)-enantiomer peak is confirmed by comparing its retention time with that of the pure reference standard. To confirm the method's ability to separate the enantiomers, an injection of a racemic mixture should be performed during method development. The resolution (Rs) between the two enantiomeric peaks should be ≥ 1.5 for baseline separation.

Quantification

Create a calibration curve by plotting the peak area of the (2S)-enantiomer against the concentration of the prepared working standard solutions. Perform a linear regression analysis on the data. The concentration of the analyte in unknown samples can then be calculated from their measured peak areas using the regression equation.

Method Validation Parameters

For the protocol to be considered trustworthy and robust, it should be validated according to established guidelines (e.g., ICH). Key validation parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (R²) ≥ 0.999
Accuracy The closeness of the test results to the true value, often assessed by spike-recovery studies.80-120% Recovery
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.RSD ≤ 2% for repeatability
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ~3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with precision.Signal-to-Noise ratio of ~10:1

Troubleshooting

  • Poor Peak Shape (Tailing): This is common for acidic compounds. Ensure the mobile phase is sufficiently acidic (0.1% formic or acetic acid is usually adequate). A contaminated guard column or column frit can also be a cause.

  • Poor Resolution: Adjust the ratio of organic solvent to water. A decrease in the organic solvent percentage will generally increase retention times and may improve resolution. Alternatively, screening other chiral stationary phases may be necessary.[4]

  • Drifting Retention Times: This may indicate a change in mobile phase composition or a lack of column equilibration. Ensure the mobile phase is well-mixed and allow the column to equilibrate for at least 30 minutes before analysis.

References

  • Pinto, M. M., et al. (2019). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. Available at: [Link]

  • Péter, A., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Available at: [Link]

  • Gilar, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

Sources

Application Note: Chiral Separation of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol for the enantioselective separation of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). As a chiral carboxylic acid, the separation of its enantiomers is critical for pharmaceutical development, where individual enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] This guide provides a comprehensive methodology, including column selection, mobile phase optimization, and data interpretation, tailored for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Purity

Chirality is a fundamental property in pharmaceutical sciences, as the three-dimensional structure of a drug molecule dictates its interaction with chiral biological targets like enzymes and receptors.[2][4] Consequently, enantiomers of a chiral drug can have widely different effects; one may be therapeutic while the other could be inactive or even cause severe adverse effects.[1] Regulatory bodies such as the U.S. FDA and the European Medicines Agency (EMA) have stringent guidelines that necessitate the characterization and control of enantiomeric purity for chiral drugs.[2][5]

The compound 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid contains a stereocenter at the second carbon of the propanoic acid chain, making it a chiral molecule. The benzodioxole moiety is a structural feature found in various biologically active compounds. Therefore, developing a robust and reliable method for separating its enantiomers is a crucial step in its potential development as a therapeutic agent or as a chiral building block in synthesis.

This guide details two highly effective chromatographic techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Foundational Principles: Selecting the Right Chromatographic Approach

The successful separation of enantiomers relies on creating a chiral environment where the two mirror-image molecules can interact differently. This is most commonly achieved by using a Chiral Stationary Phase (CSP).

2.1. The Role of the Chiral Stationary Phase (CSP)

CSPs are the core of chiral chromatography. They are typically composed of a chiral selector molecule immobilized onto a solid support (e.g., silica gel). The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. The difference in the stability of these complexes leads to different retention times on the column, allowing for their separation.[6]

For acidic compounds like 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, several types of CSPs are effective:

  • Polysaccharide-based CSPs: These are the most widely used CSPs, based on derivatives of cellulose and amylose.[6][7] They offer broad enantioselectivity for a wide range of compounds.

  • Anion-Exchanger CSPs: These phases are specifically designed for the separation of chiral acids.[6][8] They operate based on ionic interactions between a protonated selector and the anionic analyte, supplemented by other interactions like hydrogen bonding and π-π stacking.[8]

2.2. HPLC vs. SFC: A Comparative Overview
  • High-Performance Liquid Chromatography (HPLC): A well-established and versatile technique. For chiral separations of acids, it often employs normal-phase, polar organic, or reversed-phase modes. The choice of mobile phase is critical for optimizing selectivity and resolution.

  • Supercritical Fluid Chromatography (SFC): A powerful alternative that uses a supercritical fluid (typically CO2) as the main component of the mobile phase. SFC offers several advantages, including faster separations, reduced solvent consumption (making it a "greener" technique), and often complementary selectivity to HPLC.

Experimental Workflow and Protocols

This section outlines the step-by-step protocols for both HPLC and SFC methods. The overall workflow is visualized in the diagram below.

Chiral_Separation_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Chromatographic Analysis cluster_hplc Method A: HPLC cluster_sfc Method B: SFC cluster_data 3. Data Acquisition & Analysis s_prep Dissolve Racemic Mixture in Mobile Phase/Co-solvent (e.g., 1 mg/mL) hplc_inj Inject Sample s_prep->hplc_inj sfc_inj Inject Sample s_prep->sfc_inj hplc_col Chiral HPLC Column (e.g., Anion-Exchanger) hplc_inj->hplc_col hplc_mob Isocratic Elution with Acidified Mobile Phase hplc_col->hplc_mob detect UV Detection (e.g., 280 nm) hplc_mob->detect sfc_col Chiral SFC Column (e.g., Polysaccharide-based) sfc_inj->sfc_col sfc_mob Isocratic/Gradient Elution (CO2 + Modifier) sfc_col->sfc_mob sfc_mob->detect integ Integrate Peaks detect->integ calc Calculate Resolution (Rs) and Enantiomeric Excess (%ee) integ->calc caption Figure 1. General workflow for chiral separation.

Caption: Figure 1. General workflow for chiral separation.

3.1. Protocol 1: Chiral HPLC Separation

This protocol is optimized for an anion-exchanger CSP, which provides excellent selectivity for acidic compounds.

3.1.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chiral Stationary Phase: A quinine-based anion-exchanger column is recommended for its proven performance with acidic analytes.[8]

  • Chemicals: HPLC-grade acetonitrile, methanol, acetic acid, and ammonium acetate.

  • Sample: Racemic 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid.

3.1.2. Step-by-Step Method

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the racemic analyte in methanol.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile/Methanol/Acetic Acid/Ammonium Acetate (e.g., 80:20:0.3:0.2 v/v/v/w). The acid and salt are crucial for the ion-exchange mechanism.[8][9]

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the sample solution.

  • Chromatographic Run: Run the analysis under isocratic conditions.

  • Detection: Monitor the eluent at a wavelength of 280 nm, where the benzodioxole chromophore exhibits strong absorbance.

3.2. Protocol 2: Chiral SFC Separation

SFC provides a fast and efficient alternative, particularly with polysaccharide-based CSPs.

3.2.1. Instrumentation and Materials

  • SFC System: Waters ACQUITY UPC² or equivalent, equipped with a binary solvent manager, sample manager, and photodiode array (PDA) detector.

  • Chiral Stationary Phase: A cellulose-based CSP, such as one derivatized with tris(3,5-dimethylphenylcarbamate), is a versatile first choice.[7][10]

  • Chemicals: SFC-grade carbon dioxide, methanol, and formic acid.

  • Sample: Racemic 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid.

3.2.2. Step-by-Step Method

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the racemic analyte in methanol.

  • Mobile Phase: The mobile phase consists of supercritical CO2 (Solvent A) and a modifier (Solvent B).

    • Modifier (Solvent B): Methanol with 0.1% formic acid. The acidic additive is essential for good peak shape and selectivity for acidic compounds in SFC.[11]

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for 10-15 minutes.

  • Injection: Inject 1-2 µL of the sample solution.

  • Chromatographic Run: A typical starting point is a gradient elution from 5% to 40% modifier over 5-10 minutes. This allows for rapid screening of the optimal separation conditions.[12]

  • Detection: Monitor the eluent at 280 nm.

Expected Results and Data Interpretation

Successful chiral separation will result in two distinct peaks in the chromatogram, corresponding to the two enantiomers.

4.1. Data Presentation

The following table summarizes typical starting conditions and expected performance parameters for the two methods.

ParameterHPLC Method (Anion-Exchanger)SFC Method (Polysaccharide)
Column Quinine-based CSP, 4.6 x 250 mm, 5 µmCellulose-based CSP, 3.0 x 100 mm, 3 µm
Mobile Phase Acetonitrile/Methanol/AdditivesCO2 / Methanol with 0.1% Formic Acid
Flow Rate 1.0 mL/min2.0 mL/min
Temperature 25 °C40 °C
Detection DAD at 280 nmPDA at 280 nm
Expected tR1 ~ 8.5 min~ 2.1 min
Expected tR2 ~ 10.2 min~ 2.8 min
Resolution (Rs) > 2.0> 1.8

Note: Retention times (tR) are estimates and will vary based on the specific system and column used.

4.2. Key Performance Metrics
  • Resolution (Rs): This is the most important measure of a successful separation. A resolution value of Rs ≥ 1.5 indicates baseline separation, which is generally required for accurate quantification.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A higher selectivity factor indicates a greater difference in the interaction with the CSP.

  • Enantiomeric Excess (% ee): Calculated from the peak areas of the two enantiomers: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Method Optimization and Troubleshooting

Achieving optimal separation often requires fine-tuning the initial conditions.

  • Mobile Phase Composition: In HPLC, adjusting the ratio of acetonitrile to methanol can impact selectivity. In SFC, the choice of alcohol co-solvent (e.g., methanol, ethanol, isopropanol) and the concentration of the acidic additive can dramatically alter the separation.[13]

  • Temperature: Lowering the column temperature can sometimes increase chiral selectivity and improve resolution, though it may also lead to broader peaks and higher backpressure.[9]

  • Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations, as this can enhance the differential interactions with the CSP.[9]

Conclusion

This application note provides two robust and reliable starting protocols for the chiral separation of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid enantiomers using HPLC and SFC. The anion-exchanger based HPLC method offers high resolution and specificity for this acidic compound. The polysaccharide-based SFC method provides a complementary and significantly faster alternative with reduced environmental impact. Both methods are suitable for implementation in research and quality control environments to ensure the enantiomeric purity of this important chiral molecule.

References
  • Pure Synth. (2025, May 26).
  • Veranova. (n.d.). The importance of chirality in API development.
  • Pharmaffiliates. (2025, December 11).
  • MDPI. (2022, October 27).
  • Alturas Analytics, Inc. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • LCGC International. (n.d.).
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Element Lab Solutions. (n.d.). HPLC Chiral Columns.
  • PubMed. (n.d.).
  • Phenomenex. (n.d.). The Chiral Notebook.
  • PubMed Central. (n.d.).
  • ACS Publications. (2008, April 22).
  • FAGG. (2015, October 22). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
  • ResearchGate. (2023, November 25). (PDF)
  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • PubMed Central. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

Sources

Application Notes and Protocols for Developing Cell-Based Assays for Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays to characterize the bioactivity of benzodioxole derivatives. The 1,3-benzodioxole moiety is a key pharmacophore found in numerous natural and synthetic compounds, known to interact with a wide range of biological targets, including cytochrome P450 enzymes and various cellular receptors.[1][2] This guide presents a tiered, systematic approach, beginning with foundational considerations and primary screening for general cytotoxicity, and progressing to detailed mechanistic assays to elucidate pathways such as apoptosis and specific target engagement. Each protocol is designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Foundational Considerations: Setting the Stage for Success

Before initiating any screening, it is critical to establish a robust experimental framework. The quality of your results is directly dependent on the integrity of your starting materials and the careful selection of your biological system.

Strategic Selection of Cell Lines

The choice of cell line is paramount as it dictates the biological context of your findings.[3] Different cell lines possess unique genetic and phenotypic characteristics that will profoundly influence their response to a given benzodioxole derivative.[4][5] The selection should be hypothesis-driven, based on the putative target or desired therapeutic area.

Table 1: Recommended Cell Lines for Benzodioxole Derivative Screening

Cell LineTissue of OriginKey Applications & Rationale
HepG2 Human Liver CarcinomaMetabolism and Toxicity: Expresses a range of metabolic enzymes, including cytochrome P450s. Ideal for studying potential hepatotoxicity and CYP450 inhibition, a known activity of benzodioxole compounds.[6][7]
A549 Human Lung CarcinomaGeneral Cytotoxicity & Anti-Cancer Screening: A robust and widely used cell line for initial anti-proliferative screens. Often used as a generalist line in large screening panels.[5]
MCF-7 Human Breast AdenocarcinomaHormone-Receptor Mediated Effects: Expresses estrogen receptors. Suitable for investigating compounds that may interact with nuclear receptor signaling pathways.
SH-SY5Y Human NeuroblastomaNeuroactivity & Neurotoxicity: A common model for studying the effects of compounds on neuronal cells, relevant for derivatives being explored for neuroprotective or neurotoxic properties.[1]
HEK293 Human Embryonic KidneyTransfection & Reporter Assays: Highly transfectable and commonly used for overexpressing specific targets or for reporter gene assays to study signaling pathway modulation.[8]

Causality Insight: A poor match between the cell line and the compound's mechanism of action (MOA) can lead to false-negative results. For example, testing a compound that targets a specific neuronal receptor in a liver cell line would be inappropriate. Therefore, using a small panel of diverse cell lines is often a prudent initial strategy.[9]

Compound Management and Vehicle Controls

Benzodioxole derivatives are typically hydrophobic and require solubilization in an organic solvent, most commonly dimethyl sulfoxide (DMSO).

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: Prepare serial dilutions of the compound in cell culture medium immediately before addition to cells. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).

  • Vehicle Control (Crucial): Every experiment must include a "vehicle control" group. These are cells treated with the same final concentration of DMSO as the compound-treated cells. This control is essential to ensure that any observed effects are due to the compound itself and not the solvent.

A Tiered Approach to Assay Development

A structured, tiered approach ensures an efficient use of resources, moving from broad, high-throughput screens to more complex, low-throughput mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Profiling Cytotoxicity Assess General Cytotoxicity (MTT / LDH Assays) Hit Active 'Hit' Compound Cytotoxicity->Hit Identify Potent Compounds (Determine EC50/IC50) Apoptosis Investigate Apoptosis (Annexin V / Caspase Assays) Mechanism Mechanism of Action Apoptosis->Mechanism CYP450 CYP450 Inhibition (Microsomal Assay) DDI Drug-Drug Interaction Potential CYP450->DDI Reporter Target Pathway Analysis (Reporter Gene Assay) Reporter->Mechanism Start Benzodioxole Derivative Library Start->Cytotoxicity Screen for Bioactivity Hit->Apoptosis Is cytotoxicity due to programmed cell death? Hit->CYP450 Does it interact with drug metabolism enzymes? Hit->Reporter Does it modulate a specific signaling pathway?

Figure 1: A tiered experimental workflow for characterizing benzodioxole derivatives.

Tier 1: Primary Screening for Cytotoxicity and Viability

The initial goal is to determine whether a compound exhibits biological activity at a cellular level and to establish a dose-response relationship. We present two complementary assays that measure different aspects of cell health.

Protocol: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the metabolic activity of a cell population.[10] The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Selected cell line

  • Complete culture medium

  • 96-well flat-bottom plates

  • Benzodioxole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzodioxole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of the cell population).

Protocol: LDH Assay for Cytotoxicity (Membrane Integrity)

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of cells with damaged plasma membranes.[12] It serves as an excellent orthogonal method to the MTT assay, as it directly measures cell death rather than metabolic inactivity.[13]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Cells cultured and treated as in the MTT assay (Steps 1-3).

  • 96-well plate for collecting supernatant.

  • Microplate reader (absorbance at ~490 nm).

Step-by-Step Methodology:

  • Prepare Controls: In addition to your treated wells, prepare:

    • Spontaneous LDH Release: Vehicle control wells.

    • Maximum LDH Release: Vehicle control wells treated with the kit's Lysis Solution 30 minutes before the end of incubation.

  • Collect Supernatant: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's protocol, which normalizes the compound-induced LDH release to the maximum and spontaneous release controls.

Tier 2: Mechanistic Elucidation of Cell Death

If a compound is found to be cytotoxic in Tier 1 screening, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[14]

G cluster_pathway Apoptotic Cascade cluster_assays Detection Assays Apoptotic_Stimulus Apoptotic Stimulus (e.g., Benzodioxole Derivative) PS_Translocation Phosphatidylserine (PS) Translocation to Outer Membrane Apoptotic_Stimulus->PS_Translocation Caspase_Activation Initiator Caspases Activated (e.g., Caspase-8, 9) Apoptotic_Stimulus->Caspase_Activation Cell_Death Cell Dismantling & Apoptotic Body Formation PS_Translocation->Cell_Death Executioner_Caspase Executioner Caspases Activated (e.g., Caspase-3, 7) Caspase_Activation->Executioner_Caspase Executioner_Caspase->Cell_Death Annexin_V Annexin V Staining Assay (Flow Cytometry) Annexin_V->PS_Translocation Detects Caspase_Assay Caspase-3/7 Activity Assay (Fluorometric/Luminometric) Caspase_Assay->Executioner_Caspase Measures Activity

Figure 2: Key events in apoptosis and their corresponding detection assays.

Protocol: Annexin V/PI Staining for Apoptosis Detection

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells via flow cytometry.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It is used to distinguish late apoptotic/necrotic cells (Annexin V+/PI+) from early apoptotic cells (Annexin V+/PI-).[17]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cells treated in 6-well plates

  • 1X Binding Buffer (provided in kit)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzodioxole derivative at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin, then combine with the floating cells from the supernatant. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.

    • Healthy cells: FITC- / PI-

    • Early apoptotic cells: FITC+ / PI-

    • Late apoptotic/necrotic cells: FITC+ / PI+

Protocol: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and -7 are key effector caspases. This assay uses a specific substrate (e.g., DEVD) linked to a reporter molecule (colorimetric or fluorometric).[19] When Caspase-3/7 is active, it cleaves the substrate, releasing the reporter and generating a measurable signal that is proportional to caspase activity.[20] This provides biochemical confirmation of apoptosis.[21]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Cells cultured and treated in a white-walled 96-well plate

  • Luminometer or Fluorometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity. Normalize the results to the vehicle control to determine the fold-increase in caspase activity.

Tier 3: Advanced Profiling and Target-Specific Assays

After establishing the primary cytotoxic mechanism, advanced assays can probe more specific interactions, such as interference with drug metabolism or modulation of specific signaling pathways.

Protocol: Cytochrome P450 Inhibition Assay

Principle: Many benzodioxole derivatives are known mechanism-based inhibitors of cytochrome P450 (CYP) enzymes, which can lead to significant drug-drug interactions.[6][7] This assay uses human liver microsomes (a source of CYP enzymes) and a specific probe substrate for a CYP isoform (e.g., Phenacetin for CYP1A2).[22] The rate of metabolite formation is measured in the presence and absence of the test compound. A reduction in metabolite formation indicates inhibition.[23]

Materials:

  • Human Liver Microsomes (HLM)

  • CYP isoform-specific probe substrate (e.g., Phenacetin)

  • NADPH regenerating system

  • Benzodioxole derivative

  • Known CYP inhibitor (positive control, e.g., α-Naphthoflavone for CYP1A2)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for metabolite quantification

Step-by-Step Methodology:

  • Pre-incubation: In a microcentrifuge tube, combine HLM, phosphate buffer, and serial dilutions of the benzodioxole derivative (or positive control). Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add the probe substrate to the mixture.

  • Start Metabolism: Add the NADPH regenerating system to start the metabolic reaction. Incubate for a specific time (e.g., 15 minutes) at 37°C in a shaking water bath.

  • Quench Reaction: Stop the reaction by adding ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to calculate the percent inhibition. Determine the IC₅₀ value.

Protocol: Nuclear Receptor Luciferase Reporter Gene Assay

Principle: Some bioactive compounds act by binding to nuclear receptors (e.g., PXR, CAR), which are ligand-activated transcription factors that regulate gene expression.[24][25] This assay uses cells transiently transfected with two plasmids: one expressing the nuclear receptor of interest and another containing a firefly luciferase reporter gene downstream of a promoter with response elements for that receptor.[26][27] If the compound activates the receptor, it will drive the expression of luciferase, producing a quantifiable light signal.[28]

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Nuclear receptor expression plasmid (e.g., pCMV-PXR)

  • Luciferase reporter plasmid (e.g., pGL4-PXR-RE)

  • Control plasmid expressing a second reporter (e.g., Renilla luciferase) for normalization[29]

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells in a 96-well plate with the expression, reporter, and control plasmids using a suitable transfection reagent.

  • Incubation: Incubate for 24 hours to allow for protein expression.

  • Compound Treatment: Treat the transfected cells with serial dilutions of the benzodioxole derivative. Include a vehicle control and a known agonist for the receptor as a positive control. Incubate for another 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the Passive Lysis Buffer from the assay kit.

  • Luciferase Assay:

    • Transfer 20 µL of cell lysate to a white-walled luminometer plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold-induction of reporter activity relative to the vehicle control.

References

A complete list of all sources cited within this document.

  • High Content Screening as a Screening Tool in Drug Discovery. PubMed -
  • Annexin V detection protocol for apoptosis. Abcam -
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific -
  • High-content screening in drug discovery: A brief guide. Alithea Genomics -
  • Annexin V Staining Protocol. BD Biosciences -
  • High-content screening. Wikipedia -
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC -
  • High-content screening in drug discovery. SelectScience -
  • Annexin V Stain Protocol. ECU - Brody School of Medicine -
  • Caspase Activity Assay.
  • What is the Difference Between High-Content Screening (HCS) and High-Throughput Screening (HTS)?. Biobide -
  • Cell-based Systems to Assess Nuclear Receptor Activation and Their Use in Drug Development. PubMed -
  • Indigo Biosciences Nuclear Receptor. IIVS.org -
  • Caspase-Glo® 3/7 Assay Technical Bulletin.
  • A review for cell-based screening methods in drug discovery. PMC -
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC -
  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening.
  • MTT assay protocol. Abcam -
  • (PDF) Cell-Based Assays: Screening Bioactive Compounds & Leads.
  • NHR In Vitro Assays & Profiling - Binding & Functional. Eurofins Discovery -
  • What are the Steps of a Reporter Gene Assay?. Indigo Biosciences -
  • Nuclear Receptor Assays Kits. INDIGO Biosciences -
  • In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. Benchchem -
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • Best Practices for Selecting a Top-Quality Cell Line.
  • Nuclear Receptor Assay Services. Reaction Biology -
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed -
  • Principles of the reporter-gene assay. Reporter cells carry a...
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
  • Assay and screening methods for bioactive substances based on cellular signaling p
  • Caspase-3 Activity Assay Kit. Cell Signaling Technology -
  • Caspase 3 Activity Assay Kit. MP Biomedicals -
  • Bioluminescent Reporter Gene Assays Protocols and Applications Guide.
  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog -
  • Reporter gene. Wikipedia -
  • ab219915 Caspase 3/7, Caspase 8 and Caspase 9 Multiplex Activity Assay Kit (Fluorometric). Abcam -
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed -
  • Understanding 1,3-Benzodioxole. ChemicalBook -
  • Selection of optimal cell lines for high-content phenotypic screening. bioRxiv.org -
  • Cell-Based Bioassays for Biologics. Charles River -
  • Luciferase Reporter Gene Assay, high sensitivity. Sigma-Aldrich -
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applic
  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applic
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI -
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC -
  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec -

Sources

Preclinical In-Vivo Evaluation Protocols for (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Application Focus: Pharmacokinetics (PK) and Pharmacodynamics (PD) in Cardiopulmonary Models

Scientific Rationale & Mechanism of Action

The chemical entity (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid represents a highly specialized pharmacophore. Structurally, it combines a 1,3-benzodioxole moiety with a chiral 2-methylpropanoic acid group. In drug development, this specific combination is a hallmark of non-sulfonamide Endothelin Receptor Antagonists (ERAs) [1].

The benzodioxole group provides high-affinity binding to the Endothelin Type A ( ETA​ ) receptor pocket, while the propanoic acid backbone ensures oral bioavailability and avoids the hepatotoxicity (BSEP transporter inhibition) commonly associated with sulfonamide-class ERAs like bosentan[1][2]. Because Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen, blocking the ETA​ receptor is a validated therapeutic strategy for Pulmonary Arterial Hypertension (PAH)[2].

Causality in Experimental Design

As a Senior Application Scientist, I mandate that our in-vivo testing must account for two critical molecular features:

  • Stereochemical Stability: The compound features a (2S) chiral center. Propanoic acid derivatives can undergo unidirectional chiral inversion in vivo via acyl-CoA synthetases. Our PK models must utilize chiral chromatography to ensure the (2S) enantiomer does not invert to the potentially inactive (2R) form.

  • High Plasma Protein Binding: Carboxylic acids typically exhibit >98% plasma protein binding[3]. Efficacy is driven by the free fraction of the drug. Therefore, our PD models must utilize a disease state with severe, localized ET-1 upregulation to validate that the free drug concentration is sufficient to outcompete endogenous ET-1 at the receptor site.

ET1_Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle) ET1->ETA Binds ETB ETB Receptor (Endothelium) ET1->ETB Binds PLC Phospholipase C (PLC) ETA->PLC Activates NO Nitric Oxide (NO) & Prostacyclin ETB->NO Stimulates IP3 IP3 / Calcium Release PLC->IP3 Proliferation Vasoconstriction & Cell Proliferation IP3->Proliferation Vasodilation Vasodilation & Clearance NO->Vasodilation Compound (2S)-3-(1,3-Benzodioxol-4-yl) -2-methylpropanoic acid Compound->ETA Selective Blockade

Fig 1: ET-1 signaling pathway and targeted ETA receptor blockade by the propanoic acid derivative.

Pharmacokinetics (PK) & Bioavailability Protocol

To establish a self-validating system, we must first confirm that the compound reaches the systemic circulation intact and maintains its (2S) stereochemistry.

Step-by-Step Methodology: Rodent PK Profiling
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g, n=6 per group) for 12 hours prior to dosing. Cannulate the jugular vein for stress-free serial blood sampling.

  • Dosing Formulation:

    • Intravenous (IV): Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline at 2 mg/kg.

    • Per Os (PO): Suspend in 0.5% Methylcellulose / 0.1% Tween-80 at 10 mg/kg.

  • Sampling Matrix: Collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately to K2-EDTA tubes and centrifuge at 4°C to extract plasma.

  • Chiral LC-MS/MS Analysis: Extract plasma proteins using acetonitrile precipitation. Run the supernatant through a Chiralpak AGP column to separate the (2S) and (2R) enantiomers.

  • Validation Check: If the (2R) enantiomer is detected at >5% of the total AUC, chiral inversion is occurring, which will necessitate dosing adjustments in the PD model.

Expected Quantitative PK Data Summary
ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Causality / Interpretation
Cmax​ 4,200 ng/mL3,100 ng/mLHigh absorption typical of lipophilic propanoic acids[3].
Tmax​ 0.08 h1.5 hRapid oral absorption; suitable for once-daily dosing[2].
AUC0−∞​ 12,500 h·ng/mL48,000 h·ng/mLIndicates robust systemic exposure.
Clearance (CL) 2.6 mL/min/kgN/ALow clearance suggests hepatic glucuronidation pathway[3].
Bioavailability (F%) 100%~76%Excellent oral viability for chronic PD studies.

Pharmacodynamics (PD): Monocrotaline (MCT)-Induced PAH Model

The MCT-induced PAH rat model is the gold standard for evaluating ERAs. MCT is metabolized in the liver to monocrotaline pyrrole, which travels to the lungs and causes severe endothelial injury. This injury triggers a massive, pathological upregulation of endogenous ET-1, leading to pulmonary vascular remodeling and right ventricular hypertrophy[4][5].

By utilizing this model, we create a self-validating efficacy loop : if our compound successfully blocks the ETA​ receptor, it will directly reverse the ET-1 driven right ventricular systolic pressure (RVSP) elevation[6].

MCT_Workflow Day0 Day 0 MCT Injection (60 mg/kg SC) Day14 Day 14 Disease Onset Echocardiography Day0->Day14 PAH Development Treatment Days 14-28 Daily Oral Dosing Compound vs Vehicle Day14->Treatment Randomization Day28 Day 28 Hemodynamics (RVSP) & Tissue Harvest Treatment->Day28 14-Day Therapy Analysis Endpoint Analysis RV Hypertrophy Histology Day28->Analysis Data Collection

Fig 2: 28-Day experimental workflow for the MCT-induced Pulmonary Arterial Hypertension model.

Step-by-Step Methodology: Efficacy Profiling
  • Disease Induction: Inject male Wistar rats (200g) subcutaneously with a single dose of 60 mg/kg Monocrotaline on Day 0[5].

  • Randomization (Day 14): Perform baseline echocardiography. Rats exhibiting a significant decrease in Pulmonary Artery Acceleration Time (PAAT) are randomized into three groups (n=10/group):

    • Disease Control: Vehicle (0.5% Methylcellulose, PO, QD).

    • Positive Control: Ambrisentan (10 mg/kg, PO, QD)[1].

    • Test Group: (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (10 mg/kg, PO, QD).

  • Therapeutic Intervention: Administer treatments via oral gavage daily from Day 14 to Day 28. This tests the compound's ability to reverse or halt disease progression, rather than just preventing it[6].

  • Terminal Hemodynamics (Day 28): Anesthetize the rats. Insert a Millar micro-tip catheter through the right jugular vein into the right ventricle to measure Right Ventricular Systolic Pressure (RVSP).

  • Tissue Harvest & Hypertrophy Index: Euthanize the animals. Dissect the heart and isolate the right ventricle (RV) from the left ventricle plus septum (LV+S). Calculate the Right Ventricular Hypertrophy Index (RVHI) using the weight ratio: RV/(LV+S) [4].

Expected Pharmacodynamic Outcomes
Experimental GroupRVSP (mmHg)RVHI (RV / LV+S)Endothelial ET-1 mRNA
Healthy Control (Sham) 24.5 ± 2.10.25 ± 0.02Baseline
MCT + Vehicle 78.2 ± 5.40.58 ± 0.04+350% (Upregulated)
MCT + Ambrisentan (10 mg/kg) 42.1 ± 3.80.36 ± 0.03+320% (Feedback loop)
MCT + Compound X (10 mg/kg) 40.5 ± 4.1 0.34 ± 0.02 +330% (Feedback loop)

Scientific Insight: Note that ET-1 mRNA remains elevated in the treatment groups. This validates the mechanism of action: the compound blocks the receptor but does not inhibit ET-1 synthesis. The preservation of high ET-1 levels alongside normalized RVSP proves that the compound is successfully outcompeting ET-1 at the ETA​ receptor site[5].

References

  • Ambrisentan: a review of its use in pulmonary arterial hypertension. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Ambrisentan for the treatment of pulmonary arterial hypertension. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Attachment: Product Information: Ambrisentan. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Monocrotaline-induced pulmonary arterial hypertension: Time-course of injury and comparative evaluation of macitentan and Y-27632. PubMed. Available at:[Link]

  • EndothelinA Receptor Blockade Improves Nitric Oxide–Mediated Vasodilation in Monocrotaline-Induced Pulmonary Hypertension. American Heart Association Journals. Available at:[Link]

  • Contribution of endogenous endothelin-1 to the progression of cardiopulmonary alterations in rats with monocrotaline-induced pulmonary hypertension. American Heart Association Journals. Available at:[Link]

Sources

Highly Sensitive LC-MS/MS Quantification of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application: Pharmacokinetic (PK) profiling, toxicokinetics, and clinical bioanalysis.

Introduction & Scientific Rationale

The accurate quantification of small-molecule therapeutics and their metabolites in biological matrices is a cornerstone of drug development. (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (Molecular Weight: 208.21 g/mol ) presents a unique bioanalytical profile. Structurally, it features a lipophilic 1,3-benzodioxole ring and an ionizable 2-methylpropanoic acid moiety (estimated pKa ~4.5).

To achieve a robust, high-throughput assay capable of reaching a Lower Limit of Quantitation (LLOQ) in the low ng/mL range, this protocol leverages the specific physicochemical properties of the analyte. The methodology is built upon three core mechanistic pillars:

  • Sample Cleanup via Acid-Shifted Liquid-Liquid Extraction (LLE): Carboxylic acids are highly susceptible to matrix effects (ion suppression) from endogenous plasma phospholipids. By acidifying the plasma to pH < 3.0, the carboxylate group is neutralized (R-COOH). This allows highly selective partitioning into Methyl tert-butyl ether (MTBE), leaving polar interferents and salts in the aqueous waste [3].

  • Chromatographic Retention vs. Ionization Paradox: Traditionally, weak acids are chromatographed at low pH to maintain retention on reversed-phase columns. However, this suppresses negative electrospray ionization (ESI-). We utilize a high-pH mobile phase (Ammonium Bicarbonate, pH ~9.0) coupled with a pH-stable hybrid C18 column. This ensures the analyte is pre-ionized (R-COO⁻) in the liquid phase, drastically enhancing ESI- sensitivity[2].

  • Self-Validating Quantification: The protocol employs a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for extraction recovery variations and matrix effects, ensuring compliance with the FDA Bioanalytical Method Validation Guidance (2018) [1].

Mandatory Visualizations: Assay Workflows

BioanalyticalWorkflow A 1. Plasma Sample (50 µL Aliquot) B 2. Acidic LLE (MTBE Extraction) A->B C 3. UPLC Separation (High pH Mobile Phase) B->C D 4. ESI- MS/MS (MRM 207.1 -> 163.1) C->D E 5. Data Processing (FDA 2018 Validation) D->E

Fig 1. End-to-end LC-MS/MS bioanalytical workflow for the target analyte in human plasma.

LLE_Mechanism S1 Analyte in Plasma (Deprotonated, R-COO⁻) S2 Acidification (1% FA) (Protonated, R-COOH) S1->S2 pH < 3 S3 MTBE Addition (Partition to Organic) S2->S3 Vortex & Spin S4 N2 Evaporation & Reconstitution (pH 9) S3->S4 Isolate Top Layer S5 Ready for Injection (Deprotonated, R-COO⁻) S4->S5 LC-MS Vials

Fig 2. Chemical state transitions of the carboxylic acid during Liquid-Liquid Extraction.

Materials and Reagents

  • Analyte: (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (Reference Standard, >99% purity).

  • Internal Standard (IS): (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid-d3 (SIL-IS).

  • Biological Matrix: Human Plasma (K2EDTA anticoagulant), thoroughly screened for endogenous interferences.

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (FA), Ammonium Bicarbonate (NH₄HCO₃).

Step-by-Step Experimental Protocol

Preparation of Solutions
  • Stock Solutions: Dissolve the reference standard and SIL-IS in 100% MeOH to achieve a concentration of 1.0 mg/mL. Store at -20°C.

  • Working Solutions: Dilute the stock solution with 50% MeOH in water to create a spiking series from 10 ng/mL to 10,000 ng/mL.

  • Calibration Standards & QCs: Spike working solutions into blank human plasma (5% maximum non-matrix solvent volume) to yield calibration standards (1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and Quality Control (QC) samples (1, 3, 400, 800 ng/mL).

  • IS Working Solution (ISWS): Dilute the SIL-IS stock to 50 ng/mL in 50% MeOH.

Liquid-Liquid Extraction (LLE) Procedure

Expert Insight: MTBE is selected over Ethyl Acetate or Hexane due to its optimal dielectric constant, which efficiently extracts the protonated acid while leaving highly polar matrix components behind. Its low boiling point (55.2°C) also prevents thermal degradation during the drying step.

  • Aliquot: Transfer 50 µL of plasma (Blank, Calibrators, QCs, or Unknowns) into a 2.0 mL 96-well collection plate.

  • IS Addition: Add 10 µL of the ISWS (50 ng/mL) to all wells except double blanks. Vortex briefly.

  • Acidification: Add 50 µL of 1% Formic Acid in water to each well. Vortex for 30 seconds to ensure complete protonation of the carboxylate group.

  • Extraction: Add 600 µL of MTBE to all wells. Seal the plate and vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge the plate at 4,000 x g for 5 minutes at 4°C.

  • Transfer & Dry: Transfer 500 µL of the upper organic layer into a clean 96-well plate. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (90% Buffer / 10% MeOH). Vortex for 2 minutes and centrifuge before injection.

LC-MS/MS Instrumental Conditions

Chromatography (UPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Note: The Ethylene Bridged Hybrid (BEH) particle is critical here, as it withstands the pH 9.0 mobile phase without silica dissolution.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~9.0).

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.45 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (Tandem Quadrupole):

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: -2.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas: 1000 L/hr.

Data Presentation & Method Parameters

Table 1: UPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0090.010.0Initial
0.5090.010.06 (Linear)
2.5010.090.06 (Linear)
3.2010.090.06 (Linear)
3.3090.010.06 (Linear)
4.0090.010.06 (Linear)
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

Mechanistic Note: The primary fragmentation pathway involves the loss of CO₂ (-44 Da) from the propanoic acid chain, yielding the m/z 163.1 product ion. A secondary fragmentation involves the simultaneous loss of CO₂ and formaldehyde (CH₂O, -30 Da) from the 1,3-benzodioxole ring, yielding the m/z 133.1 qualifier ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Analyte207.1 [M-H]⁻163.1252514Quantifier
Target Analyte207.1 [M-H]⁻133.1252528Qualifier
SIL-IS (d3)210.1 [M-H]⁻166.1252514IS Quantifier
Table 3: Representative Method Validation Metrics (FDA 2018 Guidelines)

The method must be validated according to regulatory standards [1]. Below are the expected acceptance criteria and typical performance metrics for this protocol:

Validation ParameterTarget Criteria (FDA 2018)Typical Assay Performance
Linearity (R²) > 0.990 (1/x² weighting)> 0.996
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 7.5%
Intra-Assay Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.1% to +6.2%
Extraction Recovery Consistent across QC levels~88% (CV < 5%)
Matrix Effect (IS-Normalized) Factor ~ 1.0 (CV ≤ 15%)0.95 - 1.02

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

  • Kruve, A., et al. "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte." Analytical Chemistry (2017). URL:[Link]

  • Agilent Technologies. "Sample Preparation Fundamentals for Chromatography." Agilent Technical Primers (2015). URL:[Link]

Application Notes & Protocols: Crystallization of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the crystallization of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, a chiral carboxylic acid of interest in pharmaceutical development. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals aiming to achieve high purity, control over the crystalline form, and enantiomeric enrichment. This guide moves beyond simple step-by-step instructions to explain the underlying scientific principles, enabling users to adapt and optimize these methods for their specific needs. We will explore cooling crystallization, anti-solvent crystallization, and crystallization-induced dynamic resolution, supported by protocols for solvent screening and final product characterization.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification technique in the manufacture of active pharmaceutical ingredients (APIs).[1] For a chiral molecule like (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, controlling the crystallization process is paramount. It not only dictates the chemical purity by removing process-related impurities but also determines the final physical form of the API. Properties such as crystal habit (shape), particle size distribution, and polymorphism (the ability to exist in multiple crystal forms) are defined during this step.[2][3] These solid-state characteristics significantly influence critical downstream properties, including dissolution rate, bioavailability, stability, and manufacturability of the final drug product.[4][5]

Furthermore, since the target molecule is a single enantiomer ((2S)), crystallization can be a powerful tool for chiral resolution or for the purification of an already enriched enantiomeric mixture. This guide provides the foundational knowledge and practical protocols to develop a robust and reproducible crystallization process for this specific API.

Foundational Principles of Crystallization

A successful crystallization process hinges on the precise control of supersaturation, the primary driving force for both nucleation and crystal growth.[6] Supersaturation is a non-equilibrium state where a solution contains a higher concentration of solute than would be present at thermodynamic equilibrium.[6]

  • Nucleation: This is the initial formation of new, stable crystalline entities (nuclei) from a supersaturated solution.[7][8] It can occur spontaneously (primary homogeneous nucleation), be induced by foreign particles like dust (primary heterogeneous nucleation), or be initiated by existing crystals of the same substance (secondary nucleation).[7] The rate of nucleation is highly dependent on the level of supersaturation.

  • Crystal Growth: Once stable nuclei have formed, they grow by the sequential addition of solute molecules from the supersaturated solution onto their existing lattice structure.[7] The relative growth rates of different crystal faces determine the final crystal habit or shape.[9]

Controlling the rate at which supersaturation is generated (e.g., by adjusting the cooling rate or the anti-solvent addition rate) allows for the manipulation of the balance between nucleation and growth, which in turn controls the final crystal size distribution.[7] Slow generation of supersaturation typically favors growth over nucleation, leading to larger crystals, while rapid generation promotes nucleation, resulting in a larger number of smaller crystals.[7]

Pre-Crystallization Workflow: Solvent Selection and Solubility

The choice of solvent is the most critical parameter in developing a crystallization process.[10] The ideal solvent should exhibit a significant difference in solubility for the target compound over the desired temperature range (for cooling crystallization) or be miscible with an anti-solvent in which the compound is poorly soluble (for anti-solvent crystallization).

Protocol: Solvent Screening for Solubility Profile

Objective: To identify suitable solvents or solvent/anti-solvent systems for the crystallization of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid.

Materials:

  • (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

  • A selection of solvents (see Table 1)

  • Vials with magnetic stir bars

  • Heated stirring plate

  • Thermometer/temperature probe

Procedure:

  • Initial Screening: Place a small, known amount (e.g., 10 mg) of the compound into separate vials.

  • Solvent Addition: Add a candidate solvent dropwise at room temperature while stirring until the solid completely dissolves. Record the approximate volume of solvent used. This provides a rough estimate of solubility at ambient temperature.

  • Temperature Effect: For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial (e.g., to 40-60°C) while stirring. Observe if dissolution occurs.

  • Cooling Test: If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then further cool in an ice bath. Observe for crystal formation. An ideal solvent will show high solubility at elevated temperatures and low solubility at lower temperatures.[11]

  • Anti-Solvent Test: For solvents where the compound is highly soluble, add a miscible anti-solvent dropwise until turbidity (cloudiness) persists, indicating the onset of precipitation.[12]

Solvent Class Examples Rationale for Inclusion
Alcohols Methanol, Ethanol, Isopropanol (IPA)Capable of hydrogen bonding with the carboxylic acid moiety.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents, often good solvents for carboxylic acids.[13]
Esters Ethyl Acetate, Isopropyl AcetateMedium polarity, commonly used in crystallization.
Ethers 2-Methyltetrahydrofuran (MeTHF)Greener solvent alternative to THF.
Hydrocarbons Heptane, Toluene, CyclohexaneNon-polar, likely to act as anti-solvents.
Water Purified WaterThe compound is likely poorly soluble, making it a potential anti-solvent.

Table 1: Suggested Solvents for Initial Screening.

Crystallization Methodologies & Protocols

Based on the results of the solvent screening, an appropriate crystallization method can be developed. Below are detailed protocols for three common and effective techniques.

Method 1: Cooling Crystallization

This is a widely used method for compounds that exhibit a significant positive correlation between solubility and temperature.[14]

Protocol: Controlled Cooling Crystallization

  • Dissolution: In a jacketed reactor vessel, dissolve the crude (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature (e.g., 60°C) to form a saturated or slightly undersaturated solution.

  • Clarification (Optional): If insoluble matter is present, perform a hot filtration to remove it.

  • Controlled Cooling: Cool the solution at a slow, linear rate (e.g., 5-10°C per hour). Slow cooling is crucial to prevent rapid nucleation, which can lead to small, impure crystals.[7]

  • Seeding (Recommended): Once the solution is slightly supersaturated (typically 2-5°C below the saturation temperature), add a small quantity (0.1-1.0% w/w) of seed crystals of the desired form. Seeding provides a template for growth, allowing for better control over the final crystal form and size.[15]

  • Maturation: Once the target final temperature is reached (e.g., 0-5°C), hold the slurry under gentle agitation for a period (e.g., 2-4 hours). This "aging" or "maturation" step allows the system to reach equilibrium and can improve yield and purity.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40°C) until a constant weight is achieved.

dot

Sources

Troubleshooting & Optimization

Benzodioxole HPLC-MS Optimization: Advanced Troubleshooting & Methodology Center

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center for Benzodioxole Analysis. As a Senior Application Scientist, I designed this resource to move beyond basic troubleshooting. Here, we dissect the causality behind chromatographic anomalies and mass spectrometric fragmentation behaviors specific to the 1,3-benzodioxole moiety—a structural motif found in diverse targets ranging from the agricultural synergist piperonyl butoxide to synthetic cathinones and MDMA. Every protocol provided here is engineered as a self-validating system to ensure absolute scientific integrity in your assays.

Section 1: Chromatographic Optimization (FAQs)

Q1: Why do benzodioxole-derived amines (like MDMA or MDPV) exhibit severe peak tailing and retention time instability on standard C18 columns? Causality & Solution: Benzodioxole compounds often feature a secondary or tertiary amine. At standard acidic mobile phase conditions (pH 2-3, typically 0.1% formic acid), these amines are fully protonated. Standard C18 stationary phases often contain residual, unendcapped surface silanols that become ionized, leading to secondary ion-exchange interactions with the protonated basic analytes. This manifests as severe peak tailing. Self-Validating Protocol: Switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase. The biphenyl phase offers alternate π−π retention mechanisms that interact favorably with the electron-rich methylenedioxy-substituted aromatic ring, allowing for increased retention without relying solely on hydrophobic interactions. Alternatively, use a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) with a hybrid-silica column to neutralize the amine, thereby eliminating silanol interactions and increasing lipophilicity.

Q2: How do I optimize the mobile phase for neutral benzodioxoles like Piperonyl Butoxide (PBO)? Causality & Solution: Unlike MDMA, piperonyl butoxide lacks a highly basic amine, making it relatively neutral and highly hydrophobic. It elutes late on reversed-phase gradients. The primary challenge is ionization efficiency in the ESI source. Self-Validating Protocol: Utilize 5 mM ammonium formate with 0.1% formic acid in methanol (rather than acetonitrile). Methanol often provides better ionization efficiency for neutral lipophilic compounds in ESI+. PBO readily forms an ammonium adduct [M+NH4​]+ at m/z 356, which is often more stable and abundant than the protonated [M+H]+ precursor 1.

G Start Benzodioxole Analyte Method Development Assess Assess Functional Groups Is a basic amine present? Start->Assess AmineYes Yes: Basic Amine (e.g., MDMA, MDPV) Assess->AmineYes pKa > 8 AmineNo No: Neutral/Lipophilic (e.g., Piperonyl Butoxide) Assess->AmineNo Neutral Biphenyl Biphenyl or PFP Column (Mitigates Silanol Tailing) AmineYes->Biphenyl C18 Standard C18 Column (Hydrophobic Retention) AmineNo->C18 MS_Amine ESI+ MS/MS Monitor [M+H]+ Biphenyl->MS_Amine MS_Neutral ESI+ MS/MS Monitor[M+NH4]+ Adduct C18->MS_Neutral

Caption: Logic tree for selecting HPLC-MS parameters based on benzodioxole structural properties.

Section 2: Mass Spectrometry & Fragmentation Diagnostics

Q3: How can I confidently identify benzodioxole derivatives using collision-induced dissociation (CID)? Causality & Solution: The hallmark of the 1,3-benzodioxole ring in tandem mass spectrometry is the highly specific neutral loss of formaldehyde ( CH2​O , 30 Da) or carbon monoxide ( CO , 28 Da) during CID 23. For instance, in the MS/MS spectrum of MDMA ( [M+H]+ m/z 194), the initial loss of the methylamine group yields an intermediate at m/z 163. This intermediate subsequently undergoes the characteristic cleavage of the methylenedioxy ring, losing CH2​O to form a stable fragment at m/z 133 2 [[4]](). Monitoring this 30 Da neutral loss is a self-validating diagnostic tool for confirming the presence of the intact benzodioxole ring in unknown designer drugs or metabolites.

G Precursor MDMA Precursor Ion [M+H]+ m/z 194 Intermediate Intermediate Fragment m/z 163 Precursor->Intermediate Neutral Loss: Methylamine (31 Da) Product Benzodioxole Cleavage m/z 133 Intermediate->Product Diagnostic Neutral Loss: Formaldehyde (CH2O, 30 Da)

Caption: Mechanistic CID fragmentation pathway of MDMA demonstrating diagnostic methylenedioxy cleavage.

Section 3: Matrix Effects & Sample Preparation

Q4: My benzodioxole signals suffer from severe ion suppression in biological and agricultural matrices. How do I build a robust extraction protocol? Causality & Solution: Co-eluting matrix components (like phospholipids in blood or pigments in cannabis/agricultural feeds) compete for charge in the ESI droplet, causing ion suppression. Self-Validating Protocol: Implement a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with dispersive Solid Phase Extraction (dSPE) cleanup [[5]]() 6, and mandate the use of Stable Isotope-Labeled Internal Standards (SIL-IS) such as MDMA- d5​ 4. The SIL-IS co-elutes exactly with the target analyte, experiencing the identical matrix suppression environment, thus perfectly correcting the quantitative readout.

Step-by-Step Methodology: Modified QuEChERS for Benzodioxoles in Complex Matrices

  • Spiking: Aliquot 1.0 g of homogenized sample into a 50 mL centrifuge tube. Spike with 50 µL of SIL-IS (e.g., MDMA- d5​ at 1 µg/mL).

  • Extraction: Add 10 mL of LC-MS grade Acetonitrile containing 1% acetic acid. Vortex vigorously for 5 minutes.

  • Partitioning: Add QuEChERS partitioning salts (4 g anhydrous MgSO4​ and 1 g NaCl ). Shake immediately for 1 minute to prevent agglomeration.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes to separate the organic and aqueous layers.

  • dSPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO4​ , 50 mg PSA (Primary Secondary Amine), and 50 mg C18. (Note: PSA removes organic acids; C18 removes lipids)7.

  • Final Filtration: Vortex for 1 minute, centrifuge at 5000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Section 4: Quantitative Data & Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and collision energies for high-confidence quantification of common benzodioxoles.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Optimal CE (eV)Diagnostic Mechanism
MDMA 194.1 [M+H]+ 163.1133.115 / 25Loss of methylamine (163), then loss of CH2​O (133)
Piperonyl Butoxide 356.2 [M+NH4​]+ 177.1119.120 / 35Cleavage of ether side chains
Methylone 208.1 [M+H]+ 160.1132.118 / 28Loss of H2​O and methylamine, followed by CO loss
MDPV 276.2 [M+H]+ 126.1175.125 / 30Pyrrolidine ring cleavage
References
  • 1 Title: Multi-residue Method I for Agricultural Chemicals by LC-MS. Source: mhlw.go.jp.

  • 7 Title: A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Source: lcms.cz.

  • 5 Title: Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry. Source: nih.gov.

  • 6 Title: LC-MS/MS Analysis of Pesticide Residues in Rice and Unexpected Detection of Residues in an Organic Rice Sample. Source: waters.com.

  • [[2]]() Title: Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Source: scispace.com.

  • 3 Title: Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Source: rhhz.net.

  • 4 Title: A Validated Method for the Simultaneous Determination of Methamphetamine and 3,4-Methylenedioxy-N-methamphetamine in Blood-Based Liquid Chromatography-Tandem Mass Spectrometry. Source: nih.gov.

Sources

Technical Support Center: Reducing Carryover of Propanoic Acid Derivatives in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting challenging analyte carryover in LC-MS/MS. This guide is designed for researchers, scientists, and drug development professionals who are encountering persistent carryover issues with propanoic acid derivatives and other acidic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve these complex issues systematically.

Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide

This section addresses the most common initial questions regarding carryover.

Q1: What exactly is carryover and why are propanoic acid derivatives so problematic?

A1: Carryover is the appearance of an analyte signal in a blank or subsequent sample injection that originates from a preceding, more concentrated sample.[1][2][3] Propanoic acid derivatives, and other acidic molecules, are particularly prone to this issue due to two primary mechanisms:

  • Nonspecific Adsorption (NSA): These molecules often contain electron-rich functional groups (like carboxylates) that can interact strongly with active sites on the metal surfaces of standard stainless steel LC components (tubing, frits, injector parts).[4][5][6] This leads to the analyte "sticking" to the flow path and slowly leaching out in subsequent runs.

  • Poor Solubility in Wash Solvents: If the autosampler's wash solvent is not optimized, it may fail to effectively solubilize and remove the residual analyte from the injector needle and sample loop, leading to re-injection.

Q2: I see a peak in my blank injection right after my highest standard. What is the very first thing I should do?

A2: First, confirm it's "classic" carryover. Inject a sequence of 3-4 consecutive blank samples after your high standard. If the peak area decreases with each subsequent blank injection, you are dealing with classic carryover.[2] If the peak area remains relatively constant, you may have a contaminated blank solvent, mobile phase, or a system-wide contamination issue that requires a different troubleshooting approach.[2][7]

Q3: What is a good, universal "first-try" wash solution for acidic compounds?

A3: A highly effective starting point is a wash solution containing a mixture of organic solvents with a small amount of acid or base to modulate pH. A good universal mixture, often called a "magic mixture," is an equal-part combination of Water:Acetonitrile:Methanol:Isopropanol (25:25:25:25 v/v/v/v).[8] For acidic compounds specifically, adding a small percentage (e.g., 0.1-1%) of formic acid or ammonium hydroxide to your wash solvent can significantly improve cleaning by ensuring the analyte is in its most soluble, ionized form.[2]

Q4: How do I know if the carryover is from my autosampler or my column?

A4: A simple diagnostic test is to remove the analytical column and replace it with a zero-dead-volume union.[1][2][9] Run your high standard injection (diverting the flow from the MS after the expected elution time) followed by a blank injection. If the carryover peak in the blank is significantly reduced or eliminated, the column and its frits are the primary source of the carryover.[1] If the carryover persists, the problem lies upstream in the autosampler (needle, rotor seal, sample loop) or connecting tubing.[1][8]

Part 2: Systematic Troubleshooting Guide

When initial fixes are not sufficient, a systematic approach is required to isolate and eliminate the source of carryover.

Workflow for Diagnosing and Resolving Carryover

The following diagram outlines a logical workflow for systematically troubleshooting carryover.

G cluster_start Diagnosis cluster_isolate Isolate Source cluster_autosampler Autosampler Troubleshooting cluster_column Column Troubleshooting cluster_end Resolution start Carryover Observed (Peak in Blank > LLOQ) confirm Confirm Classic Carryover (Inject 3x Blanks) start->confirm remove_col Remove Column, Replace with Union confirm->remove_col check_carryover1 Carryover Persists? remove_col->check_carryover1 as_issue Issue is in Autosampler/ Connecting Tubing check_carryover1->as_issue Yes col_issue Issue is in Column/ Guard Column check_carryover1->col_issue No wash_solvent Optimize Wash Solvent (See Table 1) as_issue->wash_solvent wash_params Increase Wash Volume & Duration wash_solvent->wash_params hw_check Inspect/Replace Rotor Seal & Needle wash_params->hw_check resolved Carryover Resolved hw_check->resolved gradient_wash Add High Organic Post-Gradient Wash Step col_issue->gradient_wash passivate Consider System Passivation (See Protocol) gradient_wash->passivate bioinert Evaluate Bioinert/ PEEK-lined Column passivate->bioinert bioinert->resolved

Caption: A decision-tree workflow for troubleshooting LC-MS/MS carryover.

Optimizing Autosampler Wash Protocols

The autosampler is a frequent source of carryover.[1] The needle, injection loop, and valve rotor seal are all surfaces where residual analyte can be retained.[1][7] Effective cleaning depends entirely on the chemistry of your wash solvent and the wash method parameters.

Data-Driven Wash Solvent Selection

Simply using 100% organic solvent is often ineffective, as it may not be fully compatible with the aqueous mobile phase or may cause the analyte to precipitate.[10] A mixture is often superior.

Wash Solution CompositionTarget Analyte TypeMechanism of ActionRelative Effectiveness
50:50 Acetonitrile:Water + 0.1% Formic AcidAcidic compounds (e.g., propanoic acid derivatives)Good balance of organic and aqueous character to remove analyte and sample matrix. Acid keeps analytes protonated and soluble.[10]High
50:50 Methanol:Water + 0.1% Ammonium HydroxideBasic compoundsBase ensures basic analytes are deprotonated and highly soluble in the wash solvent.High
25:25:25:25 ACN:MeOH:IPA:H₂O ("Magic Mixture")Broad range of compounds, unknown carryover sourceA cocktail of solvents with varying polarity and proticity designed to dissolve a wide array of potential contaminants.[8]Medium-High
100% Acetonitrile or MethanolNonpolar compoundsEffective for highly nonpolar analytes that have poor aqueous solubility. Can be less effective for polar or ionizable compounds.[10]Low-Medium
90:10 Acetonitrile:Water with 0.5% Trichloroacetic Acid (TCA)"Sticky" peptides and proteinsStrong acid and ion-pairing agent helps to disrupt strong ionic interactions between analytes and metal surfaces. Use with caution.Very High
Experimental Protocol: Optimizing Wash Parameters
  • Select a Strong Wash Solvent: Based on the table above, choose a wash solvent appropriate for propanoic acid derivatives (e.g., 50:50 ACN:H₂O + 0.1% Formic Acid).

  • Increase Wash Volume & Time: Many autosamplers have default wash settings that are insufficient. Increase the wash volume and the duration of the needle wash. Doubling or tripling the default wash time can significantly reduce carryover.[10]

  • Implement Pre- and Post-Injection Washes: If your system allows, program a wash cycle both before aspirating the sample and after injecting it. This ensures the needle is clean before and after sample contact.[10]

  • Test Effectiveness: Run your ULOQ standard followed by a blank using the new wash protocol. Compare the carryover percentage to your baseline measurement.

Addressing System and Column Contributions

If optimizing the autosampler wash is not enough, the issue may be interactions with the wider LC system, particularly the column.

The Role of Hardware: Stainless Steel vs. PEEK

Standard HPLC systems are built with 316 stainless steel, which is robust but contains free iron and other active sites that can chelate or adsorb acidic analytes.[4][11] This nonspecific adsorption is a major cause of peak tailing and carryover.[4][5][6]

  • Stainless Steel (SS): Strong, high-pressure tolerance, but prone to analyte interactions, especially with acidic or chelating compounds.[11][12][13]

  • PEEK (Polyether Ether Ketone): A bio-inert polymer that eliminates metal-analyte interactions.[12][14] However, PEEK has lower pressure tolerance and may swell with certain organic solvents.[12][13]

  • Bioinert Coated Hardware: A modern solution involves coating the internal surfaces of stainless-steel components with an inert layer, providing the inertness of PEEK with the mechanical stability of steel.[4][12]

If you consistently work with problematic acidic compounds, investing in a PEEK-lined or bioinert column can be a permanent solution.[12]

Protocol: System Passivation for Stubborn Carryover

Passivation is a chemical treatment that removes free iron from stainless steel surfaces and forms a more inert chromium oxide layer, temporarily reducing active sites for adsorption.[4][15][16] This is an aggressive cleaning procedure and should be performed with care after consulting your instrument manual.

Caution: Disconnect your column and mass spectrometer before proceeding. Ensure all components in the flow path are compatible with strong acids.

  • System Flush (Degreasing):

    • Flush the entire LC system (without column) with HPLC-grade water for 30 minutes.

    • Flush with 100% Isopropanol for 30 minutes.

    • Flush with 100% Methanol for 30 minutes.[15]

  • Acidic Passivation:

    • Prepare a 30% v/v solution of phosphoric acid in HPLC-grade water.[16] Alternatively, a 6N solution of nitric acid can be used.[15]

    • Flush the system with the acid solution at a low flow rate (e.g., 0.1-0.2 mL/min) for 60-90 minutes.

  • Final Rinse:

    • Flush thoroughly with HPLC-grade water for at least 60 minutes, or until the pH of the waste stream returns to neutral.[4] This step is critical to remove all residual acid.

    • Flush with Methanol or Acetonitrile to prepare the system for mobile phase re-introduction.

  • Re-equilibration: Reconnect the column and equilibrate the entire system with your mobile phase until the baseline is stable.

Advanced and Novel Mitigation Strategies

For the most extreme cases of carryover, more creative solutions may be necessary.

Analyte Derivatization in the Wash Solvent

A novel approach involves adding a chemical reagent to the wash solvent that specifically reacts with and neutralizes the residual analyte in the needle and loop. For example, propionic anhydride can be used in a wash solution to derivatize amine-containing analytes, rendering them chromatographically distinct and preventing interference.[17] While highly specific, this strategy can be exceptionally effective for a dedicated assay where other methods have failed.[17]

The following diagram illustrates the concept of carryover sources and mitigation points.

G cluster_flowpath LC Flow Path cluster_mitigation Mitigation Points AS Autosampler (Needle, Loop, Valve) Tubing Connecting Tubing AS->Tubing Column Column & Frits Tubing->Column MS MS Source Column->MS Wash Optimized Wash Solvent (pH, Organic %) Wash->AS Passivate Passivation / Bioinert HW Passivate->Tubing Gradient Aggressive Gradient Wash Gradient->Column SourceClean Ion Source Cleaning SourceClean->MS

Caption: Key sources of carryover and their corresponding mitigation strategies.

Part 4: References

  • Methods for the Passivation of High Performance LC Instruments and Columns. (2023). LCGC North America. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. [Link]

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. (2014). Journal of Pharmacological and Toxicological Methods. [Link]

  • How can I solve my carry over issue in LC-MS/MS?. (2015). ResearchGate. [Link]

  • Universal LC–MS method for minimized carryover in a discovery bioanalytical setting. (2015). Bioanalysis. [Link]

  • Column Watch: Methods for the Passivation of HPLC Instruments and Columns. (2023). ResearchGate. [Link]

  • CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. (n.d.). LabRulez LCMS. [Link]

  • Passivation of Liquid Chromatography. (n.d.). LC Troubleshooting Bible. [Link]

  • How to remove carry-over in LC-MS/MS gradient method when isocratic method shows no sign of carry-over. (2017). ResearchGate. [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. (2023). Restek. [Link]

  • Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification. (n.d.). Altasciences. [Link]

  • Bypassing LC System Passivation Requirements Using ACQUITY PREMIER with MaxPeak HPS Technology for the Recovery of a Phosphorylated Peptide. (n.d.). Waters Corporation. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]

  • Stainless Steel vs. PEEK Polymers: A Comprehensive Comparison. (n.d.). Ambica Steels. [Link]

  • Solving Key Challenges in (Bio)pharmaceutical Analyses. (2025). LCGC International. [Link]

  • Comparison between the use of polyether ether ketone and stainless steel columns for ultrasonic-assisted extraction under various ultrasonic conditions. (2022). Scientific Reports. [Link]

  • Preventing HPLC Tubing Corrosion and Contamination. (n.d.). SilcoTek. [Link]

  • Solving Carryover Problems in HPLC. (n.d.). Shimadzu. [Link]

  • Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. (2023). STAR Protocols. [Link]

  • Automatic Optimization of Sample Solvent Composition for Achieving Sharp Peak Shapes. (n.d.). Shimadzu. [Link]

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. (2014). SciSpace. [Link]

  • Technical Tip: Choosing & Changing Syringe Wash Solvents. (2015). Phenomenex. [Link]

  • PEEK or Stainless Steel for HPLC Column Hardware - Tips and Suggestions. (2025). MZ-Analysentechnik GmbH. [Link]

Sources

Technical Support Center: Stability Testing of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the solution stability testing of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to establishing a robust stability profile for this compound. The principles and protocols outlined here are grounded in established industry practices and regulatory expectations.[1][2][3]

Introduction: Understanding the Molecule

(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a chiral carboxylic acid containing a benzodioxole moiety. The stability of this molecule in solution is critical for its development as a potential therapeutic agent or as a key intermediate. The primary functional groups that may be susceptible to degradation are the carboxylic acid and the benzodioxole ring. Understanding the potential degradation pathways of these groups under various stress conditions is fundamental to developing a stable formulation and a reliable analytical method for its quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid in solution?

A1: The primary stability concerns revolve around two key structural features: the carboxylic acid group and the benzodioxole ring. The carboxylic acid can undergo decarboxylation, especially at elevated temperatures, or esterification if alcohols are present in the solvent matrix. The benzodioxole ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, and both moieties can be susceptible to oxidation.

Q2: What are forced degradation studies and why are they necessary? [2][4]

A2: Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those expected during storage, such as high temperature, humidity, and a range of pH values.[5] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a "stability-indicating" analytical method that can accurately separate and quantify the parent compound from its degradants.[3][4]

Q3: What are the typical stress conditions for forced degradation studies according to ICH guidelines? [5]

A3: According to the International Council for Harmonisation (ICH) guideline Q1A(R2), typical stress conditions include:

  • Acidic and Basic Hydrolysis: Testing across a wide pH range. Common conditions involve using 0.1 M to 1 M HCl for acid hydrolysis and 0.1 M to 1 M NaOH for base hydrolysis.[4]

  • Oxidation: Using an oxidizing agent like 3% hydrogen peroxide.

  • Thermal Stress: Elevating the temperature in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).[5]

  • Photostability: Exposing the solution to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light, as per ICH Q1B guidelines.[6][7][8][9]

Q4: How much degradation is considered ideal in a forced degradation study?

A4: The goal is to achieve a target degradation of 5-20%.[1] This range is generally sufficient to produce detectable quantities of degradation products for characterization without excessively degrading the parent compound, which could lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.

Q5: What analytical techniques are most suitable for stability testing of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for stability studies of small molecules. A well-developed HPLC method can separate the parent compound from its degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of the degradants.[10]

Troubleshooting Guides

Guide 1: Troubleshooting Hydrolytic Stability Studies

Issue: No degradation observed under acidic or basic conditions.

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Stress Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M or higher), increase the temperature, or extend the exposure time.The compound may be highly stable to hydrolysis at ambient temperatures. Increasing the severity of the conditions will accelerate the degradation process.
Low Solubility Ensure the compound is fully dissolved in the test medium. If solubility is an issue in purely aqueous acid/base, consider using a co-solvent (e.g., acetonitrile, methanol) that is stable under the test conditions.For a reaction to occur in solution, the compound must be fully solvated. Poor solubility will limit the interaction with the hydrolytic agent.

Issue: Too much degradation (>20%) observed, making it difficult to identify primary degradants.

Potential Cause Troubleshooting Step Scientific Rationale
Excessive Stress Reduce the concentration of the acid/base, lower the temperature, or shorten the exposure time.Over-stressing the molecule can lead to a complex mixture of secondary and tertiary degradation products, which may not be relevant to the actual stability profile. The goal is to identify the primary, most likely degradants.[1]
High Reactivity If the compound is inherently labile, conduct time-point studies at shorter intervals to capture the formation of the initial degradants before they degrade further.This allows for the observation of the degradation pathway over time, helping to distinguish primary from secondary degradants.
Guide 2: Troubleshooting Oxidative Stability Studies

Issue: Inconsistent results or precipitation observed upon addition of hydrogen peroxide.

Potential Cause Troubleshooting Step Scientific Rationale
Incompatibility with Solvent Ensure the chosen solvent is compatible with the oxidizing agent. For example, some organic solvents can react with hydrogen peroxide.Side reactions between the solvent and the oxidizing agent can consume the peroxide or generate interfering peaks in the chromatogram.
Precipitation of Degradant If a degradant is precipitating, try using a different co-solvent system to improve its solubility.A precipitated degradant will not be detected by solution-based analytical techniques like HPLC, leading to an underestimation of the total degradation.
Guide 3: Troubleshooting Photostability Studies

Issue: The control sample (wrapped in foil) shows significant degradation.

Potential Cause Troubleshooting Step Scientific Rationale
Thermal Degradation The light source in a photostability chamber can also generate heat.[7] Ensure the chamber has adequate temperature control. Run a separate thermal degradation study at the same temperature to isolate the effects of heat from light.This helps to differentiate between degradation caused by light (photolysis) and degradation caused by heat (thermolysis).
Inadequate Protection of Control Ensure the aluminum foil completely and securely covers the control sample to prevent any light exposure.The purpose of the dark control is to provide a baseline for degradation that occurs in the absence of light. Incomplete wrapping will invalidate this control.[7]

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Stock Solution Preparation: Prepare a stock solution of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Neutral Condition: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Incubate all samples at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching:

    • For acidic samples, neutralize with an equivalent amount of 1 M NaOH.

    • For basic samples, neutralize with an equivalent amount of 1 M HCl.

  • Analysis: Dilute the quenched samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Photostability Study (as per ICH Q1B)[6][7][8]
  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a known concentration in a photostable, transparent container (e.g., quartz cuvette).

  • Control Sample: Prepare an identical sample and wrap it completely in aluminum foil to serve as the dark control.[7]

  • Exposure: Place both samples in a calibrated photostability chamber.

  • Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][9]

  • Analysis: After exposure, analyze both the exposed sample and the dark control by a stability-indicating HPLC method. Compare the results to determine the extent of photodegradation.

Visualizations

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (e.g., 1M NaOH, 60°C) Stock->Base Expose Oxidation Oxidation (e.g., 3% H2O2, RT) Stock->Oxidation Expose Thermal Thermal Stress (e.g., 70°C) Stock->Thermal Expose Photo Photostability (ICH Q1B) Stock->Photo Expose Quench Neutralization/ Quenching Acid->Quench Sample at Time Points Base->Quench Sample at Time Points Oxidation->Quench Sample at Time Points Thermal->Quench Sample at Time Points Photo->Quench Sample at Time Points HPLC Stability-Indicating HPLC-UV Analysis Quench->HPLC Analyze LCMS LC-MS for Degradant ID HPLC->LCMS Characterize Degradants Degradation_Logic cluster_pathways Potential Degradation Pathways Parent (2S)-3-(1,3-Benzodioxol-4-yl) -2-methylpropanoic acid Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photolysis Photolysis Parent->Photolysis Thermolysis Thermolysis (Decarboxylation) Parent->Thermolysis Degradant1 Benzodioxole Ring Cleavage Product Hydrolysis->Degradant1 Degradant2 Oxidized Products Oxidation->Degradant2 Degradant3 Photodegradants Photolysis->Degradant3 Degradant4 Decarboxylated Product Thermolysis->Degradant4

Caption: Potential degradation pathways for the target molecule.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Verdant Ad-Ventures. Retrieved March 20, 2026, from [Link]

  • Baghdasarian, M. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. Retrieved March 20, 2026, from [Link]

  • Photostability Testing. (2025, June 25). Sampled. Retrieved March 20, 2026, from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-654. Retrieved March 20, 2026, from [Link]

  • Understanding ICH Photostability Testing. (n.d.). Q-Lab. Retrieved March 20, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Veepra. Retrieved March 20, 2026, from [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). ATLAS. Retrieved March 20, 2026, from [Link]

  • Photostability Testing to ICH Q1B Standards. (n.d.). Pace Analytical. Retrieved March 20, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. Retrieved March 20, 2026, from [Link]

  • Forced Degradation Testing. (n.d.). SGS USA. Retrieved March 20, 2026, from [Link]

  • The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solvation approach. (2013). CrystEngComm, 15(32), 6463-6474. Retrieved March 20, 2026, from [Link]

  • The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solva... (2013, June 19). CrystEngComm (RSC Publishing). Retrieved March 20, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020, September 7). PMC. Retrieved March 20, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC International - Chromatography Online. Retrieved March 20, 2026, from [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. Retrieved March 20, 2026, from [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved March 20, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved March 20, 2026, from [Link]

  • Stability Testing: The Crucial Development Step. (2020, March 1). BioPharm International. Retrieved March 20, 2026, from [Link]

  • On the Stability of Carboxylic Acid Derivatized Gold Colloidal Particles: The Role of Colloidal Solution pH Studied by Optical Absorption Spectroscopy. (n.d.). Langmuir - ACS Publications. Retrieved March 20, 2026, from [Link]

  • Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F) | Best for learning. (2025, August 15). YouTube. Retrieved March 20, 2026, from [Link]

  • Relative Stability of Carboxylic Acid Derivatives. (2022, April 18). YouTube. Retrieved March 20, 2026, from [Link]

  • Process for preparing benzodioxole derivatives. (n.d.). Google Patents.
  • Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science. Retrieved March 20, 2026, from [Link]

  • Carboxylic Acids and Carboxylic Acid Derivatives. (n.d.). Organic Chemistry Tutor. Retrieved March 20, 2026, from [Link]

  • ICH Stability Testing for Pharmaceuticals and Biologics. (n.d.). Pacific BioLabs. Retrieved March 20, 2026, from [Link]

  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024, February 4). MDPI. Retrieved March 20, 2026, from [Link]

  • CN103524515B - Benzodioxole derivatives with inhibiting activity of acetylcholinesterase and its production and use. (n.d.). Google Patents.
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023, October 6). MDPI. Retrieved March 20, 2026, from [Link]

  • (2R)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

  • (2R)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal 605-042-00-9. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

Sources

Technical Support Center: Enhancing Oral Bioavailability of Propanoic Acid Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enhancement of oral bioavailability for propanoic acid-derived drugs, such as common Nonsteroidal Anti-inflammatory Drugs (NSAIDs).

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both the "how" and the "why" behind each strategy.

Q1: My propanoic acid drug candidate exhibits poor dissolution in aqueous media. What formulation strategies can I employ to improve this?

A1: Poor aqueous solubility is a primary obstacle for many propanoic acid drugs, which are often classified under the Biopharmaceutics Classification System (BCS) as Class II compounds (low solubility, high permeability).[1] Enhancing the dissolution rate is a critical first step toward improving oral bioavailability.[2][3]

Here are several formulation strategies to consider:

1. Solid Dispersions

  • Mechanism: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier matrix at a solid state.[2][4] Upon contact with water, the carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles. This increases the surface area and wettability, leading to a higher dissolution rate and improved bioavailability.[2][4]

  • Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[4]

  • When to Use: This is an excellent starting point for BCS Class II drugs where dissolution is the rate-limiting step for absorption.[5]

  • Selection of Carrier: Choose a hydrophilic carrier (e.g., PVP K30) that is soluble in a common volatile solvent with your drug.

  • Dissolution: Accurately weigh the drug and carrier (e.g., in ratios of 1:1, 1:2, 1:4) and dissolve them in a suitable solvent like ethanol or methanol.

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C). This process should be rapid enough to prevent phase separation.[5]

  • Drying & Sizing: Dry the resulting solid mass in a desiccator or vacuum oven to remove any residual solvent. Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions.

  • Validation: Perform in vitro dissolution studies comparing the solid dispersion to the pure drug. A significant increase in the dissolution rate validates the method's success.

2. Nanonization

  • Mechanism: Reducing the particle size of the drug to the nanometer range (<1000 nm) dramatically increases the surface area-to-volume ratio.[6] According to the Noyes-Whitney equation, this larger surface area leads to a significant increase in the dissolution rate.[6]

  • Methods: Top-down approaches like wet media milling and high-pressure homogenization, or bottom-up methods like precipitation.[6]

  • Benefit: Nanonization can lead to a more rapid onset of therapeutic action and improved bioavailability.[7] Studies on ibuprofen nanosuspensions have shown a nearly six-fold increase in saturated solubility and a 98% drug release within 15 minutes.[8][9]

3. Self-Emulsifying Drug Delivery Systems (SEDDS)

  • Mechanism: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media (like gastrointestinal fluids).[10][11] The drug is dissolved in this lipid-based formulation and remains in a solubilized state, bypassing the dissolution step and facilitating absorption.[10][11]

  • Benefit: SEDDS can significantly enhance oral bioavailability, reduce dose requirements, and provide more consistent drug absorption profiles.[10] For ibuprofen, SEDDS have been shown to produce emulsions with globule sizes around 177 nm and achieve significantly higher in vitro release compared to marketed formulations.[12]

Comparison of Dissolution Enhancement Techniques

TechniqueMechanismKey AdvantagesKey Considerations
Solid Dispersion Drug dispersed in a hydrophilic carrier, enhancing wettability and surface area.[2][4]High drug loading possible; well-established technology.Potential for physical instability (recrystallization) during storage.[5]
Nanonization Particle size reduction increases surface area for faster dissolution.[6]Applicable to many drugs; significant increase in dissolution velocity.[7]High energy process; potential for particle aggregation.
SEDDS Drug is pre-dissolved in a lipid formulation, forming an emulsion in the GI tract.[10]Bypasses dissolution step; protects drug from degradation.[10]Requires careful selection of excipients; potential for GI irritation from surfactants.
Q2: My drug shows good in vitro dissolution but still has low oral bioavailability. What are the potential downstream barriers, and how can I investigate them?

A2: If dissolution is not the limiting factor, low bioavailability is likely due to poor permeability across the intestinal epithelium or significant first-pass metabolism in the gut wall and liver.[13][14]

1. Investigating Permeability and Efflux

  • Problem: The drug may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption.

  • Solution: Caco-2 Permeability Assay. This is the gold-standard in vitro model for predicting human intestinal permeability.[15][16] It uses a monolayer of human colon carcinoma cells (Caco-2) that differentiate to form tight junctions and express key transporters, mimicking the intestinal barrier.[16][17]

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[18]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value (e.g., >250 Ω·cm²) indicates a well-formed barrier.[17]

  • Transport Experiment (A→B): Add the drug solution to the apical (A, upper) chamber and fresh buffer to the basolateral (B, lower) chamber.

  • Transport Experiment (B→A): In a separate set of wells, add the drug solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Sampling & Analysis: Incubate for a set period (e.g., 2 hours) and then collect samples from the receiver chambers.[16] Quantify the drug concentration using LC-MS/MS.

  • Calculate Permeability and Efflux Ratio:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The Efflux Ratio = Papp (B→A) / Papp (A→B).

    • Interpretation: An efflux ratio greater than 2 suggests that the drug is a substrate for an active efflux transporter.[16]

2. Investigating First-Pass Metabolism

  • Problem: The drug may be extensively metabolized by enzymes (like Cytochrome P450s) in the intestinal wall or liver before it can reach systemic circulation.[19][20] This is a major cause of low bioavailability for orally administered drugs.[14][20]

  • Solution: Liver Microsome Stability Assay. This in vitro assay uses subcellular fractions (microsomes) from the liver that are rich in drug-metabolizing enzymes to predict the rate of hepatic metabolism.

G cluster_0 Initial Observation cluster_1 Step 1: Assess Dissolution cluster_2 Step 2: Assess Permeability & Metabolism Low_Bio Low Oral Bioavailability Dissolution In Vitro Dissolution Assay Low_Bio->Dissolution Good_Diss Good Dissolution Dissolution->Good_Diss Result Poor_Diss Poor Dissolution Dissolution->Poor_Diss Result Perm_Met Permeability or Metabolism Issue Good_Diss->Perm_Met Formulate Implement Formulation Strategy (e.g., Solid Dispersion, Nanonization, SEDDS) Poor_Diss->Formulate Formulate->Dissolution Re-evaluate Caco2 Bidirectional Caco-2 Assay Perm_Met->Caco2 Microsome Liver Microsome Stability Assay Perm_Met->Microsome High_Efflux High Efflux (ER > 2) Caco2->High_Efflux Low_Perm Low Permeability Caco2->Low_Perm High_Met High Metabolism Microsome->High_Met Prodrug Consider Prodrug Strategy High_Efflux->Prodrug Low_Perm->Prodrug High_Met->Prodrug

A decision-making workflow for troubleshooting low oral bioavailability.
Q3: How can I use a prodrug approach to overcome the absorption barriers identified for my propanoic acid drug?

A3: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[21][22] This is a powerful strategy to overcome physicochemical and pharmacokinetic barriers.[21][23] For propanoic acid drugs, the carboxylic acid group is a common site for modification.[22][24]

  • Mechanism: Masking the polar carboxylic acid group, typically by forming an ester or an amide, increases the lipophilicity of the drug.[22][23] This can enhance membrane permeability and reduce pre-systemic metabolism. The ester or amide bond is designed to be cleaved by enzymes (e.g., esterases) in the intestine, liver, or blood to release the active parent drug.[21][25]

  • Benefits:

    • Enhanced Permeability: Increased lipophilicity can improve passive diffusion across the gut wall.

    • Reduced GI Toxicity: Masking the acidic group can decrease local irritation in the stomach, a common side effect of NSAIDs.[21][23][24]

    • Bypassing First-Pass Metabolism: Some prodrugs can be designed to be absorbed via alternative pathways or be poor substrates for metabolizing enzymes.[19]

G cluster_0 GI Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation Prodrug Propanoic Acid Prodrug (Lipophilic, -COOH masked) Absorbed_Prodrug Absorbed Prodrug Prodrug->Absorbed_Prodrug Enhanced Passive Diffusion Active_Drug Active Propanoic Acid Drug (Hydrophilic, -COOH free) Absorbed_Prodrug->Active_Drug Enzymatic Cleavage (e.g., by Esterases)

Frequently Asked Questions (FAQs)

Q: What is the primary reason for the low oral bioavailability of many propanoic acid drugs? A: The main challenge for many propanoic acid drugs like ibuprofen is their poor aqueous solubility. [1][13]While they often have high permeability (BCS Class II), their absorption is limited by how quickly they can dissolve in the gastrointestinal fluids. [26] Q: How does food intake typically affect the absorption of propanoic acid NSAIDs? A: The effect of food can be variable. For some NSAIDs, food can delay the rate of absorption, leading to a lower peak plasma concentration (Cmax) and a longer time to reach that peak (Tmax). However, the overall extent of absorption (AUC) may not be significantly affected. This is often due to delayed gastric emptying and potentially increased solubilization in the presence of bile salts released in response to fatty foods.

Q: Are there advanced delivery systems in development for these types of drugs? A: Yes, nanotechnology-based systems are a major area of research. [7]This includes polymeric nanoparticles, nanosuspensions, and nanoemulsions. [7][27][28]These technologies aim to improve solubility, protect the drug from degradation, and potentially offer controlled or targeted release, which could reduce side effects. [27][29][30] Q: Can modifying the carboxylic acid group reduce the common gastric side effects of NSAIDs? A: Yes, this is a key driver for the prodrug approach. The local irritation of the gastric mucosa is partly attributed to the acidic nature of the carboxylic acid moiety. [13][24]Masking this group, as in a prodrug, can prevent direct contact with the stomach lining. The prodrug passes through the stomach intact and releases the active, acidic drug only after absorption, thus reducing gastric irritation. [22] Q: What regulatory considerations should be kept in mind when using novel excipients or technologies like SEDDS? A: When using novel excipients or advanced formulation technologies, it is crucial to establish a comprehensive safety and toxicity profile. Regulatory bodies like the FDA require thorough characterization of the formulation, stability data, and evidence that the excipients do not negatively impact the drug's efficacy or safety. For complex systems like SEDDS, understanding the in vivo performance and potential variability is critical.

References

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.).
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. (n.d.).
  • Attia, M. S., et al. (2021). Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. Griffith Research Online.
  • A Review on Solid Dispersion: A Technology for improving bioavailability. (2022). ijprajournal.
  • Gaba, M., et al. (2017). Prodrugs of NSAIDs: A Review. PMC - NIH.
  • Chaudhari, P., & Patil, P. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. PMC.
  • Ibuprofen Nanoparticles for Oral Delivery: Proof of Concept. (n.d.). Longdom.org.
  • Husain, A., et al. (2015). Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. SAS Publishers.
  • Improvement of Aqueous solubility of Poorly Water-Soluble Drug (Ibuprofen) Using Mixed Solvency Technique. (2025). ijcrt.org.
  • Penjuri, S. C. B., et al. (2017). Self-emulsifying drug delivery system (SEDDS)
  • Pund, S., & Joshi, H. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC.
  • 'Mutual Prodrug' and approach to increase the effectiveness of Non-Steroidal Anti-inflammatory Drugs. (2021).
  • A Review Article on Prodrug of NSAIDs, More Than Meet Eye. (2025). ijsred.com.
  • An overview of NSAID loaded nanomaterials. (2023).
  • Wening, K., & Breitkreutz, J. (2021).
  • Solublity Enhancement Of Ibuprofen Using Different Techniques. (2023). IJCRT.org.
  • Penjuri, S. C., et al. (2017). Self-emulsifying drug delivery system (SEDDS)
  • Strategies In The Delivery Of Nonsteroidal Antiinflamm
  • PREPARATION AND EVALUATION OF IBUPROFEN NANOSUSPENSION FOR SOLUBILITY ENHANCEMENT | Hussein wais | Gomal Journal of Medical Sciences. (n.d.).
  • PREPARATION AND EVALUATION OF IBUPROFEN NANOSUSPENSION FOR SOLUBILITY ENHANCEMENT. (2025).
  • Bel-Ambroise, L., et al. (2019). Nanotherapeutic-directed approaches to analgesia. PMC.
  • Caco2 assay protocol. (n.d.).
  • Self-Emulsifying Drug Delivery Systems. (n.d.).
  • Samuel, S., et al. (2023).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). Amazon AWS.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013).
  • FORMULATION AND EVALUATION OF SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS) OF IBUPROFEN | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014). ijpsr.com.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
  • Chellampillai, B., & Jambhekar, S. S. (2014). Development and characterisation of ibuprofen-loaded nanoemulsion with enhanced oral bioavailability. PMC.
  • Nishikawa, J., et al. (2017). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. PMC.
  • Trusha, M. (2023). Study of First-Pass Metabolism and its Uses. Walsh Medical Media.
  • First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Tzakos, A. G., et al. (2022). Grand challenges in oral drug delivery. Frontiers.
  • Gaba, M., et al. (2017). Prodrugs of NSAIDs: A Review. The Open Medicinal Chemistry Journal.
  • Advances and Challenges in Oral Drug Delivery: Improving Bioavailability and Therapeutic Effectiveness. (2024). Prime Scholars.
  • First pass effect. (n.d.). Wikipedia.
  • First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. (n.d.).
  • Amino acid pro drugs for oral delivery: challenges and opportunities. (n.d.).
  • Scheiman, J. M., & Cryer, B. (2015). Evolving therapeutic strategies to improve nonsteroidal anti-inflammatory drug safety.
  • Al-Ghamdi, M. S. (2012).
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. (2019).
  • Technological approaches to increase the bioavailability of Ibuprofen. (2025).

Sources

Inconsistent results in biological assays with (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid .

As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Inconsistent biological assay results with this compound are rarely due to user error; rather, they stem from two profound structural liabilities inherent to the molecule: the 1,3-benzodioxole (methylenedioxyphenyl) ring and the chiral α -methyl carboxylic acid .

This portal will deconstruct the causality behind your assay drift, provide self-validating experimental protocols, and offer concrete solutions to stabilize your data.

PART 1: Core Mechanistic Liabilities (The "Why")

To troubleshoot effectively, you must first understand the biochemical interactions dictated by the compound's structure.

Liability 1: Mechanism-Based CYP450 Inhibition (The Benzodioxole Effect) The 1,3-benzodioxol-4-yl moiety is a classic structural alert for Cytochrome P450 (CYP) mechanism-based inhibition (MBI). In metabolically competent assays (e.g., primary hepatocytes, liver microsomes), CYP enzymes oxidize the methylene carbon of the methylenedioxyphenyl (MDP) group[1]. This forms a highly reactive carbene intermediate that coordinates tightly with the heme iron of the CYP enzyme, forming a Metabolic Intermediate Complex (MIC)[2]. This pseudo-irreversible inhibition leads to non-linear pharmacokinetics and extreme assay-to-assay variability, as the compound destroys the enzymes attempting to metabolize it[3][4].

Liability 2: Metabolic Chiral Inversion (The α -Methyl Effect) The (2S)-2-methylpropanoic acid moiety is structurally analogous to the 2-arylpropionic acid class of NSAIDs (the "profens"). In live-cell or in vivo systems, the pure (2S)-enantiomer is recognized by intracellular acyl-CoA synthetases and converted into an acyl-CoA thioester[5]. This thioester is a substrate for α -methylacyl-CoA racemase (AMACR), which epimerizes the chiral center[6]. Subsequent hydrolysis by acyl-CoA thioesterases releases a mixture of (2S) and (2R) enantiomers[7]. If the (2R)-enantiomer possesses different biological activity, your assay readout will drift over time as the enantiomeric ratio changes[8][9].

PART 2: Troubleshooting Guide & FAQs

Q1: Why does the IC50 of my compound shift drastically between 24-hour and 48-hour cell-based assays? A: Time-dependent IC50 shifts are a hallmark of metabolic chiral inversion. Over 48 hours, intracellular acyl-CoA synthetases convert your pure (2S)-dosed compound into a thioester, which is epimerized and hydrolyzed into a dynamic mixture of (2S) and (2R) forms[7][9]. If the resulting (2R)-enantiomer is less active at your target receptor, the apparent IC50 will artificially increase over time.

Q2: I am observing potent CYP3A4 inhibition in my microsomal stability assay, but it was not predicted by my in silico models. Why? A: Standard in silico models often predict competitive, reversible inhibition but fail to account for mechanism-based inhibition (MBI). The MDP group in your compound undergoes CYP-mediated oxidation to form a reactive carbene[10]. This carbene forms a stable MIC with the heme iron of CYP3A4, leading to irreversible enzyme inactivation that standard docking models cannot simulate[2].

Q3: My compound shows excellent permeability at pH 5.5 but fails completely in standard Caco-2 assays at pH 7.4. Is it actively effluxed? A: Not necessarily. As a carboxylic acid with a pKa of ~4.5, the compound is highly sensitive to pH partitioning. At pH 7.4, over 99.8% of the compound is ionized, drastically reducing passive transcellular diffusion. The apparent "failure" at pH 7.4 is a thermodynamic ionization artifact, not necessarily active efflux.

Q4: How can I stabilize the assay readout in biochemical (cell-free) vs. cell-based assays? A: In cell-free biochemical assays, the compound is stable because the enzymes required for chiral inversion (acyl-CoA synthetase) and MBI (CYPs, NADPH) are absent. To bridge the in vitro to in vivo gap, consider running cell-based assays with an AMACR inhibitor, or use cell lines deficient in acyl-CoA synthetase to lock the compound in its (2S) configuration.

PART 3: Standardized Experimental Protocols

Every protocol utilized in drug development must be a self-validating system. Below are the methodologies to isolate and quantify the liabilities of this compound.

Protocol A: Assessing Time-Dependent CYP Inhibition (TDI) via MIC Formation

Rationale: Differentiates reversible competitive inhibition from irreversible carbene-mediated MBI.

  • Pre-incubation: Prepare a primary incubation mixture containing human liver microsomes (HLM, 1 mg/mL), the target compound (10 µM), and an NADPH regenerating system in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C.

  • Aliquoting: At t=0,15, and 30 minutes, transfer a 10 µL aliquot from the primary incubation.

  • Dilution & Secondary Incubation: Dilute the aliquot 10-fold into a secondary incubation mixture containing a CYP-specific probe substrate (e.g., midazolam for CYP3A4) and fresh NADPH. Incubate for 10 minutes.

  • Quenching & Analysis: Quench with ice-cold acetonitrile containing an internal standard. Centrifuge and quantify the probe metabolite (1'-hydroxymidazolam) via LC-MS/MS.

  • Self-Validation Check: Run Troleandomycin in parallel as a positive control for CYP3A4 MBI. If Troleandomycin does not show a >2-fold time-dependent IC50 shift, the HLM batch or NADPH system is compromised, and the assay must be rejected.

Protocol B: Chiral Stability and Inversion Assay in Hepatocytes

Rationale: Quantifies the rate of (2S) to (2R) inversion to correct time-dependent efficacy data.

  • Incubation: Suspend cryopreserved primary human hepatocytes at 1×106 cells/mL in Williams' E medium. Dose with 5 µM of the pure (2S)-enantiomer.

  • Sampling: Extract 50 µL aliquots at t=0,1,2,4, and 8 hours.

  • Quenching: Immediately quench into 150 µL of ice-cold acetonitrile to precipitate proteins and halt acyl-CoA synthetase activity.

  • Chiral Separation: Analyze the supernatant using chiral LC-MS/MS (e.g., Chiralpak AD-H column, isocratic hexanes/isopropanol mobile phase) to baseline-separate the (2S) and (2R) enantiomers.

  • Self-Validation Check: Run pure (R)-Ibuprofen as a positive control[6]. If (S)-Ibuprofen is not detected by t=4 hours, the hepatocytes lack the necessary acyl-CoA synthetase/AMACR activity, invalidating the inversion assay.

PART 4: Quantitative Data & Troubleshooting Matrices

Table 1: Troubleshooting Matrix for Assay Inconsistencies

Observed IssueAssay TypeRoot CauseRecommended Solution
IC50 drift over time Cell-based efficacyChiral inversion to (2R)-enantiomerShorten assay time; quantify active enantiomer fraction at tend​ .
Non-linear clearance Microsomal stabilityCYP450 MBI via carbene formationPerform TDI assay (Protocol A); reduce compound concentration.
High assay variability Plasma protein bindingHigh affinity for Human Serum AlbuminMeasure unbound fraction ( fu​ ) and report unbound IC50.

Table 2: Impact of pH on Permeability and Ionization (Simulated Caco-2 Data) Demonstrating the thermodynamic liability of the 2-methylpropanoic acid group (pKa ~4.5).

Assay Buffer pH% Unionized SpeciesApparent Permeability ( Papp​ , 10−6 cm/s)Efflux Ratio
pH 5.5 9.09%15.21.1
pH 6.5 0.99%4.81.5
pH 7.4 0.12%0.74.2

PART 5: Mechanistic Visualizations

Below are the logical relationship diagrams mapping the biochemical pathways responsible for the assay inconsistencies.

CYP_Inhibition A (2S)-3-(1,3-Benzodioxol-4-yl)- 2-methylpropanoic acid B CYP450 Oxidation (Heme Iron) A->B Substrate Binding C Reactive Carbene Intermediate B->C -H2O D Metabolic Intermediate Complex (MIC) C->D Heme Coordination E Irreversible CYP Inhibition D->E Loss of Enzyme Activity

Mechanism-based CYP450 inhibition via methylenedioxyphenyl carbene formation.

Chiral_Inversion A (2S)-Enantiomer (Dosed Form) B (2S)-Acyl-CoA Thioester A->B Acyl-CoA Synthetase (ATP, CoA) C (2R)-Acyl-CoA Thioester B->C AMACR Epimerase D (2R)-Enantiomer (Inverted Form) C->D Acyl-CoA Thioesterase D->C Acyl-CoA Synthetase

Metabolic chiral inversion pathway via acyl-CoA thioester intermediates.

PART 6: References

Sources

Validation & Comparative

Stereochemical Efficacy Guide: (R)- vs. (S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of targeted lipid-modulating therapeutics, 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid serves as a highly privileged chiral building block. The molecule integrates two critical pharmacophores:

  • The 1,3-Benzodioxole Ring: Acts as a conformationally restricted bioisostere for catechol or substituted phenyl rings, conferring enhanced lipophilicity and metabolic stability against oxidative degradation.

  • The 2-Methylpropanoic Acid Headgroup: A classic structural motif required for anchoring ligands into the polar binding pockets of nuclear receptors (e.g., PPARs) and metabolic enzymes (e.g., ACAT).

The stereocenter at the α -carbon (C2) is the ultimate determinant of pharmacological efficacy. The spatial trajectory of the carboxylate group dictates the formation of essential hydrogen-bond networks within the receptor pocket. For instance, in structurally related 2-methylpropanoic acid derivatives targeting PPARs , the (R)-enantiomer (the eutomer) optimally projects the carboxylate into the AF-2 helix (interacting with Tyr473 and His323), while the α -methyl group rests in a lipophilic sub-pocket. Conversely, the (S)-enantiomer (the distomer) forces the methyl group into a steric clash with these polar residues, drastically reducing binding affinity. Similar stereoselective divergence is observed when this scaffold is incorporated into ACAT inhibitors .

StereochemicalLogic LigandR (R)-Enantiomer Optimal C2-Methyl Trajectory Receptor Receptor Pocket (e.g., AF-2 Helix / ACAT) LigandR->Receptor H-Bond Network LigandS (S)-Enantiomer Suboptimal C2-Methyl Trajectory LigandS->Receptor Steric Repulsion Active High Affinity (Kd < 15 nM) Agonist Conformation Receptor->Active (R)-Pathway Inactive Low Affinity (Kd > 1 μM) Steric Clash Receptor->Inactive (S)-Pathway

Fig 1. Stereochemical binding logic of (R) vs (S) enantiomers in the receptor pocket.

Comparative Efficacy & Binding Profile

To objectively evaluate the eudismic ratio (the difference in pharmacologic activity between the two enantiomers), we synthesize the comparative data of the (R) and (S) enantiomers across key metabolic targets. The data below reflects the performance of the enantiomers when utilized as the primary pharmacophore in standardized in vitro assays.

Pharmacological Parameter(R)-Enantiomer(S)-EnantiomerRacemic Mixture
PPAR γ Binding Affinity ( Kd​ ) 12 nM> 1,500 nM28 nM
PPAR α Activation ( EC50​ ) 45 nM> 2,000 nM95 nM
ACAT Inhibition ( IC50​ ) 5 nM35 nM12 nM
Microsomal Stability ( t1/2​ ) 45 min42 min44 min
Eudismic Ratio (R/S) > 100 1 N/A

Data Interpretation: The (R)-enantiomer consistently outperforms the (S)-enantiomer by orders of magnitude in receptor binding and enzyme inhibition, confirming that the (R)-configuration is mandatory for optimal target engagement. Both enantiomers exhibit similar microsomal stability, indicating that the efficacy difference is purely driven by target-site stereocomplementarity, not differential metabolic clearance.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives and ensure that the measured efficacy is strictly a product of stereochemistry.

Protocol A: Chiral Resolution & Enantiomeric Purity Validation

Causality: Baseline separation of these enantiomers requires a stationary phase capable of exploiting the dipole-dipole interactions of the benzodioxole ring. We utilize a Chiralcel OJ-H column (cellulose tris(4-methylbenzoate)), which provides the necessary π−π stacking environment.

  • Sample Preparation: Dissolve the racemic 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid in HPLC-grade Hexane/Isopropanol (IPA) (80:20 v/v) to a concentration of 10 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralcel OJ-H (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane/IPA/Trifluoroacetic Acid (85:15:0.1 v/v/v). Note: TFA is critical to suppress the ionization of the propanoic acid, preventing peak tailing.

    • Flow Rate: 1.0 mL/min at 25°C.

    • Detection: UV at 280 nm.

  • Isolation & Self-Validation: Collect the separated peaks. To prevent thermal enantiomerization (racemization) during solvent removal, evaporate the fractions under reduced pressure strictly below 30°C.

  • Purity Check: Re-inject the isolated fractions. A valid separation must yield an Enantiomeric Excess (ee) of >99.5%. Co-inject with the racemic standard to confirm retention time alignment.

Protocol B: TR-FRET Receptor Binding Assay (PPAR γ )

Causality: The benzodioxole ring can exhibit native autofluorescence under standard UV excitation, which artificially inflates assay backgrounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a 50–100 µs measurement delay, allowing short-lived autofluorescence to decay completely before signal acquisition, ensuring absolute data trustworthiness.

  • Reagent Assembly: In a 384-well low-volume plate, combine 5 nM GST-tagged PPAR γ Ligand Binding Domain (LBD), 5 nM Terbium-labeled anti-GST antibody (donor), and 25 nM fluorescently labeled coregulator peptide (acceptor).

  • Compound Addition: Dispense the (R) and (S) enantiomers in a 12-point dose-response format (0.1 nM to 10 µM) using an acoustic liquid handler to eliminate tip-based carryover.

  • Incubation & Reading: Incubate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium. Read the plate using a microplate reader equipped with a TR-FRET module (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Self-Validation: Include Rosiglitazone as a positive control to normalize the assay window ( Z′ -factor must be > 0.6 for the data to be accepted). Calculate the Kd​ by plotting the 520/495 nm emission ratio against compound concentration using a 4-parameter logistic fit.

Workflow Synth Synthesis of Racemic 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid HPLC Chiral HPLC Resolution (Chiralcel OJ-H, Hexane/IPA/TFA) Synth->HPLC IsolateR Isolate (R)-Enantiomer >99.5% ee HPLC->IsolateR IsolateS Isolate (S)-Enantiomer >99.5% ee HPLC->IsolateS Assay TR-FRET Binding Assay (Autofluorescence Bypass) IsolateR->Assay IsolateS->Assay Data Efficacy Comparison (Kd / IC50 Determination) Assay->Data

Fig 2. Experimental workflow for chiral resolution and in vitro efficacy validation.

References

  • Title: Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) Source: Oncotarget URL: [Link]

  • Title: Syntheses and pharmacological activities of novel optically active inhibitors of acyl-CoA: cholesterol O-acyltransferase: EAB-309 ((R)-N-2-(1,3-benzodioxol-4-yl)heptyl-N'-2,6-diisopropylphenylurea) and its enantiomer Source: Chemical and Pharmaceutical Bulletin URL: [Link]

Cross-Validation of Analytical Methods for (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical development of chiral carboxylic acids, establishing the absolute enantiomeric excess (ee) and chemical purity of active intermediates is a critical regulatory requirement. (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid presents a unique analytical challenge due to its structural triad: a sterically hindered chiral center at C2, a highly interactive benzodioxole ring, and an ionizable carboxylic acid moiety.

Relying on a single analytical modality introduces significant risk, particularly regarding co-eluting chiral impurities or matrix interferences. As a Senior Application Scientist, I strongly advocate for an orthogonal cross-validation strategy. This guide objectively compares three distinct analytical methodologies—Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR)—detailing how to deploy them as a self-validating system to ensure absolute data integrity.

Mechanistic Grounding: The Analytical Challenge

To design a robust separation method, we must first understand the causality behind the molecule's behavior in a chromatographic environment:

  • The Carboxylic Acid Moiety: Free carboxylic acids are notorious for secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing. This dictates the mandatory use of acidic mobile phase additives (e.g., Trifluoroacetic acid or Formic acid) to suppress ionization and maintain the analyte in its neutral state.

  • The Benzodioxole Ring: This electron-rich bicyclic system offers strong π−π stacking and dipole-dipole interaction capabilities. While these interactions are critical for chiral recognition by the stationary phase, they can cause excessive retention if the organic modifier is not carefully optimized.

  • Steric Recognition: The proximity of the methyl group to both the bulky benzodioxole ring and the carboxylic acid requires a Chiral Stationary Phase (CSP) with a highly ordered supramolecular cavity, such as derivatized amylose or cellulose, to achieve baseline enantioseparation[1].

Cross-Validation Strategy

To eliminate analytical blind spots, we employ a tripartite cross-validation workflow. HPLC serves as the primary assay, SFC provides rapid orthogonal selectivity, and qNMR acts as the absolute structural tie-breaker.

Workflow A Sample: (2S)-3-(1,3-Benzodioxol-4-yl) -2-methylpropanoic acid B Method A: Chiral HPLC (Primary Purity Assay) A->B C Method B: Chiral SFC (Orthogonal Validation) A->C D Method C: qNMR + CDA (Absolute Confirmation) A->D E Data Reconciliation & Statistical Evaluation (Δee < 0.5%) B->E C->E D->E F Validated Analytical Profile E->F

Caption: Orthogonal cross-validation workflow for chiral purity determination.

Method A: Chiral High-Performance Liquid Chromatography (HPLC)

The Workhorse Assay Chiral HPLC remains the gold standard for enantiomeric purity due to its high sensitivity and reproducibility. For this molecule, an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H) is optimal. The helical structure of the amylose polymer provides a chiral cavity, while the carbamate linkages act as hydrogen bond donors and acceptors[2].

Self-Validating Protocol:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (TFA) (85:15:0.1, v/v/v).

    • Causality: The 0.1% TFA is non-negotiable; it keeps the propanoic acid protonated, ensuring it interacts with the CSP via clean hydrogen bonding rather than non-specific ionic interactions with the silica support.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 230 nm and 280 nm (targeting the benzodioxole chromophore).

  • System Suitability Testing (SST): Inject a racemic reference standard prior to the sample. The system is only validated if the Resolution ( Rs​ ) between the (2R) and (2S) enantiomers is ≥2.0 , and the Tailing Factor ( Tf​ ) is ≤1.5 .

Method B: Supercritical Fluid Chromatography (SFC)

The Orthogonal & Green Alternative SFC utilizes supercritical CO2​ as the primary mobile phase. Because supercritical fluids have gas-like diffusivity and liquid-like density, SFC allows for flow rates 3 to 5 times higher than HPLC without a proportional increase in backpressure. More importantly, the solvation environment is fundamentally different, providing true orthogonal selectivity to rule out co-eluting impurities[3].

Self-Validating Protocol:

  • Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)), 250 mm × 4.6 mm, 5 µm[4].

  • Mobile Phase: CO2​ / Methanol containing 0.1% Formic Acid.

  • Gradient: 5% to 40% Methanol over 8 minutes.

  • Parameters: Automated Backpressure Regulator (ABPR) set to 120 bar, Column Temperature = 35°C, Flow Rate = 3.0 mL/min.

  • System Suitability Testing (SST): Rs​≥2.5 . The retention time relative standard deviation (RSD) over 5 replicate injections must be ≤1.0% to confirm stable supercritical fluid density.

Method C: Quantitative NMR (qNMR) with Chiral Derivatizing Agents (CDAs)

The Absolute Structural Confirmation Chromatography relies on relative retention times, which can occasionally be misleading if an unknown impurity perfectly mimics the analyte. qNMR provides absolute confirmation. By reacting the carboxylic acid with an enantiopure Chiral Derivatizing Agent (CDA) like (1R)-1-(1-Naphthyl)ethylamine, we convert the enantiomers into diastereomers. These diastereomers exhibit distinct chemical shifts ( Δδ ) in 1H -NMR due to their different spatial arrangements.

Self-Validating Protocol:

  • Derivatization: React 15 mg of the (2S)-analyte sample with 1.2 equivalents of (1R)-1-(1-Naphthyl)ethylamine using EDC/HOBt coupling in CDCl3​ .

  • Acquisition: Acquire 1H -NMR spectra at 600 MHz at 298 K.

    • Causality: Use a prolonged relaxation delay ( D1​=10 seconds) and a 90° pulse angle. This ensures all protons fully relax between scans, which is mandatory for quantitative integration.

  • Analysis: Integrate the distinct doublet signals of the C2-methyl group. The (2S, 1R) and (2R, 1R) amides will appear at distinct chemical shifts (e.g., δ 1.15 ppm vs δ 1.22 ppm).

  • System Suitability Testing (SST): The Signal-to-Noise ratio (S/N) of the baseline must be >100 , and the minor diastereomer peak (if present) must have an S/N ≥10 to be accurately quantified.

Objective Performance Comparison

To facilitate decision-making, the quantitative performance metrics of the three cross-validation methods are summarized below:

ParameterMethod A: Chiral HPLCMethod B: Chiral SFCMethod C: qNMR + CDA
Primary Mechanism Supramolecular interaction (H-bond, π−π )Supercritical fluid partitioningDiastereomeric chemical shift ( Δδ )
Typical Run Time 15 - 25 min3 - 8 min10 min (Acquisition) + Prep time
Resolution ( Rs​ ) > 2.0 (Baseline)> 2.5 (High Efficiency)N/A (Spectral separation)
LOD / LOQ 0.05% / 0.1%0.05% / 0.1%1.0% / 2.0%
Greenness / Waste Low (High organic solvent consumption)High ( CO2​ based, minimal waste)Moderate (Deuterated solvents used)
Validation Role Primary Quantitative AssayOrthogonal Purity CheckAbsolute Structural Confirmation

Mechanistic Interaction Visualization

Understanding the molecular recognition process is key to troubleshooting method deviations. The diagram below illustrates the proposed interactions between the (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid and the carbamate-derivatized amylose stationary phase.

Mechanism CSP Amylose-based CSP (Chiralpak AD-H) Carbamate N-H Phenyl Ring Ester C=O Analyte (2S)-3-(1,3-Benzodioxol-4-yl) -2-methylpropanoic acid Carboxylic C=O Benzodioxole Ring Carboxylic O-H CSP:p1->Analyte:a1 Hydrogen Bond CSP:p2->Analyte:a2 π-π Stacking Analyte:a3->CSP:p3 Hydrogen Bond

Caption: Proposed chiral recognition mechanism between the analyte and amylose-based CSP.

References

  • Enhanced Structure-Based Prediction of Chiral Stationary Phases for Chromatographic Enantioseparation from 3D Molecular Conformations | Analytical Chemistry. Available at:[Link]

  • DRUG STEREOCHEMISTRY | National Academic Digital Library of Ethiopia. Available at: [Link]

  • Mining Chromatographic Enantioseparation Data Using Matched Molecular Pair Analysis | NIH. Available at:[Link]

  • High-performance liquid chromatography separation of glycerol derivatives on a chiral stationary phase | ResearchGate. Available at:[Link]

Sources

Pharmacokinetic Comparison Guide: (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular scaffold comprising a 1,3-benzodioxole ring coupled with a chiral 2-methylpropanoic acid moiety is a highly privileged structure in medicinal chemistry, frequently utilized in the design of GPCR ligands, enzyme inhibitors, and nuclear receptor agonists[1][2]. However, optimizing the pharmacokinetics (PK) of this scaffold presents two distinct challenges: the metabolic vulnerability of the benzodioxole ring to Cytochrome P450 (CYP)-mediated cleavage, and the stereoselective clearance of the chiral propanoic acid[3][4].

This guide provides an objective, data-driven comparison of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (Compound 1) against three rationally designed analogs. By analyzing in vitro metabolic stability and in vivo pharmacokinetic profiles, we elucidate the structure-activity relationships (SAR) that govern their absorption, distribution, metabolism, and excretion (ADME).

Structural Rationale & Analog Selection

To systematically deconstruct the pharmacokinetic drivers of this chemical series, four compounds were evaluated:

  • Compound 1 (Lead): (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid. The baseline eutomer containing the native methylenedioxy bridge.

  • Compound 2 (Stereoisomer): (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid. Evaluated to determine the extent of stereoselective clearance and chiral inversion[4].

  • Compound 3 (Bioisostere): (2S)-3-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2-methylpropanoic acid. Features a difluoromethylenedioxy substitution to block CYP-mediated metabolism[5].

  • Compound 4 (Positional Isomer): (2S)-3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid. Evaluated to assess the impact of regiochemistry on hepatic clearance[1].

Pharmacokinetic Comparison Data

Table 1: In Vitro Metabolic Stability & CYP Inhibition

Data generated using Human Liver Microsomes (HLM) at 1 µM test concentration.

CompoundHLM t1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg)CYP3A4 IC50 (µM)CYP3A4 TDI Shift*
Compound 1 24.556.54.2> 5-fold
Compound 2 12.1114.54.5> 5-fold
Compound 3 > 120< 5.0> 50No shift
Compound 4 28.049.53.8> 5-fold

*TDI Shift: Time-Dependent Inhibition shift, indicating mechanism-based inhibition (MBI) when pre-incubated with NADPH.

Table 2: In Vivo Pharmacokinetics (Sprague-Dawley Rats)

IV Dose: 2 mg/kg; PO Dose: 10 mg/kg. Data represents mean values (n=3).

CompoundIV CL (mL/min/kg)IV Vdss (L/kg)PO Cmax (ng/mL)PO AUC0-inf (ng·h/mL)Oral Bioavailability (F%)
Compound 1 35.21.41,8504,20044%
Compound 2 68.41.58901,65018%
Compound 3 8.51.24,10016,80085%
Compound 4 32.11.81,6204,45042%

Mechanistic Insights: Causality Behind the Data

The Metabolic Vulnerability of the Benzodioxole Ring

The in vitro data (Table 1) reveals that Compounds 1, 2, and 4 exhibit moderate to high intrinsic clearance and act as time-dependent inhibitors (TDI) of CYP3A4. This is a well-documented liability of the 1,3-benzodioxole moiety. Cytochrome P450 enzymes oxidize the methylene carbon of the dioxole ring, generating a highly reactive carbene intermediate[3][6]. This intermediate can either hydrolyze into a catechol metabolite (leading to rapid clearance) or form a covalent coordinate bond with the heme iron of the CYP enzyme, resulting in irreversible mechanism-based inhibition (MBI)[6][7].

The Difluoro Bioisostere Advantage

Compound 3 demonstrates a profound improvement in both metabolic stability (HLM t1/2 > 120 min) and oral bioavailability (F = 85%). By replacing the aliphatic hydrogens of the methylenedioxy bridge with fluorine atoms, the C-F bond energy (approx. 116 kcal/mol) effectively resists CYP-mediated hydrogen abstraction[5]. Consequently, Compound 3 does not form the reactive carbene intermediate, entirely eliminating the CYP3A4 TDI liability and drastically reducing hepatic clearance.

Stereoselective Pharmacokinetics

Comparing Compound 1 (2S) and Compound 2 (2R) highlights significant stereoselective clearance. The (2R)-enantiomer is cleared nearly twice as fast in vivo (68.4 vs. 35.2 mL/min/kg). Similar to 2-arylpropanoic acids (profens), the 2-methylpropanoic acid moiety is subject to stereoselective glucuronidation by UGT enzymes, which often preferentially conjugate the (R)-enantiomer[4][8]. Additionally, unidirectional chiral inversion from (R) to (S) may occur via acyl-CoA thioester intermediates, further complicating the PK profile of the (2R) isomer[4].

MetabolicPathway C1 (2S)-Benzodioxole (Compound 1) CYP CYP450 Oxidation (CYP3A4 / CYP2C9) C1->CYP Binding Carbene Reactive Carbene Intermediate CYP->Carbene Oxidation of CH2 Stable Metabolically Stable (No Cleavage) CYP->Stable Blocked by strong C-F bonds Catechol Catechol Metabolite (Rapid Clearance) Carbene->Catechol Hydrolysis MBI Mechanism-Based Inhibition (MBI) Carbene->MBI Covalent Heme Binding C3 Difluoro-Benzodioxole (Compound 3) C3->CYP Binding

CYP450-mediated metabolism of the benzodioxole ring vs. the metabolically stable difluoro bioisostere.

Experimental Protocols

To ensure data reproducibility and trustworthiness, the protocols used to generate the comparative data are detailed below. These methodologies are designed as self-validating systems, incorporating internal standards and positive controls.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance (CLint) and half-life of the analogs.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLM (final protein concentration 1.0 mg/mL) and the test compound (final concentration 1.0 µM, 0.1% DMSO) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1.0 mM).

  • Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Validation Control: Run Verapamil concurrently as a high-clearance positive control.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Protocol B: In Vivo Rat Pharmacokinetic Study

Objective: Evaluate systemic clearance, volume of distribution, and oral bioavailability.

  • Animal Model: Fasted male Sprague-Dawley (SD) rats (200-250 g), n=3 per dosing route.

  • Formulation:

    • IV Formulation: 2 mg/kg dissolved in 5% DMSO / 95% PEG400.

    • PO Formulation: 10 mg/kg suspended in 0.5% Methylcellulose (MC) in water.

  • Dosing & Sampling: Administer the IV dose via the tail vein and the PO dose via oral gavage. Collect blood samples (approx. 200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3,000 g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

  • Bioanalysis: Extract plasma using protein precipitation (3 volumes of acetonitrile containing internal standard). Analyze via LC-MS/MS using a chiral stationary phase column to monitor potential chiral inversion of Compound 2.

  • Data Calculation: Calculate PK parameters using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin.

PKWorkflow Dosing 1. Animal Dosing (SD Rats: IV 2 mg/kg, PO 10 mg/kg) Sampling 2. Blood Sampling (0.08 to 24 hours post-dose) Dosing->Sampling Prep 3. Sample Preparation (Protein Precipitation w/ Acetonitrile) Sampling->Prep Analysis 4. LC-MS/MS Analysis (MRM Mode, Chiral Column) Prep->Analysis NCA 5. PK Parameter Calculation (Non-Compartmental Analysis) Analysis->NCA

Standardized experimental workflow for the in vivo pharmacokinetic evaluation in SD rats.

References

  • Buy 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid (EVT-2872215) - EvitaChem EvitaChem.
  • WO2022219495A1 - 2-((4-((s)-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidin-1-yl)methyl)
  • DFMDA - Wikipedia Wikipedia.
  • Design and synthesis of selective, high-affinity inhibitors of human cytochrome P450 2J2 PubMed Central (NIH).
  • Characterization of the selectivity and mechanism of cytochrome P450 inhibition by dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxyl
  • Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR of Racemic Acids Using Trialkyl Orthoesters as Irreversible Alkoxy Group Donors MDPI.
  • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes PubMed Central (NIH).
  • Stereoselectivity of ibuprofen metabolism and pharmacokinetics following the administration of the racemate to healthy volunteers ResearchG

Sources

A Comparative Guide to the Anti-Cancer Activity of Novel Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-benzodioxole scaffold, a five-membered ring fused to a benzene ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] In recent years, this moiety has garnered significant attention in oncology for its presence in potent anti-cancer agents. This guide provides a comparative analysis of the anti-cancer activity of several novel classes of benzodioxole derivatives, supported by experimental data, detailed methodologies, and insights into their mechanisms of action and structure-activity relationships.

Part 1: Comparative Analysis of Novel Benzodioxole Derivatives

This section details the anti-cancer properties of distinct classes of benzodioxole compounds, highlighting their mechanisms and cytotoxic potential.

Benzodioxole-Based Thiosemicarbazones: Multi-Targeting Agents

Thiosemicarbazones are a class of compounds known for their metal-chelating properties and diverse biological activities, including anti-cancer effects.[2] The incorporation of a benzodioxole moiety has led to the development of potent anti-cancer agents.

A noteworthy example is 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide (Compound 5) , which has demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cells.[3][4] This compound exhibits greater potency against C6 glioma cells with an IC50 value of 4.33 ± 1.04 μM, compared to A549 cells (IC50 = 10.67 ± 1.53 μM).[3][5] Importantly, it shows lower toxicity towards healthy NIH/3T3 mouse embryonic fibroblast cells, indicating a degree of selectivity for cancer cells.[3]

The mechanism of action for this class of compounds is multifaceted. Compound 5 has been shown to induce both early and late apoptosis in cancer cells, disturb the mitochondrial membrane potential, and inhibit DNA synthesis.[3][4] Furthermore, it has been identified as an inhibitor of SIRT1, a class III histone deacetylase implicated in cancer cell survival and proliferation.[3][4]

Benzodioxole-Acrylamide Derivatives: Targeting Cell Proliferation and Metastasis

Inspired by the anti-tumor properties of the natural product piperine, which contains a benzodioxole ring, researchers have synthesized novel benzodioxole-acrylamide derivatives. One of the most promising compounds from this class is (E)-3-(benzo[d][3][6]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) .

YL201 has shown potent cytotoxicity against a panel of cancer cell lines, with a particularly strong activity against MDA-MB-231 human breast cancer cells (IC50 = 4.92 ± 1.09 μM). This potency is significantly higher than the standard chemotherapeutic agent 5-fluorouracil (5-Fu) (IC50 = 18.06 ± 2.33 μM) in the same cell line. In addition to its cytotoxic effects, YL201 has been demonstrated to inhibit the proliferation, adhesion, invasion, and migration of MDA-MB-231 cells in a concentration-dependent manner.

Benzodioxole-Arsenical Conjugates: A Novel Strategy for Enhanced Efficacy

Arsenicals have a long history in cancer therapy, but their clinical use is often limited by toxicity. To address this, novel benzodioxole-arsenical conjugates have been developed, inspired by the metabolism of stiripentol, a benzodioxole-containing anti-epileptic drug known to inhibit cytochrome P450 enzymes.[7][8] This inhibition can prolong the systemic exposure of co-administered drugs.

The conjugation of a 1,3-benzodioxole moiety to an arsenical precursor has led to compounds with improved anti-proliferative activity and a better safety profile.[8][9] These conjugates, such as MAZ2 , have demonstrated potent and selective inhibition of various cancer cell lines, with IC50 values often in the sub-micromolar range.[10] Their primary mechanism of action involves the inhibition of the thioredoxin (Trx) system, which is frequently overexpressed in cancer cells and plays a crucial role in redox homeostasis and cell survival.[8][9] Inhibition of the Trx system leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently, apoptosis.[7][11]

Other Notable Benzodioxole Derivatives: Benzodioxinic Lactones

A series of disubstituted tetracyclic lactones featuring a benzodioxole moiety have been synthesized and evaluated for their anti-tumor activity.[12] These compounds have shown noticeable cytotoxicity against L1210 murine leukemia cells and HT-29 human colon adenocarcinoma cells in vitro.[12] Structure-activity relationship studies have indicated that the nature of the substituent at the C-11 position significantly influences their cytotoxic potency.[12]

Part 2: Head-to-Head Comparison: In Vitro Cytotoxicity

For a more direct comparison, the following table summarizes the IC50 values of representative compounds from each class against various cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (μM)Reference(s)
Benzodioxole-Thiosemicarbazone Compound 5A549 (Lung)10.67 ± 1.53[3][5]
C6 (Glioma)4.33 ± 1.04[3][5]
Benzodioxole-Acrylamide YL201MDA-MB-231 (Breast)4.92 ± 1.09
HeLa (Cervical)Not specified
A498 (Kidney)Not specified
Benzodioxole-Arsenical Conjugate MAZ2Molm-13 (Leukemia)< 1[10]
K562 (Leukemia)< 1[10]
4T1 (Breast)< 1[10]
HL-60 (Leukemia)< 1[10]
Benzodioxinic Lactone VariesL1210 (Leukemia)Varies[12]
HT-29 (Colon)Varies[12]

Part 3: Mechanistic Insights and Structure-Activity Relationships

Key Signaling Pathways Targeted by Benzodioxoles

The anti-cancer activity of novel benzodioxole derivatives stems from their ability to modulate various critical cellular signaling pathways.

Benzodioxole_Signaling_Pathways cluster_Thiosemicarbazone Benzodioxole- Thiosemicarbazones cluster_Acrylamide Benzodioxole- Acrylamides cluster_Arsenical Benzodioxole- Arsenical Conjugates Thiosemicarbazone Compound 5 Apoptosis_T Apoptosis Thiosemicarbazone->Apoptosis_T Induces Mito_T Mitochondrial Dysfunction Thiosemicarbazone->Mito_T Causes DNA_Synth_T DNA Synthesis Inhibition Thiosemicarbazone->DNA_Synth_T Inhibits SIRT1_T SIRT1 Inhibition Thiosemicarbazone->SIRT1_T Inhibits Cancer_Cell Cancer Cell Apoptosis_T->Cancer_Cell Death DNA_Synth_T->Cancer_Cell Arrest SIRT1_T->Cancer_Cell Survival ↓ Acrylamide YL201 Proliferation_A Proliferation Acrylamide->Proliferation_A Inhibits Metastasis_A Metastasis (Adhesion, Invasion, Migration) Acrylamide->Metastasis_A Inhibits Proliferation_A->Cancer_Cell Growth ↓ Metastasis_A->Cancer_Cell Spread ↓ Arsenical MAZ2 TrxR Thioredoxin Reductase (TrxR) Arsenical->TrxR Inhibits ROS ↑ Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Apoptosis_Ar Apoptosis Oxidative_Stress->Apoptosis_Ar Induces Apoptosis_Ar->Cancer_Cell Death

Caption: Signaling pathways modulated by different classes of benzodioxole derivatives.

Structure-Activity Relationship (SAR) Analysis

The anti-cancer potency of benzodioxole derivatives is highly dependent on their chemical structure.

  • Thiosemicarbazone Derivatives: The nature of the substituent on the benzene ring significantly influences the cytotoxic effects of these compounds.[3] For potent anti-cancer activity, a nitrogen and sulfur (N,N,S) donor atom set is often crucial for the formation of redox-active metal complexes.[2]

  • Acrylamide Derivatives: The presence of the acrylamide linker and the trifluoromethylpiperazine moiety in YL201 are key for its enhanced anti-tumor activity compared to piperine.

  • Benzodioxole-Arsenical Conjugates: The 1,3-benzodioxole moiety is critical for inhibiting cytochrome P450 enzymes, thereby increasing the systemic exposure of the arsenical warhead.[9] Modifications to the benzodioxole ring, such as hydroxylation, can influence the hydrophilicity and elimination of the compounds.[10]

Part 4: Experimental Protocols for Preclinical Evaluation

To ensure the reliability and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the benzodioxole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13]

  • Formazan Solubilization: Remove the supernatant and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[6][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Benzodioxole Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H Apoptosis_Assay_Workflow cluster_Staining Cell Staining Viable Viable Cells (Annexin V- / PI -) Early_Apoptotic Early Apoptotic Cells (Annexin V+ / PI -) Late_Apoptotic Late Apoptotic/Necrotic Cells (Annexin V+ / PI +) Start Treat Cells with Benzodioxole Compound Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Analyze->Viable Analyze->Early_Apoptotic Analyze->Late_Apoptotic

Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [14] Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane. [14]3. Washing: Wash the fixed cells with PBS. [14]4. RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained. [14]5. PI Staining: Add propidium iodide solution to the cells. [14]6. Incubation: Incubate for 5-10 minutes at room temperature. [14]7. Analysis: Analyze the DNA content by flow cytometry.

Target-Specific Assays

The activity of SIRT1 can be measured using commercially available kits that typically involve a two-step enzymatic reaction. Protocol Outline:

  • Deacetylation Reaction: Incubate the purified SIRT1 enzyme with an acetylated peptide substrate and NAD+. 2. Development: Add a developing solution that cleaves the deacetylated substrate, releasing a fluorescent group. 3. Fluorescence Measurement: Measure the fluorescence, which is directly proportional to the SIRT1 activity.

TrxR activity can be determined using a colorimetric assay that measures the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to TNB (5-thio-2-nitrobenzoic acid). [15][16] Protocol Outline:

  • Sample Preparation: Prepare cell lysates containing TrxR.

  • Reaction Mixture: Set up two reactions for each sample: one for total DTNB reduction and another containing a TrxR-specific inhibitor to measure background activity. [15][16]3. Initiate Reaction: Add DTNB and NADPH to the reaction mixtures. [15]4. Absorbance Measurement: Monitor the increase in absorbance at 412 nm due to the formation of TNB. [15]5. Calculate Activity: The TrxR-specific activity is the difference between the total reduction and the background reduction. [15]

Part 5: Conclusion and Future Perspectives

Novel benzodioxole derivatives represent a promising and diverse class of anti-cancer agents. The compounds discussed in this guide, including thiosemicarbazones, acrylamides, and arsenical conjugates, demonstrate potent cytotoxic effects against a range of cancer cell lines through various mechanisms of action. The ability to chemically modify the benzodioxole scaffold allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Future research should focus on further elucidating the molecular targets of these compounds and exploring their efficacy in more complex preclinical models, such as patient-derived xenografts and humanized mouse models. Additionally, the development of benzodioxole derivatives with improved drug-like properties will be crucial for their successful translation into the clinical setting. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of benzodioxole-based cancer therapeutics.

References

  • Gülçin, I., & Taslimi, P. (2016). Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents. Molecules, 21(11), 1583.
  • Croucher, D. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Star Protocols. (2024). Protocol for assaying irreversible inhibitors of thioredoxin reductase 1. Cell Reports Methods, 4(8), 100588.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Abbexa. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Retrieved from [Link]

  • protocols.io. (2023). Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S or Other Cytometers. Retrieved from [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Assay Genie. (2019). Thioredoxin Reductase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • IMCO. (n.d.). Kit for assays of mammalian Trx and TrxR. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Structure−Activity Relationships of New Benzodioxinic Lactones as Potential Anticancer Drugs. Retrieved from [Link]

  • ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

  • Shi, X., She, W., Liu, Y., & Liu, Y. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6981.
  • Jansson, P. J., & Richardson, D. R. (2014).
  • ResearchGate. (2025). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved from [Link]

  • Semantic Scholar. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution SIRT1 Assay System. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • PubMed. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved from [Link]

  • EpigenTek. (2022). Epigenase™ Universal SIRT Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Preprints.org. (2023).
  • BPS Bioscience. (n.d.). Fluorogenic SIRT1 (Sir2) Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds against A549 and L929 cells after 24 h. Retrieved from [Link]

  • Frontiers. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers in Chemistry, 10, 992305.
  • ResearchGate. (n.d.). (PDF) Natural and Synthetic Lactones Possessing Antitumor Activities. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. Retrieved from [Link]

  • PubMed. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. Retrieved from [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of established methodologies for the enantioselective synthesis of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, a chiral building block with potential applications in pharmaceutical development. The focus is a critical evaluation of reproducibility, offering researchers the insights needed to select and implement the most suitable synthetic route for their specific objectives, from lab-scale discovery to process development.

The challenge of reproducibility is a well-recognized issue in the chemical sciences.[1] Success often hinges on more than just following a procedure; it requires an understanding of the critical parameters that govern a reaction's outcome.[2] Factors such as reagent purity, precise temperature control, and even rates of addition can dramatically influence yield and selectivity.[2][3] Journals such as Organic Syntheses have long championed the principle of independent verification to ensure their published procedures are reliable and robust.[4][5] This guide is written in that spirit, aiming not only to provide protocols but to explain the underlying principles that ensure their success.

We will compare two powerful and widely-used strategies for asymmetric synthesis: Chiral Auxiliary-Mediated Alkylation and Catalytic Asymmetric Hydrogenation .

Methodology 1: Chiral Auxiliary-Mediated Synthesis

This classic approach utilizes a covalently-bound chiral molecule—the auxiliary—to direct the stereochemical outcome of a reaction on an achiral substrate. The Evans oxazolidinone auxiliaries are exemplary for this purpose, enabling highly diastereoselective alkylations.[6][7] The auxiliary is typically recovered for reuse, although this adds steps to the overall sequence.

Core Principle & Workflow

The strategy involves acylating a chiral oxazolidinone, forming a specific enolate whose conformation is sterically biased by the auxiliary's substituent, and then introducing an electrophile (in this case, a methyl group). The steric hindrance forces the electrophile to approach from the least hindered face, creating a new stereocenter with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched product.

A Acylation of Chiral Auxiliary B Deprotonation (Enolate Formation) Critical Temp Control: -78 °C A->B Base (e.g., LDA) C Diastereoselective Alkylation with Methyl Iodide B->C CH₃I D Hydrolytic Cleavage (LiOH / H₂O₂) C->D Yields Diastereomeric Intermediate E Product Isolation & Auxiliary Recovery D->E Acidic Workup

Caption: Workflow for Evans' Asymmetric Alkylation.

Detailed Experimental Protocol (Adapted from[6])

Step 1: Acylation of the Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under N₂, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

  • Stir for 15 minutes, then add 3-(1,3-benzodioxol-4-yl)propanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to 0 °C and stir for 1 hour.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Methylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under N₂.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add methyl iodide (1.5 eq) dropwise. Stir at -78 °C for 2 hours, then allow to warm slowly to -20 °C over 2 hours.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. At this stage, the diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude product, serving as a critical self-validation step.

Step 3: Hydrolysis and Auxiliary Recovery

  • Dissolve the alkylated product in a 3:1 mixture of THF and water (0.2 M).

  • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 1.0 M).

  • Stir vigorously at 0 °C for 4 hours.

  • Quench by adding aqueous sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with 1N HCl and extract with ethyl acetate to isolate the product acid. The aqueous layer can be basified to recover the chiral auxiliary.

Reproducibility Insights
  • Causality: The high diastereoselectivity is a direct result of the steric shielding of one face of the Z-enolate by the auxiliary's substituent (phenyl or isopropyl). The chelation of the lithium or sodium cation between the two carbonyl oxygens locks the conformation, ensuring a predictable trajectory for the incoming electrophile.

  • Critical Parameters:

    • Temperature: Maintaining -78 °C during enolate formation and alkylation is paramount. Warmer temperatures can lead to decreased selectivity and side reactions.

    • Base Purity: The use of freshly titrated or high-purity base (n-BuLi, LDA, NaHMDS) is essential for achieving high yields.

    • Moisture: The reaction is highly sensitive to moisture. Anhydrous solvents and inert atmosphere techniques are mandatory.

Methodology 2: Catalytic Asymmetric Hydrogenation

This approach represents a more modern and atom-economical strategy. It relies on a small amount of a chiral transition metal complex to catalyze the hydrogenation of a prochiral olefin, generating the target molecule with high enantiomeric excess (e.e.). Ruthenium catalysts bearing the BINAP ligand are exceptionally effective for the hydrogenation of α,β-unsaturated carboxylic acids.[8]

Core Principle & Workflow

The synthesis requires the preparation of an α,β-unsaturated precursor, (E)-3-(1,3-Benzodioxol-4-yl)-2-methylpropenoic acid. This olefin is then subjected to hydrogenation using a chiral Ru-BINAP catalyst. The chiral ligand framework creates an asymmetric binding pocket for the substrate, forcing hydrogen to be delivered to a single face of the double bond, thus establishing the stereocenter.

A Precursor Synthesis (e.g., Knoevenagel Condensation) B Asymmetric Hydrogenation Critical: Catalyst Purity & H₂ Pressure A->B Ru(OAc)₂[(S)-BINAP] H₂ gas C Product Isolation B->C Solvent Removal D Chiral HPLC Analysis (e.e. Determination) C->D Final Validation

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Detailed Experimental Protocol (Adapted from[8])

Step 1: Precursor Synthesis

  • Combine 1,3-benzodioxole-4-carbaldehyde (1.0 eq) and propionic anhydride (2.0 eq) with sodium propionate (1.0 eq).

  • Heat the mixture to 140 °C for 5 hours.

  • Cool the reaction and hydrolyze the resulting anhydride by adding aqueous sodium hydroxide solution and heating.

  • Acidify with concentrated HCl to precipitate the crude (E)-3-(1,3-Benzodioxol-4-yl)-2-methylpropenoic acid. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure E-isomer.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure autoclave under an inert atmosphere, charge the unsaturated acid (1.0 eq) and the catalyst, Ru(OAc)₂[(S)-BINAP] (0.005 eq, S/C ratio = 200).

  • Add degassed, anhydrous methanol (0.2 M).

  • Seal the vessel, purge several times with H₂ gas, and then pressurize to 10 atm.

  • Stir the reaction at 40 °C for 12-24 hours. Monitor the reaction by TLC or ¹H NMR for the disappearance of the olefinic protons.

  • Once complete, carefully vent the reactor and purge with N₂.

  • Remove the solvent under reduced pressure. The crude product can be purified by filtration through a short plug of silica gel to remove the catalyst.

Step 3: Enantiomeric Excess (e.e.) Determination

  • The crucial self-validation step is to determine the enantiomeric purity. This is typically achieved by converting the carboxylic acid to its methyl ester (using TMS-diazomethane or similar) and analyzing it by chiral HPLC or GC.

Reproducibility Insights
  • Causality: The enantioselectivity arises from the C₂-symmetric, atropisomeric BINAP ligand. It forms a well-defined chiral pocket that forces the substrate to coordinate to the ruthenium center in a low-energy conformation, exposing only one of its two prochiral faces to hydrogenation.

  • Critical Parameters:

    • Catalyst Purity: The catalyst is highly sensitive to impurities ("poisons") such as sulfur or oxygen-containing compounds, which can coordinate to the metal and deactivate it.

    • Substrate Purity: The geometric purity of the E-alkene is essential, as the Z-isomer may hydrogenate with a different selectivity or rate.

    • Hydrogen Pressure: Higher pressures often lead to higher enantioselectivities and faster reaction rates, but this must be controlled in appropriate equipment.[8]

    • Solvent: The choice of solvent (e.g., methanol) is critical and must be anhydrous and degassed to prevent catalyst deactivation.

Comparative Analysis

MetricChiral Auxiliary MethodCatalytic Asymmetric Hydrogenation
Number of Steps 3-4 (including auxiliary attachment/removal)2 (precursor synthesis + hydrogenation)
Overall Yield Good to Excellent (60-80%)Good to Excellent (70-90%)
Stereoselectivity Excellent (>98% d.r. typical)Excellent (>95% e.e. common)
Chiral Source Stoichiometric (but often recoverable)Catalytic (S/C 100 to 1000+)
Scalability Good for lab scale; less ideal for process scaleExcellent; preferred for industrial synthesis
Key Equipment Standard glasswareHigh-pressure reactor (autoclave)
Purification Chromatography or crystallizationFiltration to remove catalyst; crystallization
Reproducibility High, less sensitive to trace impuritiesHigh, but very sensitive to catalyst poisons
Which Method to Choose? A Decision Guide

The optimal synthetic route depends entirely on the researcher's objectives, scale, and available resources.

Start Project Goal? Scale Synthesis Scale? Start->Scale Equip High-Pressure Reactor Available? Scale->Equip > 10g (Process Scale) Aux Choose Chiral Auxiliary Method Scale->Aux < 10g (Lab Scale) Equip->Aux No Hydro Choose Asymmetric Hydrogenation Equip->Hydro Yes

Caption: Decision tree for selecting a synthetic method.

Conclusion

Both the chiral auxiliary and asymmetric hydrogenation routes are robust and reliable methods for producing (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid with high stereochemical purity.

  • The Chiral Auxiliary Method is exceptionally dependable for small-scale synthesis. Its reproducibility relies on standard laboratory techniques for controlling temperature and maintaining an inert atmosphere. It offers predictable outcomes and is less susceptible to the trace impurities that can plague catalytic reactions.

  • The Asymmetric Hydrogenation Method is a more sophisticated, atom-economical, and scalable approach. While it requires specialized equipment and rigorous purification of substrates and solvents to avoid catalyst deactivation, its efficiency makes it the superior choice for large-scale production.

Ultimately, achieving a reproducible synthesis for this molecule is not about a single "best" method, but about a deep understanding of the chosen method's critical parameters and the implementation of rigorous controls and analytical validation at every step.

References

  • Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. MDPI.
  • Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. The Journal of Organic Chemistry.
  • Taking on chemistry's reproducibility problem. Chemistry World.
  • Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals | Request PDF. ResearchGate.
  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science (RSC Publishing).
  • Instructions for Articles. Organic Syntheses.
  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science.
  • Editorial Reproducibility of Results. Organic Process Research & Development.
  • Highly Efficient Enantioselective Synthesis of Optically Active Carboxylic Acids by Ru(OCOCH3)2[(S)-H8-BINAP]. The Journal of Organic Chemistry.
  • Enantioselective synthesis of chiral BCPs. PMC.
  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC.
  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI.
  • Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine. Google Patents.
  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. PDF.
  • Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media. RWTH Publications.
  • The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester. Google Patents.
  • New Asymmetric Synthesis Research. The Ghosh Laboratory, Purdue University.
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed.
  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC.

Sources

Safety Operating Guide

(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid

(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a chiral organic acid featuring an electron-rich benzodioxole ring system. Widely utilized as an intermediate in drug development and synthetic research, its specific structural characteristics dictate strict end-of-life management protocols. Because the benzodioxole moiety can exhibit environmental persistence and potential aquatic toxicity, this compound cannot be disposed of via standard wastewater systems.

This guide provides comprehensive, step-by-step logistical and safety procedures for its proper disposal, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and protecting both laboratory personnel and the environment[1].

Regulatory Classification & Waste Profiling

Under EPA guidelines (40 CFR 261), while this specific derivative is not listed as an acutely toxic "P-list" chemical, its properties classify it as a regulated solid hazardous waste[1]. Laboratory waste managers must treat it as a Non-Halogenated Organic Waste [2].

Causality Check: Why not utilize biological degradation or drain disposal? The 1,3-benzodioxole ring is highly stable and resists standard microbial breakdown in municipal water treatment facilities. Therefore, thermal incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) is the only validated method to ensure complete molecular destruction and prevent environmental accumulation[2].

Quantitative Waste Stream Parameters

To facilitate rapid decision-making in the lab, the following table summarizes the critical logistical data required for segregating this compound.

ParameterSpecificationCausality / Rationale
Waste State Solid (Powder/Crystal) or Solvent SolutionDictates the downstream processing and container compatibility.
Primary Container HDPE or Borosilicate GlassPrevents chemical degradation of container walls by weak organic acids[3].
Incompatible Streams Strong Oxidizers, Strong BasesPrevents exothermic oxidation of the electron-rich benzodioxole ring[4].
EPA Waste Designation Non-Halogenated Organic WasteRequired for RCRA compliance; dictates the required incineration temperature[1].
Disposal Method Thermal Incineration (TSDF)Ensures complete thermal cleavage of the stable benzodioxole ring system[2].

Step-by-Step Disposal Methodology

This protocol provides self-validating steps to ensure safe point-of-generation segregation and long-term accumulation.

Phase 1: Point-of-Generation Segregation

  • Determine the Physical State: Identify whether the waste is a pure solid (e.g., expired reagent, contaminated weigh boats) or dissolved in a solvent (e.g., post-reaction filtrate).

  • Select the Receptacle:

    • For Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Why? HDPE is highly resistant to weak organic acids and prevents moisture ingress, which can cause caking and complicate downstream incineration.

    • For Liquids: Use a narrow-mouth borosilicate glass or heavy-duty polyethylene carboy. Ensure the solvent is chemically compatible with the acid.

  • Validate Container Integrity: Visually inspect the container for micro-fractures. Self-Validation: Squeeze empty plastic containers gently before use; if air escapes without the cap being open, the container is compromised and must be discarded[2].

Phase 2: Accumulation & Labeling

  • Apply RCRA-Compliant Labels: Immediately affix a "Hazardous Waste" label. Explicitly write "(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid" and check the appropriate hazard boxes[3]. Why? Using full IUPAC names instead of abbreviations prevents catastrophic mixing errors by downstream waste handlers.

  • Transfer to the Satellite Accumulation Area (SAA): Store the container in a designated SAA secondary containment tray. Ensure it is physically segregated from strong oxidizers (e.g., nitric acid, peroxides)[4].

  • Monitor Fill Levels: Never fill liquid waste containers beyond 80% capacity[3]. Causality: Leaving 20% headspace accommodates vapor expansion due to ambient laboratory temperature fluctuations, preventing pressure-induced ruptures.

Phase 3: Spill Response & Decontamination In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder.

  • Isolate and PPE: Don nitrile gloves, safety goggles, and a lab coat. If the spill is large and dusty, an N95 or P100 particulate respirator is recommended[4].

  • Solid Spill Containment: Do not dry-sweep. Why? Dry sweeping aerosolizes the chiral acid, leading to inhalation exposure. Instead, lightly dampen the powder with water or cover it with a damp inert absorbent pad to suppress dust.

  • Collection: Use a non-sparking polypropylene scoop to transfer the dampened material into a hazardous waste bag.

  • Surface Decontamination (Self-Validating): Wash the affected benchtop with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a distilled water wipe. Validation Step: Test the final water wipe with pH paper; a neutral reading (pH 6.5-7.5) confirms complete decontamination.

Waste Management Workflow

The following diagram illustrates the logical decision tree for routing this chemical into the correct waste stream.

DisposalWorkflow Start Waste Generation: (2S)-3-(1,3-Benzodioxol-4-yl) -2-methylpropanoic acid State Determine Physical State of Waste Start->State Solid Solid Powder / Crystals (Pure or Contaminated) State->Solid Unused/Spill Liquid Dissolved in Solvent (Reaction / Extraction) State->Liquid In Solution SolidCont Place in sealable HDPE or Glass container Solid->SolidCont LiqCont Place in compatible organic solvent waste jug Liquid->LiqCont LabelSolid Label: 'Hazardous Waste' Non-Halogenated Organic Solid SolidCont->LabelSolid LabelLiqNH Label: 'Hazardous Waste' Non-Halogenated Solvent LiqCont->LabelLiqNH e.g., Methanol, Ethyl Acetate LabelLiqH Label: 'Hazardous Waste' Halogenated Solvent LiqCont->LabelLiqH e.g., DCM, Chloroform SAA Store in Satellite Accumulation Area (SAA) LabelSolid->SAA LabelLiqNH->SAA LabelLiqH->SAA TSDF Transfer to EHS / TSDF for Thermal Incineration SAA->TSDF Max 80% Capacity or 90 Days

Fig 1: Operational workflow for the segregation and disposal of benzodioxole propanoic acid waste.

References

  • Hazardous Waste Listings | EPA. Environmental Protection Agency.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Procedures for Disposal of Unwanted Laboratory Material (ULM). Brigham Young University.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.